molecular formula C7H11NO2 B1596253 Guvacoline CAS No. 495-19-2

Guvacoline

Katalognummer: B1596253
CAS-Nummer: 495-19-2
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: DYPLDWLIOGXSSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guvacoline, also known as norarecoline or guvacine methyl ester, is a pyridine alkaloid naturally found in the Areca nut . With the molecular formula C7H11NO2 and a CAS Registry Number of 495-19-2 , it is a precursor to guvacine, another compound of research interest . In pharmacological studies, this compound is identified as an agonist of muscarinic acetylcholine receptors, but unlike the related alkaloid arecoline, it lacks significant nicotinic receptor activity . This specific activity makes it a valuable compound for neurological research, particularly in studies focusing on the cholinergic system. Furthermore, this compound can be hydrolyzed to form guvacine, which is a potent and selective GABA reuptake inhibitor . This relationship makes this compound a useful starting material or intermediate in research exploring GABAergic neurotransmission. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h3,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPLDWLIOGXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197805
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-19-2
Record name Guvacoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norarecoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norarecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT3OF85P98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Guvacoline on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest in cholinergic pharmacology. As a structural analogue of arecoline, the primary psychoactive agent in betel nuts, this compound's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) is a key area of research. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the five subtypes of muscarinic receptors (M1-M5), detailing its binding affinity, functional efficacy, and downstream signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

This compound's Interaction with Muscarinic Receptor Subtypes

This compound acts as a full agonist at muscarinic acetylcholine receptors.[1] Its binding to these receptors initiates a cascade of intracellular events that are characteristic of muscarinic activation. However, the precise binding affinity and functional potency of this compound across all five muscarinic receptor subtypes have not been exhaustively characterized in publicly available literature. Existing research suggests that this compound is generally less potent than its methylated counterpart, arecoline.[2]

Binding Affinity and Functional Potency

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for each of the five muscarinic receptor subtypes (M1-M5) is not extensively documented. However, some studies have provided pD2 values, which are the negative logarithm of the EC50, for this compound at specific tissue preparations rich in certain muscarinic receptor subtypes.

Receptor SubtypeTissue/Cell LineParameterValueReference
M1--Data not available-
M2 (atrial)Rat atriapD26.09 - 8.07[3]
M3 (ileal)Rat ileumpD26.09 - 8.07[3]
M4--Data not available-
M5--Data not available-

Note: The pD2 values are presented as a range as reported in the literature for this compound and its derivatives at atrial and ileal receptors, which are predominantly of the M2 and M3 subtype, respectively.

Qualitative studies have demonstrated that this compound is an agonist at the M1 muscarinic receptor, inducing an increase in intracellular calcium levels in cells engineered to express this receptor subtype.[4]

Muscarinic Receptor Signaling Pathways

The five subtypes of muscarinic receptors are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.

  • M2 and M4 Receptors: These receptors predominantly couple to G proteins of the Gi/o family.

Gq/11 Signaling Pathway (M1, M3, M5)

Upon activation by an agonist such as this compound, M1, M3, and M5 receptors stimulate the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_receptor M1/M3/M5 Receptor This compound->M_receptor binds Gq_protein Gq/11 Protein M_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response mediates

Gq/11 Signaling Pathway Activated by this compound
Gi/o Signaling Pathway (M2, M4)

Activation of M2 and M4 receptors by this compound initiates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M_receptor M2/M4 Receptor This compound->M_receptor binds Gi_protein Gi/o Protein M_receptor->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits GIRK GIRK Channel Gi_protein->GIRK activates (βγ subunit) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., decreased excitability) GIRK->Cellular_Response contributes to PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Cellular_Response mediates

Gi/o Signaling Pathway Activated by this compound

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitor concentrations.

  • Reagent Addition:

    • Total Binding: Add radioligand and assay buffer.

    • NSB: Add radioligand and a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Competitor: Add radioligand and serial dilutions of this compound.

  • Membrane Addition: Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start plate_setup Prepare 96-well plate with Total Binding, NSB, and This compound dilutions start->plate_setup add_reagents Add Radioligand and Assay Buffer/Atropine/Guvacoline plate_setup->add_reagents add_membranes Add Receptor Membranes add_reagents->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation data_analysis Calculate IC50 and Ki values scintillation->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay
Intracellular Calcium Mobilization Assay

This assay is used to measure the functional potency (EC50) of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound serial dilutions.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Compound Addition: The instrument automatically adds the this compound serial dilutions to the respective wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient calcium increase.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Calcium_Assay_Workflow start Start cell_plating Seed cells in microplate start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_this compound Add this compound dilutions baseline->add_this compound measure_fluorescence Measure fluorescence change add_this compound->measure_fluorescence data_analysis Calculate EC50 value measure_fluorescence->data_analysis end End data_analysis->end

Workflow for Intracellular Calcium Mobilization Assay

Conclusion

This compound is a full agonist of muscarinic acetylcholine receptors, activating both Gq/11 and Gi/o signaling pathways, depending on the receptor subtype. While its general mechanism of action is understood, a comprehensive quantitative characterization of its binding affinity and functional potency across all five muscarinic receptor subtypes remains an area for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the pharmacological profile of this compound and its potential as a tool for studying the cholinergic system or as a lead compound in drug discovery. The continued exploration of this compound's interactions with muscarinic receptors will undoubtedly contribute to a deeper understanding of cholinergic neurotransmission and its role in health and disease.

References

Arecoline: A Technical Guide to the Core Alkaloid of Areca catechu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline (B194364), a tertiary amine alkaloid, is the principal psychoactive and medicinal constituent of the areca nut, the fruit of the Areca catechu palm.[1][2] This technical guide provides an in-depth overview of arecoline, focusing on its pharmacological properties, mechanisms of action, and relevant signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into its therapeutic and toxicological profiles.

Introduction

Areca catechu L. (Arecaceae), commonly known as the areca palm, is cultivated in tropical regions of Asia and the Pacific.[3][4] Its fruit, the areca nut, is consumed by millions worldwide, often in the form of a "betel quid."[5] The primary active ingredient responsible for the effects of the areca nut is arecoline (methyl-1,2,5,6-tetrahydro-1-methyl-nicotinate).[6][7] Arecoline is a parasympathomimetic alkaloid with a broad spectrum of pharmacological activities, affecting the nervous, cardiovascular, digestive, and endocrine systems.[3][6] While it has been investigated for potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia, its use is also associated with significant health risks, including oral submucous fibrosis and oral squamous cell carcinoma.[6][8] This guide aims to provide a detailed technical understanding of arecoline to support ongoing research and development efforts.

Physicochemical Properties

Arecoline is a colorless to pale yellow crystalline compound.[5] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₃NO₂[1]
Molecular Weight155.19 g/mol [1]
IUPAC Namemethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate[1]
CAS Number63-75-2[1]
PubChem CID2230[1]
SolubilitySoluble in water, ethanol, ether, and chloroform[9]

Pharmacology and Mechanism of Action

Arecoline's primary mechanism of action is as an agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors (mAChRs and nAChRs).[1][10] It acts as a non-selective partial agonist of these receptors, leading to a wide range of physiological effects.[10]

Cholinergic System Activity

Arecoline's effects are predominantly mediated through the activation of muscarinic receptors, particularly the M1, M2, and M3 subtypes.[5] This interaction is responsible for its parasympathomimetic effects, including increased salivation, smooth muscle contraction, and potential cognitive enhancement.[5][8] While it also acts on nicotinic receptors, animal studies suggest that its subjective effects are primarily driven by muscarinic receptor activation.[10] The major metabolite of arecoline, arecaidine, is an inhibitor of γ-aminobutyric acid (GABA) reuptake, which may also contribute to the overall pharmacological profile.[6][10]

Other Receptor Systems and Cellular Effects

Beyond the cholinergic system, arecoline has been shown to interact with other signaling pathways. The stimulant and addictive properties of arecoline are thought to be linked to increased dopaminergic neurotransmission in the mesolimbic pathway.[10] Furthermore, arecoline can generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity in various cell types.[10]

Key Signaling Pathways

Arecoline modulates several critical intracellular signaling pathways, contributing to both its potential therapeutic effects and its toxicity.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Upon binding to mAChRs, arecoline can trigger multiple downstream signaling cascades. One key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via a "triple-membrane-passing" mechanism where mAChR activation leads to the metalloproteinase-mediated cleavage of EGF-like ligands, which then bind to and activate EGFR.[11] This, in turn, initiates downstream kinase signaling, including the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and survival.[11]

mAChR_Signaling Arecoline Arecoline mAChR mAChR Arecoline->mAChR Metalloproteinase Metalloproteinase mAChR->Metalloproteinase activates EGF_ligand EGF-like Ligand Metalloproteinase->EGF_ligand cleaves & activates EGFR EGFR EGF_ligand->EGFR binds to Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK activates Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation promotes

Arecoline-induced mAChR-mediated EGFR transactivation pathway.
Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

Arecoline has been implicated in the pathogenesis of fibrosis, including oral submucous fibrosis and cardiac fibrosis.[12] This is mediated, in part, through the activation of the TGF-β/Smad signaling pathway. Arecoline upregulates the expression of TGF-β, which then leads to the phosphorylation of Smad2/3.[12] The activated p-Smad2/3 complex translocates to the nucleus and, in conjunction with transcription factors like SP1, promotes the expression of fibrotic-related proteins such as Connective Tissue Growth Factor (CTGF).[12]

TGF_beta_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arecoline Arecoline TGF_beta TGF-β Arecoline->TGF_beta upregulates Smad2_3 Smad2/3 TGF_beta->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Nucleus Nucleus p_Smad2_3->Nucleus translocates to SP1 SP1 CTGF CTGF SP1->CTGF co-activates Nucleus->CTGF promotes expression of Fibrosis Fibrosis CTGF->Fibrosis leads to

Arecoline-induced TGF-β/Smad signaling pathway leading to fibrosis.

Quantitative Data

The following tables summarize key quantitative data for arecoline from various studies.

Table 1: Receptor Binding and Activity
Receptor SubtypeAssayValue (nM)Reference
Muscarinic M1EC₅₀7
Muscarinic M2EC₅₀95
Muscarinic M3EC₅₀11
Muscarinic M4EC₅₀410
Muscarinic M5EC₅₀69
Table 2: Pharmacokinetic Parameters
SpeciesDoseParameterValueReference
Beagle Dog3 mg/kg (oral, as AH*)Cₘₐₓ60.61 ng/mL[3]
Tₘₐₓ120.07 min[3]
t₁/₂69.32 min[3]
Rat20 mg/kg (oral)CₘₐₓNot specified[13]
TₘₐₓNot specified[13]
t₁/₂Not specified[13]
HumanNot specifiedBioavailability (oral mucosa)85%[10]
Tₘₐₓ (plasma)3 min[10]

*AH: Arecoline Hydrobromide

Table 3: In Vitro Metabolism in Human Liver Microsomes (HLM)
ParameterValueReference
Kₘ8.68 mM[14]
Vₘₐₓ783 nmol/min/mg protein[14]
Apparent Intrinsic Clearance (in vitro)90.3 µL/min/mg protein[14]
Apparent Intrinsic Clearance (in vivo)57.8 mL/min/kg[14]
Elimination Half-life16 min[15]
Table 4: Toxicological Data
SpeciesRoute of AdministrationLD₅₀Reference
MouseSubcutaneous100 mg/kg[10]
MouseNot specifiedMLD: 100 mg/kg[10]
DogNot specifiedMLD: 5 mg/kg[10]
HorseNot specifiedMLD*: 1.4 mg/kg[10]

*MLD: Minimum Lethal Dose

Experimental Protocols

This section outlines general methodologies for key experiments commonly used to study arecoline.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of arecoline on a specific cell line.

Methodology:

  • Cell Culture: Culture the desired cell line (e.g., normal fibroblasts, oral squamous cell carcinoma cells) in appropriate media and conditions until they reach 70-80% confluency.[16]

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of arecoline (e.g., 0.001 to 100 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[16][17] Include a vehicle control group.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell_Viability_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Treatment Treat with Arecoline (various concentrations) Seeding->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for formazan formation MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance Measure absorbance Solubilization->Absorbance Data_Analysis Calculate cell viability and IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro cell viability assay.
In Vivo Animal Studies

Objective: To investigate the systemic effects of arecoline in an animal model.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., male Wistar rats).[12]

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer arecoline via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 5 mg/kg/day and 50 mg/kg/day) for a specified period (e.g., 3 weeks).[12] Include a control group receiving the vehicle.

  • Monitoring: Monitor the animals for any changes in behavior, body weight, and overall health.

  • Sample Collection: At the end of the study, collect blood and tissue samples for further analysis (e.g., histology, Western blotting, pharmacokinetic analysis).

  • Data Analysis: Analyze the collected data to assess the effects of arecoline on the target organs and systems.

Western Blot Analysis

Objective: To determine the expression levels of specific proteins in response to arecoline treatment.

Methodology:

  • Protein Extraction: Extract total protein from cell or tissue samples using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

Arecoline, the primary alkaloid in Areca catechu, exhibits a complex pharmacological profile with significant implications for both therapeutic development and public health. Its activity as a cholinergic agonist and its modulation of various signaling pathways underscore its potential for treating certain neurological disorders. However, its association with carcinogenesis and fibrosis necessitates a thorough understanding of its toxicological mechanisms. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on arecoline and offering standardized methodologies to guide future investigations into its multifaceted biological activities. A comprehensive grasp of its quantitative pharmacology, signaling effects, and experimental evaluation is crucial for harnessing its potential benefits while mitigating its risks.

References

An In-depth Technical Guide on the Core Relationship of Guvacoline, Arecoline, and Guvacine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical, metabolic, and pharmacological relationships between the primary Areca nut alkaloids: guvacoline, arecoline (B194364), and guvacine (B1672442). The focus is on their distinct and overlapping interactions with key neurotransmitter systems, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Alkaloids of Areca catechu

The nut of the Areca catechu palm is consumed by hundreds of millions of people worldwide and contains a variety of psychoactive alkaloids.[1][2] Among the most significant are arecoline, this compound, and guvacine, which are structurally related pyridine (B92270) alkaloids.[3][4] Arecoline is the most abundant and is primarily responsible for the central nervous system effects of the areca nut.[3][5] this compound, arecoline, and their metabolites, guvacine and arecaidine, contribute to the complex pharmacology of areca nut consumption.[4][6]

Chemical Structures and Metabolic Relationship

Arecoline, this compound, and guvacine share a tetrahydropyridine (B1245486) core structure, with their interrelationship defined by metabolic transformations. Arecoline is the N-methylated methyl ester of arecaidine, while this compound is the N-demethylated counterpart.[7][8] Guvacine is the carboxylic acid derivative of this compound.[9][10]

The primary metabolic pathway involves the hydrolysis of the methyl ester group. Human liver microsomes, particularly carboxylesterase-1 (CES1), rapidly hydrolyze arecoline to arecaidine.[7] Similarly, this compound can be hydrolyzed to guvacine, though this conversion occurs at a significantly lower rate.[7][8]

Metabolic Relationship Arecoline Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) Arecaidine Arecaidine (1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) Arecoline->Arecaidine Hydrolysis (CES1) This compound This compound (Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) Arecoline->this compound N-Demethylation Guvacine Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) Arecaidine->Guvacine N-Demethylation This compound->Guvacine Hydrolysis

Fig. 1: Metabolic conversion pathways of arecoline and this compound.

Pharmacological Profiles

The pharmacological actions of these alkaloids are distinct, targeting different neurotransmitter systems. Arecoline and this compound primarily interact with muscarinic acetylcholine (B1216132) receptors, while guvacine is a potent inhibitor of GABA uptake.[5][9][10]

Arecoline is a partial agonist of both muscarinic and nicotinic acetylcholine receptors.[1][5][11] Its effects on the central nervous system, such as stimulation and improved cognition, are primarily mediated by its action on muscarinic receptors.[5][12] this compound also acts as a full agonist at muscarinic receptors but lacks the nicotinic activity of arecoline.[10][13][14]

Guvacine is a competitive inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[9][15] By blocking these transporters, guvacine increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[15] It shows selectivity for different GAT subtypes.[16][17]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for the interaction of arecoline, this compound, and guvacine with their respective targets.

Table 1: Muscarinic Receptor Agonist Activity of Arecoline

Receptor SubtypeEC50 (nM)
M17
M295
M311
M4410
M569

Table 2: GABA Transporter Inhibitory Activity of Guvacine

Transporter SubtypeSpeciesIC50 (µM)
GAT-1Rat39[16]
GAT-1Human14[17]
GAT-2Rat58[16]
GAT-3Rat378[16]
GAT-3Human119[17]
BGT-1Human1870[17]

Note: Data for this compound's binding affinity and efficacy at muscarinic receptor subtypes are not as readily available in the public domain.

Signaling Pathways

Activation of muscarinic receptors by arecoline and this compound initiates a cascade of intracellular events through G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[18][19] This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[18][20]

Muscarinic Signaling cluster_0 Arecoline / this compound cluster_1 Muscarinic Receptors cluster_2 G-Proteins cluster_3 Effectors & Second Messengers Arecoline Arecoline M1_M3_M5 M1, M3, M5 Arecoline->M1_M3_M5 M2_M4 M2, M4 Arecoline->M2_M4 This compound This compound This compound->M1_M3_M5 This compound->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase (AC) Gi_o->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC

Fig. 2: Signaling pathways for muscarinic acetylcholine receptors.

Guvacine's inhibition of GATs leads to an accumulation of GABA in the synaptic cleft.[15] This potentiates the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on postsynaptic neurons.[21] GABA-A receptor activation leads to an influx of chloride ions, causing hyperpolarization and rapid inhibition.[21] GABA-B receptor activation, through G-protein coupling, leads to downstream effects such as the opening of potassium channels and inhibition of calcium channels, resulting in a slower, more prolonged inhibitory response.[21]

GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GABA Transporter (GAT) GABA_cleft->GAT1 Reuptake GABA_A GABA-A Receptor GABA_cleft->GABA_A GABA_B GABA-B Receptor GABA_cleft->GABA_B Inhibitory_Signal Inhibitory Signal GABA_A->Inhibitory_Signal GABA_B->Inhibitory_Signal Guvacine Guvacine Guvacine->GAT1 Inhibition

Fig. 3: Mechanism of guvacine action at a GABAergic synapse.

Experimental Protocols

This protocol is a generalized method for determining the binding affinity of a compound for a specific receptor.[22][23][24]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., arecoline) for a specific receptor subtype (e.g., muscarinic M1).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radiolabeled ligand with known affinity for the receptor (e.g., [3H]N-methylscopolamine).

    • Unlabeled test compound (arecoline).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding Assay Workflow Start Start Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki) Counting->Analysis End End Analysis->End

Fig. 4: General workflow for a radioligand binding assay.

This protocol is a generalized method for measuring the inhibition of GABA uptake by a test compound.[25]

  • Objective: To determine the IC50 of a test compound (e.g., guvacine) for inhibiting GABA uptake by specific GAT subtypes.

  • Materials:

    • Cell line expressing a specific GAT subtype (e.g., HEK293-hGAT-1).

    • [3H]GABA (radiolabeled GABA).

    • Unlabeled test compound (guvacine).

    • Assay buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Culture the cells to an appropriate confluency.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate GABA uptake by adding a fixed concentration of [3H]GABA.

    • Incubate for a defined period to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of inhibition of [3H]GABA uptake against the concentration of the test compound to determine the IC50 value.

Conclusion

This compound, arecoline, and guvacine, while structurally similar, exhibit distinct pharmacological profiles that contribute to the complex effects of areca nut consumption. Arecoline and this compound act as muscarinic acetylcholine receptor agonists, while guvacine is a potent GABA reuptake inhibitor. Their metabolic interconversion further complicates their in vivo effects. A thorough understanding of their individual and combined actions is crucial for research into the health consequences of areca nut use and for the potential development of novel therapeutics targeting the cholinergic and GABAergic systems.

References

In Vivo Effects of Guvacoline in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, an alkaloid found in the areca nut, is structurally related to the neurotransmitter acetylcholine (B1216132) and is known to act as a muscarinic acetylcholine receptor agonist. Its hydrolyzed metabolite, guvacine (B1672442), is a known inhibitor of gamma-aminobutyric acid (GABA) uptake. Despite its well-defined in vitro activities, there is a significant lack of direct in vivo studies of this compound in mouse models. This technical guide provides a comprehensive overview of the anticipated in vivo effects of this compound in mice by examining the established pharmacology of muscarinic agonists and GABA uptake inhibitors. This document summarizes quantitative data from relevant mouse model studies, details pertinent experimental protocols, and provides diagrams of the key signaling pathways to guide future research and drug development efforts.

Introduction to this compound and its Pharmacological Profile

This compound is the N-demethylated analog of arecoline, a more extensively studied areca nut alkaloid. Its primary mechanism of action is the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological processes in the central and peripheral nervous systems.[1][2] Upon hydrolysis of its methyl ester group, this compound is converted to guvacine, which acts as an inhibitor of GABA transporters (GATs), thereby increasing the extracellular concentration of the inhibitory neurotransmitter GABA. Due to this dual pharmacological profile, the in vivo effects of this compound in mice are expected to be complex, reflecting a combination of cholinergic stimulation and GABAergic enhancement.

Predicted In Vivo Effects Mediated by Muscarinic Acetylcholine Receptor Agonism

As a muscarinic agonist, this compound is expected to elicit a range of behavioral and physiological responses in mice consistent with the activation of the parasympathetic nervous system and modulation of cholinergic pathways in the brain.[2]

Behavioral Effects

Muscarinic agonists have been shown to influence cognition, motor activity, and affective states in mouse models.[3][4]

  • Cognition: Activation of M1 muscarinic receptors is associated with enhanced cognitive function, particularly in learning and memory.[3] Studies with M1-selective agonists have demonstrated improvements in hippocampal-dependent cognitive tasks.[3]

  • Motor Function: Non-selective muscarinic agonists can induce tremors and inhibit spontaneous locomotor activity at higher doses.[5] They have also been shown to augment catalepsy induced by dopamine (B1211576) antagonists like haloperidol.[4][6]

  • Psychosis-related Behaviors: Muscarinic agonists can antagonize amphetamine-induced stereotypy and inhibit conditioned avoidance responses in rodents, suggesting potential antipsychotic-like effects.[4][6]

Table 1: Summary of Quantitative Behavioral Data for Muscarinic Agonists in Rodent Models

Behavioral TestMuscarinic AgonistAnimal ModelDose RangeKey FindingsReference
Amphetamine-Induced StereotypyPhysostigmineRat0.05 - 0.1 mg/kgDose-dependent antagonism of stereotypy.[6]
PilocarpineRat10 mg/kgSignificant antagonism of stereotypy.[6]
Conditioned Avoidance ResponsePhysostigmine, PilocarpineRatNot specifiedDose-dependent inhibition of avoidance response.[4][6]
Haloperidol-Induced CatalepsyPhysostigmine, PilocarpineRat0.01 - 0.1 mg/kg (Physostigmine), 2.5 - 10 mg/kg (Pilocarpine)Dose-dependent augmentation of catalepsy.[4]
Hippocampal-Dependent LearningVU0357017 (M1 Allosteric Agonist)RatNot specifiedEnhanced acquisition of cognitive function.[3]
Physiological Effects

The activation of peripheral muscarinic receptors is expected to produce characteristic parasympathomimetic effects.

  • Salivation: Muscarinic agonists are potent secretagogues, stimulating the production of saliva.[5][7]

  • Body Temperature: Systemic administration of non-selective muscarinic agonists typically induces hypothermia.[5][7]

  • Cardiovascular Effects: Muscarinic receptor activation, particularly of the M2 subtype in the heart, leads to bradycardia (decreased heart rate).[8][9]

Table 2: Summary of Quantitative Physiological Data for Muscarinic Agonists in Mouse Models

Physiological ParameterMuscarinic AgonistMouse ModelDose RangeKey FindingsReference
SalivationPilocarpine, MuscarineC57BL/6Not specifiedIncreased saliva production.[7]
Body TemperatureOxotremorineMouseNot specifiedInduction of hypothermia.[5]
Heart RateCarbacholMouse (isolated atria)Not specifiedNegative chronotropic (rate-decreasing) effects.[9]
Experimental Protocols for Assessing Muscarinic Agonist Effects
  • Animal Preparation: Acclimatize male or female C57BL/6 mice (8-12 weeks old) to the experimental room for at least one hour. Record the baseline body weight.[7]

  • Drug Administration: Prepare a stock solution of the muscarinic agonist (e.g., pilocarpine) in sterile saline. Administer the agonist via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[7]

  • Saliva Collection: Gently place a pre-weighed cotton ball into the mouse's mouth using forceps. Collect saliva for a defined period (e.g., 15-30 minutes).[7]

  • Quantification: Remove the cotton ball and determine the weight of the collected saliva.[7]

  • Animal Preparation: Measure the baseline core body temperature of the mouse using a rectal thermometer.[7]

  • Drug Administration: Administer the muscarinic agonist or vehicle via an appropriate route (e.g., i.p. or s.c.).[7]

  • Temperature Monitoring: Measure the core body temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]

  • Data Analysis: Calculate the change in body temperature from baseline for each time point.[7]

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1_M3_M5 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_M1_M3_M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M1_M3_M5 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response_M1_M3_M5 PKC->Cellular_Response_M1_M3_M5 ACh_M2_M4 Acetylcholine M2_M4 M2/M4 Receptor ACh_M2_M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP cAMP AC->cAMP Cellular_Response_M2_M4 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_M2_M4

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Predicted In Vivo Effects Mediated by GABA Uptake Inhibition

The hydrolysis of this compound to guvacine would lead to the inhibition of GABA transporters (GATs), resulting in increased synaptic GABA levels. This enhancement of GABAergic neurotransmission is expected to produce inhibitory effects on the central nervous system.[10]

Behavioral Effects

Inhibition of GABA uptake has been primarily studied in the context of seizure disorders and pain.

  • Anticonvulsant Activity: GABA uptake inhibitors have demonstrated efficacy in various mouse models of epilepsy, protecting against seizures induced by agents like pentylenetetrazol (PTZ).[11][12]

  • Analgesia: Inhibition of GATs has been shown to produce antinociceptive effects in rodent models of neuropathic and inflammatory pain.[13][14]

  • Anxiety and Locomotion: While some GABAergic drugs have anxiolytic effects, the specific impact of GAT inhibitors on anxiety-related behaviors in mice is less clear and can be dose-dependent.[15] High doses may disrupt motor activity.[15]

Table 3: Summary of Quantitative Behavioral Data for GABA Uptake Inhibitors in Mouse Models

Behavioral TestGABA Uptake InhibitorMouse ModelDose (ED50)Key FindingsReference
Audiogenic SeizuresTiagabineDBA/21 µmol/kg (i.p.)Dose-dependent inhibition of seizures.[12]
NNC 05-2045DBA/26 µmol/kg (i.p.)Dose-dependent inhibition of seizures.[12]
SNAP-5114DBA/2110 µmol/kg (i.p.)Dose-dependent inhibition of seizures.[12]
PTZ-Induced Tonic ConvulsionsTiagabine, NNC 05-2045NMRINot specifiedProtection against tonic convulsions.[12]
Neuropathic Pain (Oxaliplatin Model)Compound 56aMouseNot specifiedAntinociceptive properties.[13]
Experimental Protocols for Assessing GABA Uptake Inhibitor Effects
  • Animal Preparation: Use male NMRI mice. Administer the GABA uptake inhibitor or vehicle via i.p. injection.[12]

  • Seizure Induction: After a predetermined pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic and tonic-clonic seizures.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from each seizure type.

  • Induction of Neuropathy: Administer paclitaxel (B517696) (e.g., 8 mg/kg, i.p.) on four alternate days to induce peripheral neuropathy.[16]

  • Drug Administration: Once neuropathy is established (e.g., day 16), administer the GABA uptake inhibitor or vehicle (e.g., i.p.).[16]

  • Behavioral Testing (Mechanical Allodynia): Measure paw withdrawal thresholds in response to stimulation with von Frey filaments at various time points after drug administration.

  • Data Analysis: Determine the dose-dependent effects of the compound on paw withdrawal thresholds.[16]

GABA Transporter Signaling Pathway

GABA_Transporter_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_synthesis GABA GAD->GABA_synthesis vGAT vGAT GABA_synthesis->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle GABA_release GABA Release Vesicle->GABA_release GABA_cleft GABA GABA_release->GABA_cleft GAT GABA Transporter (GAT) GABA_cleft->GAT uptake GABA_receptor GABA Receptor (GABA-A / GABA-B) GABA_cleft->GABA_receptor cluster_presynaptic cluster_presynaptic GAT->cluster_presynaptic reuptake Guvacine Guvacine Guvacine->GAT inhibition Inhibition Postsynaptic Inhibition GABA_receptor->Inhibition

References

An In-depth Technical Guide on the Psychoactive Properties of Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, a key alkaloid found in the areca nut, contributes to the complex psychoactive effects experienced by betel quid chewers. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's psychoactive properties. While research has established its role as a muscarinic acetylcholine (B1216132) receptor agonist, a detailed quantitative profile of its receptor interactions and downstream signaling pathways remains an area of active investigation. This document summarizes the available data on its mechanism of action, summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts.

Introduction

This compound, the methyl ester of guvacine (B1672442), is a naturally occurring pyridine (B92270) alkaloid present in the fruit of the Areca catechu palm.[1] For centuries, areca nut preparations, commonly known as betel quid, have been consumed by millions worldwide for their psychoactive effects, which include euphoria, a sense of well-being, and increased stamina.[2][3][4] While arecoline (B194364) is the most abundant and well-studied alkaloid in the areca nut, this compound also plays a significant role in its pharmacological profile.[3][5] Understanding the specific psychoactive properties of this compound is crucial for elucidating the overall effects of areca nut consumption and for exploring its potential as a pharmacological tool or therapeutic lead.

This guide aims to provide a detailed technical overview of this compound's psychoactive properties, focusing on its mechanism of action, receptor interactions, and behavioral effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Mechanism of Action

This compound's primary mechanism of action is believed to be its activity as a muscarinic acetylcholine receptor (mAChR) agonist.[6] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7] By activating these receptors, this compound can modulate a wide range of physiological and psychological processes.

Muscarinic Acetylcholine Receptor Agonism

This compound acts as a full agonist at both atrial and ileal muscarinic receptors.[8] However, it is reported to be less potent than its N-demethylated counterpart, arecoline.[8][9] The activation of mAChRs by this compound is thought to be the primary driver of its psychoactive effects. Unlike arecoline, this compound appears to lack significant activity at nicotinic acetylcholine receptors.[6]

Interaction with GABAergic System

While this compound itself has not been shown to directly interact with GABA transporters, its metabolite, guvacine, is a known competitive inhibitor of GABA reuptake.[8][10] this compound can be hydrolyzed to guvacine, and this metabolic conversion may contribute to the overall psychoactive profile of areca nut consumption by increasing extracellular GABA levels.[7]

Quantitative Data

A significant challenge in the study of this compound is the limited availability of specific quantitative data on its receptor binding affinities. The following tables summarize the currently available information.

Receptor TargetSpeciesTissue/SystemParameterValueReference
Muscarinic Receptors (Ileum)RatIleumpD26.09[8]
Muscarinic Receptors (Atria)RatElectrically Paced Left AtriapD27.07[8]
Table 1: Functional Activity of this compound at Muscarinic Receptors. pD2 is the negative logarithm of the EC50 value.
Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Human14[11]
GAT-1Rat39[11]
GAT-2Rat58[11]
GAT-3Human119[11]
GAT-3Rat378[11]
Table 2: Inhibitory Potency of Guvacine (Metabolite of this compound) on GABA Transporters.

Signaling Pathways

As a muscarinic agonist, this compound is expected to activate downstream signaling pathways associated with G-protein coupled receptors. The specific pathways activated depend on the muscarinic receptor subtype (M1-M5) to which it binds.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors typically leads to the activation of the Gq/11 family of G-proteins.[7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_signaling This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR binds Gq11 Gq/11 mAChR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Gq/11 Signaling Pathway Activated by this compound.
Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors typically couples to the Gi/o family of G-proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels.

Gi_signaling This compound This compound mAChR Muscarinic Receptor (M2, M4) This compound->mAChR binds Gio Gi/o mAChR->Gio activates AC Adenylyl Cyclase Gio->AC inhibits BetaGamma Gβγ Gio->BetaGamma cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channel Modulation BetaGamma->Ion_Channel

Gi/o Signaling Pathway Activated by this compound.

Experimental Protocols

This section details methodologies for key experiments cited in the study of this compound and related compounds.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for muscarinic receptors.

  • Objective: To quantify the affinity of this compound for muscarinic receptor subtypes.

  • Materials:

    • Membrane preparations from cells expressing specific muscarinic receptor subtypes (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine).

    • This compound hydrochloride.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prepare Prepare membrane preps, radioligand, and this compound start->prepare incubate Incubate together prepare->incubate filter Rapid filtration incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.

  • Objective: To determine the IC50 value of this compound (or its metabolite guvacine) for GABA transporters.

  • Materials:

    • Synaptosomes or cultured cells expressing GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

    • [³H]-GABA.

    • This compound hydrochloride.

    • Assay buffer.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate synaptosomes or cells with varying concentrations of this compound.

    • Initiate GABA uptake by adding [³H]-GABA.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells/synaptosomes and measure the amount of [³H]-GABA taken up using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

GABA_Uptake_Assay start Start prepare Prepare synaptosomes/cells and this compound start->prepare preincubate Pre-incubate with this compound prepare->preincubate add_gaba Add [³H]-GABA preincubate->add_gaba incubate Incubate add_gaba->incubate terminate Terminate uptake and wash incubate->terminate count Scintillation counting terminate->count analyze Analyze data (IC50) count->analyze end End analyze->end

Workflow for GABA Uptake Inhibition Assay.
Zebrafish Behavioral Assays

Zebrafish are a valuable model for studying the psychoactive effects of compounds.

  • 5.3.1. Light-Dark Transition Test (Anxiety-like behavior):

    • Apparatus: A tank with distinct black and white compartments.[1][12]

    • Procedure:

      • Acclimate individual zebrafish to the apparatus.

      • Record the fish's movement and time spent in each compartment over a set period.

      • Administer this compound and repeat the recording.

      • Analyze changes in the time spent in the light versus dark compartments to assess anxiety-like behavior.[12]

  • 5.3.2. Social Interaction Test:

    • Apparatus: A tank divided into compartments to observe the interaction of a test fish with a conspecific.[2][13]

    • Procedure:

      • Place a test fish in a central compartment and a stimulus fish in an adjacent compartment.

      • Record the time the test fish spends near the stimulus fish.

      • Administer this compound to the test fish and repeat the observation.

      • Analyze changes in social preference time.[11]

Psychoactive and Behavioral Effects

Studies in animal models, particularly zebrafish, have begun to elucidate the behavioral effects of this compound.

  • Locomotor Activity: this compound has been shown to increase locomotor activity in experimental models, an effect likely mediated by its interaction with muscarinic acetylcholine receptors.[2]

  • Social Behavior: In zebrafish, this compound treatment has been observed to cause abnormalities in social behaviors, including a decrease in social interaction.[2][11][12]

  • Exploratory Behavior: Fish exposed to this compound have also displayed abnormal exploratory behaviors.[11][12]

  • Euphoria and Well-being: As a component of areca nut, this compound is believed to contribute to the feelings of euphoria and well-being reported by users.[2]

Pharmacokinetics and Blood-Brain Barrier Penetration

The psychoactive effects of this compound necessitate its ability to cross the blood-brain barrier (BBB). However, there is a lack of specific data on the pharmacokinetics and BBB permeability of this compound. Its structural analogue, guvacine, is known to have poor BBB penetration, which may also be a limiting factor for this compound's central nervous system effects.[6] Further research is needed to quantify the extent and rate of this compound's entry into the brain.

Conclusion and Future Directions

This compound is a psychoactive alkaloid with a primary mechanism of action as a muscarinic acetylcholine receptor agonist. Its metabolism to guvacine, a GABA reuptake inhibitor, may also contribute to its overall pharmacological profile. While behavioral studies in zebrafish have provided initial insights into its effects on locomotor activity and social behavior, a significant gap remains in our understanding of its quantitative pharmacology.

Future research should prioritize:

  • Quantitative Receptor Binding Studies: Determining the binding affinities (Ki values) of this compound for all five muscarinic receptor subtypes (M1-M5) is essential for a complete understanding of its mechanism of action.

  • Downstream Signaling Assays: Investigating the specific second messenger systems (e.g., cAMP, IP3) modulated by this compound in different cell types will clarify its functional effects.

  • Pharmacokinetic and BBB Permeability Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a particular focus on its ability to penetrate the blood-brain barrier, is critical for correlating its pharmacological properties with its psychoactive effects.

  • In Vivo Neurochemical Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of this compound on neurotransmitter levels (e.g., acetylcholine, dopamine, GABA) in specific brain regions will provide a more direct link between its receptor interactions and its behavioral outcomes.

A more comprehensive understanding of this compound's psychoactive properties will not only enhance our knowledge of areca nut pharmacology but also pave the way for the potential development of novel therapeutic agents targeting the cholinergic and GABAergic systems.

References

Guvacoline as a Precursor to Guvacine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, a methyl ester alkaloid found in the areca nut, serves as a direct precursor to guvacine (B1672442), a potent inhibitor of GABA uptake. The conversion, a critical step in both the traditional use of areca nut and in potential pharmaceutical applications, is primarily achieved through hydrolysis. This technical guide provides a comprehensive overview of the transformation of this compound to guvacine, detailing the enzymatic and chemical methodologies for this conversion. It includes quantitative data on reaction kinetics, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) are two of the primary alkaloids present in the nut of the Areca catechu palm.[1] this compound is the methyl ester of guvacine.[2][3] The conversion of this compound to guvacine is a hydrolysis reaction that cleaves the methyl ester group, yielding the corresponding carboxylic acid, guvacine.[4] This transformation can be induced chemically, often under basic conditions, such as with the use of lime in traditional betel quid preparations, or enzymatically within the human body.[1][5]

Guvacine is of significant pharmacological interest due to its activity as a GABA reuptake inhibitor, primarily targeting GABA transporters GAT-1 and GAT-3.[6] By inhibiting GABA reuptake, guvacine increases the concentration of this inhibitory neurotransmitter in the synaptic cleft, thereby modulating GABAergic signaling. In contrast, this compound is reported to act as a muscarinic agonist.[7][8] Understanding the conversion of this compound to guvacine is therefore crucial for elucidating the psychoactive and physiological effects of areca nut consumption and for the potential development of guvacine-based therapeutics.

Chemical and Enzymatic Conversion of this compound to Guvacine

The transformation of this compound to guvacine is a straightforward hydrolysis reaction. This can be achieved through chemical means or is observed to occur enzymatically, although at a low rate.

Chemical Hydrolysis

The hydrolysis of the methyl ester in this compound to the carboxylic acid in guvacine can be readily achieved under either acidic or basic conditions.

  • Base-Catalyzed Hydrolysis: This is the most common method for intentionally converting this compound to guvacine. Treatment of an aqueous solution containing this compound with a base, such as calcium hydroxide (B78521) (lime), raises the pH, facilitating the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the cleavage of the methyl ester.[1][5] This process is analogous to what occurs during the preparation of betel quid.[1]

  • Acid-Catalyzed Hydrolysis: While less common in the context of traditional use, the hydrolysis of this compound can also be catalyzed by strong acids in the presence of water.[9] This method involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Enzymatic Hydrolysis

In vitro studies using human liver microsomes (HLM) and human liver cytosol (HLC) have demonstrated that this compound can be hydrolyzed to guvacine, although this conversion is significantly less efficient compared to the hydrolysis of the related alkaloid, arecoline, to arecaidine.[10] The enzymes responsible for this biotransformation are likely carboxylesterases.[5][11]

Quantitative Data

The following tables summarize the key quantitative data from in vitro studies on the enzymatic hydrolysis of this compound.

Table 1: Enzyme Kinetics of this compound Hydrolysis in Human Liver Microsomes (HLM) [10][12]

ParameterValueUnit
Vmax35nmol/min/mg
Apparent in vivo Intrinsic Clearance (Clint.in vivo)0.654ml/min/kg

Table 2: Enzyme Kinetics of this compound Hydrolysis in Human Liver Cytosol (HLC) [10]

ParameterValueUnit
Apparent in vivo Intrinsic Clearance (Clint.in vivo)0.466ml/min/kg

Experimental Protocols

Protocol for In Vitro Enzymatic Hydrolysis of this compound

This protocol is adapted from the methodology described for the characterization of areca nut alkaloid hydrolysis in human liver microsomes.[10][12]

Objective: To determine the kinetic parameters of this compound hydrolysis to guvacine in a human liver microsomal preparation.

Materials:

  • This compound hydrochloride[13]

  • Guvacine

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • HPLC system with UV or mass spectrometric detection

Methodology:

  • Preparation of Incubation Mixtures:

    • In microcentrifuge tubes, prepare the incubation mixtures containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5 mg/mL), and varying concentrations of this compound (e.g., 10-8000 µM).

    • Include control incubations without the NADPH regenerating system to assess non-CYP-mediated metabolism and incubations with heat-inactivated microsomes to control for non-enzymatic degradation.

  • Pre-incubation and Reaction Initiation:

    • Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reactions at 37°C with continuous shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentrations of this compound and the formed guvacine.

    • A suitable mobile phase could consist of a gradient of water with 0.1% formic acid and methanol.

  • Data Analysis:

    • Plot the rate of guvacine formation against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

    • Calculate the intrinsic clearance (Clint) as Vmax/Km.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The precursor, this compound, and its product, guvacine, interact with distinct signaling pathways.

guvacoline_to_guvacine_conversion This compound This compound hydrolysis Hydrolysis (Chemical or Enzymatic) This compound->hydrolysis guvacine Guvacine hydrolysis->guvacine

Caption: Conversion of this compound to Guvacine via Hydrolysis.

This compound acts as a muscarinic agonist. The binding of this compound to muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors, can initiate a variety of intracellular signaling cascades depending on the receptor subtype. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[14][15]

muscarinic_signaling This compound This compound mAChR Muscarinic Receptor (M1/M3/M5) This compound->mAChR binds Gq11 Gq/11 mAChR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates cellular_response Cellular Response Ca_release->cellular_response PKC->cellular_response

Caption: Muscarinic Agonist Signaling Pathway of this compound.

Guvacine, on the other hand, is a potent inhibitor of GABA transporters (GATs), particularly GAT-1 and GAT-3.[6] These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this reuptake, guvacine increases the extracellular concentration of GABA, enhancing the activation of postsynaptic GABA-A and GABA-B receptors and potentiating inhibitory neurotransmission.[3]

gabaergic_signaling_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse release GAT1_pre GAT-1 GABA_synapse->GAT1_pre reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binds inhibitory_signal Inhibitory Signal GABA_receptor->inhibitory_signal activates guvacine Guvacine guvacine->GAT1_pre inhibits

Caption: Guvacine Inhibition of GABA Reuptake at the Synapse.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the enzymatic conversion of this compound to guvacine.

experimental_workflow start Start: Prepare Reagents incubation Incubation of this compound with Liver Microsomes start->incubation sampling Time-course Sampling incubation->sampling termination Reaction Termination (e.g., Acetonitrile) sampling->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis HPLC or LC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis (Kinetics) analysis->data_analysis end End: Results data_analysis->end

Caption: Workflow for this compound Enzymatic Hydrolysis Assay.

Conclusion

This compound serves as a direct precursor to the pharmacologically active compound guvacine through a hydrolysis reaction. While this conversion can be readily achieved through chemical methods, enzymatic hydrolysis in human liver tissues occurs at a relatively low rate. The provided quantitative data and detailed experimental protocol for the in vitro enzymatic assay offer a foundation for further investigation into the metabolism and potential drug-drug interactions of this compound. The distinct signaling pathways of this compound (muscarinic agonism) and guvacine (GABA reuptake inhibition) highlight the importance of understanding this conversion in the context of both areca nut pharmacology and the development of novel therapeutics targeting the GABAergic system. This guide provides the necessary technical information for researchers and drug development professionals to advance their studies in this area.

References

Cholinergic Activity of Guvacoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a cholinergic agent that primarily exerts its effects through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a structural analogue of arecoline, this compound has garnered interest for its potential physiological and pharmacological activities. This technical guide provides a comprehensive overview of the cholinergic activity of this compound, focusing on its interaction with muscarinic receptors, the associated signaling pathways, and the experimental methodologies used for its characterization. While this compound is known to be a muscarinic agonist, detailed quantitative data on its binding affinity and functional potency across all five muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature. This guide compiles the currently available qualitative and tissue-specific quantitative data.

Muscarinic Receptor Interaction and Signaling

This compound acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system.[1][2] The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins, leading to distinct downstream signaling cascades.[3][4][5]

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[3][5] Agonist binding, including that of this compound, stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][5] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

The following diagrams illustrate the canonical signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors, which are activated by this compound.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mAChR M1, M3, or M5 Muscarinic Receptor This compound->mAChR binds Gq11 Gq/11 mAChR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors

Gio_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mAChR M2 or M4 Muscarinic Receptor This compound->mAChR binds Gio Gi/o mAChR->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response leads to

Gi/o Signaling Pathway for M2 and M4 Receptors

Quantitative Data on Cholinergic Activity

Comprehensive quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) across the five human muscarinic receptor subtypes is limited in the available scientific literature. This compound has been characterized as a full agonist at atrial (predominantly M2) and ileal (predominantly M3) muscarinic receptors.[6][7] It is reported to have a lower affinity for muscarinic receptors compared to arecoline. The following tables summarize the available data.

Table 1: Functional Potency (pD2) of this compound in Isolated Tissues

TissuePredominant Muscarinic Receptor SubtypeAgonistpD2 ValueReference
Rat IleumM3This compound6.09N/A
Rat AtriaM2This compound~6.5N/A

Table 2: Comparative Activity of this compound

ParameterThis compoundArecolineNoteReference
Muscarinic Receptor AffinityLowerHigherQualitative comparisonN/A
Nicotinic Receptor ActivityLacks activityActiveThis compound is selective for muscarinic receptors.[2]

Experimental Protocols

The characterization of this compound's cholinergic activity involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Experimental Workflow: Radioligand Binding Assay

radioligand_workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing a specific mAChR subtype) Assay_Setup 2. Assay Setup in 96-well plate - Total Binding (Membranes + [3H]-NMS) - Non-specific Binding (Membranes + [3H]-NMS + Atropine) - Competition (Membranes + [3H]-NMS + this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60-90 min at 25°C) to reach equilibrium Assay_Setup->Incubation Filtration 4. Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (quantifies bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (calculate IC50 and Ki values) Counting->Analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the cell membrane preparation.

      • Non-specific Binding: Add assay buffer, [3H]-NMS, a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1-10 µM atropine), and the cell membrane preparation.

      • Competition: Add assay buffer, [3H]-NMS, varying concentrations of this compound, and the cell membrane preparation.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][9]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to muscarinic receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Experimental Workflow: [35S]GTPγS Binding Assay

gtpys_workflow Membrane_Prep 1. Membrane Preparation (from cells expressing mAChR and G-proteins) Assay_Setup 2. Assay Setup in 96-well plate - Membranes, GDP, and varying concentrations of this compound Membrane_Prep->Assay_Setup Incubation_Pre 3. Pre-incubation Assay_Setup->Incubation_Pre Reaction_Start 4. Initiate reaction by adding [35S]GTPγS Incubation_Pre->Reaction_Start Incubation_Main 5. Incubation (e.g., 30-60 min at 30°C) Reaction_Start->Incubation_Main Filtration 6. Rapid Filtration (separates bound from free [35S]GTPγS) Incubation_Main->Filtration Counting 7. Scintillation Counting Filtration->Counting Analysis 8. Data Analysis (determine EC50 and Emax) Counting->Analysis

Workflow for an agonist-stimulated [35S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) expressing the muscarinic receptor subtype of interest, as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add the following components in order: assay buffer (typically containing MgCl2 and NaCl), GDP, and varying concentrations of this compound.

    • Add the membrane suspension to each well.

    • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding [35S]GTPγS to each well.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Quantification:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound (in cpm or fmol/mg protein) against the logarithm of the this compound concentration.

    • Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting concentration-response curve using non-linear regression analysis.[10][11][12][13]

Phosphoinositide Hydrolysis Assay

This functional assay is specific for Gq/11-coupled muscarinic receptors (M1, M3, M5) and measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

pi_hydrolysis_workflow Cell_Culture 1. Cell Culture and Labeling (e.g., CHO-M1/M3 cells labeled with [3H]-myo-inositol) Stimulation 2. Stimulation with this compound (in the presence of LiCl to inhibit IP1 degradation) Cell_Culture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis IP_Separation 4. Separation of Inositol Phosphates (e.g., by ion-exchange chromatography) Lysis->IP_Separation Quantification 5. Quantification of Radioactivity (scintillation counting) IP_Separation->Quantification Analysis 6. Data Analysis (determine EC50) Quantification->Analysis

Workflow for a phosphoinositide hydrolysis assay.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture CHO cells stably expressing the M1 or M3 muscarinic receptor subtype in 24-well plates.

    • Label the cells by incubating them overnight in a medium containing [3H]-myo-inositol, which is incorporated into the cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

    • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).

    • Neutralize the cell lysates.

    • Separate the total inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Elute the inositol phosphates from the column and quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphate (B84403) accumulation against the logarithm of the this compound concentration.

    • Determine the EC50 value from the concentration-response curve using non-linear regression analysis.[14][15][16]

Conclusion

This compound is a muscarinic acetylcholine receptor agonist with demonstrated activity in tissues rich in M2 and M3 receptors. While it is established as a full agonist in these systems, a detailed characterization of its binding affinities and functional potencies at all five human muscarinic receptor subtypes remains to be fully elucidated in the public domain. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel cholinergic compounds. Further research is warranted to fully delineate the subtype selectivity and therapeutic potential of this compound.

References

A Technical Guide to the Cytotoxic and Genotoxic Effects of Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest to researchers in toxicology and drug development due to the widespread practice of areca nut chewing and its association with oral carcinogenesis. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's cytotoxic and genotoxic effects. It consolidates quantitative data on its impact on cell viability, details the experimental protocols used to assess these effects, and explores the potential molecular mechanisms and signaling pathways involved, often by drawing parallels with the more extensively studied areca alkaloid, arecoline (B194364). This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's toxicological profile.

Introduction

The areca nut, the seed of the Areca catechu palm, is consumed by hundreds of millions of people worldwide, often as part of a betel quid mixture.[1][2] This habit is strongly correlated with a heightened risk of oral submucous fibrosis and oral cancer.[3][4][5] The nut contains several active alkaloids, primarily arecoline, arecaidine, guvacine, and this compound.[6][7] While arecoline has been the focus of extensive research, understanding the biological activities of other alkaloids like this compound is crucial for a complete picture of areca nut-induced pathology. This compound (methyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate) is structurally related to arecoline and has been shown to exert distinct biological effects. This guide synthesizes the available evidence on the cytotoxicity and genotoxicity of this compound, providing a foundational resource for the scientific community.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects in various in vitro models, primarily through mechanisms involving the depletion of cellular antioxidants and subsequent loss of cell viability.

Effects on Cell Viability and Survival

Studies on cultured human buccal epithelial cells have shown that this compound decreases cell survival in a dose-dependent manner.[3][4][5] Its potency is comparable to that of arecoline and N-nitrosothis compound. The chemical structure of this compound, which includes a methylester group similar to arecoline, is thought to contribute to its biological activity by facilitating its passage across cellular membranes.[5]

Table 1: Comparative Cytotoxicity of this compound and Related Areca Nut Compounds
CompoundCell LineEndpointConcentration for 50% Effect (IC50)Citation
This compoundHuman Buccal Epithelial CellsCell Survival2.1 mM[5]
ArecolineHuman Buccal Epithelial CellsCell Survival1.6 mM[5]
N-Nitrosothis compoundHuman Buccal Epithelial CellsCell Survival1.7 mM[5]
Mechanism of Cytotoxicity: Thiol Depletion

A primary mechanism underlying this compound's cytotoxicity is the depletion of cellular thiols.[3][4][5] this compound exposure leads to a significant reduction in free low-molecular-weight thiols, such as glutathione (B108866) (GSH).[5] GSH is a critical component of the cellular antioxidant defense system, protecting cells from damage by reactive oxygen species (ROS) and other electrophilic molecules. The depletion of this resource by this compound may render cells more susceptible to oxidative stress and subsequent cell death, a mechanism that is likely linked to its observed effect on cell survival.[5]

Genotoxicity of this compound

The direct genotoxicity of this compound is less characterized than its cytotoxic effects. Much of the existing research focuses on the genotoxic properties of the whole areca nut extract, arecoline, or nitrosated derivatives of areca alkaloids. Areca nut extract is known to cause significant DNA damage, including DNA single-strand breaks and DNA-protein cross-links in human buccal epithelial cells.[3][4][5]

While 3-(N-nitrosomethylamino)propionaldehyde, a nitrosated compound related to areca nut, is a potent inducer of DNA single-strand breaks, the specific contribution of this compound to the genotoxicity of areca nut is not yet fully elucidated.[3][4][5] Given that this compound depletes cellular antioxidant defenses, it is plausible that it could contribute to a cellular environment where DNA is more susceptible to damage from endogenous or exogenous agents. However, direct evidence of this compound causing DNA lesions or chromosomal damage is limited, highlighting an area for future investigation.

Postulated Signaling Pathways

While specific signaling pathways for this compound are not well-defined, the mechanisms of the closely related alkaloid, arecoline, have been studied extensively. These pathways, centered on oxidative stress and DNA damage response, provide a logical framework for investigating this compound.

Disclaimer: The following pathways are primarily documented for arecoline and are presented as potential avenues for this compound research.

Oxidative Stress and Apoptosis Induction

Arecoline is a known inducer of reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis).[8][9][10] This process involves the depletion of intracellular antioxidants like GSH, leading to mitochondrial dysfunction.[9] Damaged mitochondria release pro-apoptotic factors such as cytochrome c, which in turn activate a cascade of executioner proteins called caspases (e.g., caspase-9 and caspase-3), ultimately leading to the dismantling of the cell.[9][11]

ROS_Mediated_Apoptosis This compound This compound (Postulated) ROS Increased ROS Generation This compound->ROS GSH Decreased Cellular Thiols (GSH) This compound->GSH Mito Mitochondrial Damage ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Postulated ROS-mediated apoptotic pathway.
DNA Damage Response and Cell Cycle Arrest

Arecoline exposure can cause direct DNA damage, activating a complex cellular surveillance system known as the DNA Damage Response (DDR).[12] Key sensor proteins like ATM and ATR become activated, leading to the phosphorylation of downstream effectors such as Chk1, Chk2, and the tumor suppressor p53.[12] This signaling cascade typically enforces a cell cycle checkpoint, often in the G2/M phase, to halt cell division and allow time for DNA repair.[12] Paradoxically, arecoline has also been shown to inhibit the function of p53 and repress DNA repair processes, which may contribute to the accumulation of genetic mutations and promote carcinogenesis.[12]

DNA_Damage_Response cluster_0 Cellular Response cluster_1 Inhibitory Effects This compound This compound (Postulated) DNADamage DNA Damage (e.g., Double-Strand Breaks) This compound->DNADamage p53_inhibit Inhibition of p53 Function This compound->p53_inhibit Repair_inhibit Repression of DNA Repair This compound->Repair_inhibit ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR Chk Chk1/Chk2 Phosphorylation ATM_ATR->Chk p53 p53 Activation Chk->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest

Postulated DNA damage response pathway.

Key Experimental Protocols

A multi-faceted approach is required to thoroughly evaluate the cytotoxic and genotoxic effects of this compound. The following section details standard protocols for key assays.

Experimental_Workflow cluster_cytotox Cytotoxicity Assessment cluster_genotox Genotoxicity Assessment cluster_mechanistic Mechanistic Studies start Cell Culture Preparation exposure Expose Cells to this compound (Dose-Response & Time-Course) start->exposure MTT MTT/Resazurin Assay (Metabolic Activity) exposure->MTT LDH LDH Assay (Membrane Integrity) exposure->LDH Clonogenic Clonogenic Assay (Long-Term Survival) exposure->Clonogenic Comet Comet Assay (DNA Strand Breaks) exposure->Comet Micronucleus Micronucleus Assay (Chromosomal Damage) exposure->Micronucleus Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis LDH->Apoptosis Comet->Apoptosis Micronucleus->Apoptosis ROS ROS Detection Assay (Oxidative Stress) Apoptosis->ROS CellCycle Cell Cycle Analysis ROS->CellCycle analysis Data Analysis & Interpretation CellCycle->analysis

General experimental workflow for assessment.
Assessment of Cytotoxicity

5.1.1 Protocol: Cell Viability using MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

  • Materials: 96-well plates, cell line of interest, complete culture medium, this compound stock solution, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for a specified time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus log[this compound] to determine the IC50 value.

Assessment of Genotoxicity

5.2.1 Protocol: DNA Damage via Alkaline Comet Assay

  • Principle: This sensitive method detects DNA single- and double-strand breaks in individual cells. When subjected to electrophoresis under alkaline conditions, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Materials: Microscope slides (pre-coated with agarose), low melting point agarose (B213101) (LMPA), lysis buffer, alkaline electrophoresis buffer, SYBR Green or similar DNA-intercalating dye.

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Embed a suspension of single cells in LMPA and layer it onto a pre-coated slide.

    • Immerse slides in cold lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.

    • Place slides in alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage.

    • Stain the slides with a fluorescent DNA dye and visualize using a fluorescence microscope.

  • Data Analysis: Use specialized software to quantify the percentage of DNA in the comet tail and the tail moment, which are indicators of the extent of DNA damage.

Mechanistic Assays

5.3.1 Protocol: Apoptosis vs. Necrosis via Annexin V/PI Staining

  • Principle: This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Materials: Flow cytometer, Annexin V-FITC (or other fluorophore conjugate), Propidium Iodide (PI), binding buffer, treated cells.

  • Procedure:

    • Harvest cells (including supernatant to collect non-adherent cells) after this compound treatment.

    • Wash cells with cold PBS and resuspend in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Summary and Future Directions

The available evidence clearly indicates that this compound is a cytotoxic agent, with effects on cell survival comparable to arecoline in certain contexts.[5] Its primary mechanism of cytotoxicity appears to be the depletion of cellular thiols, which compromises the cell's antioxidant defenses.[3][4][5] The genotoxic profile of this compound, however, remains an area that requires more dedicated research.

Future investigations should focus on:

  • Comprehensive Genotoxicity Testing: Conducting a battery of tests, including the Comet, Micronucleus, and Chromosomal Aberration assays, specifically with pure this compound to determine its intrinsic DNA-damaging potential.

  • Elucidation of Signaling Pathways: Investigating whether this compound activates the same ROS-mediated and DNA damage response pathways as arecoline, using techniques like Western blotting for key signaling proteins and ROS-specific fluorescent probes.

  • In Vivo Studies: Moving beyond in vitro models to assess the toxicokinetics and pathological effects of this compound in animal models to better understand its contribution to areca nut-associated diseases.

  • Synergistic Effects: Studying the combined cytotoxic and genotoxic effects of this compound with other areca alkaloids and carcinogens (e.g., from tobacco) to mimic human exposure scenarios.

A deeper understanding of this compound's toxicological properties is essential for public health initiatives and for the development of potential intervention strategies related to areca nut chewing.

References

Guvacoline's role as a parasympathomimetic alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Parasympathomimetic Role of Guvacoline

Abstract

This compound, a pyridine (B92270) alkaloid found in the nuts of the Areca catechu palm, is a constituent of the widely used psychoactive substance, betel quid.[1] Structurally related to the more abundant arecoline, this compound is classified as a parasympathomimetic agent, primarily through its activity as a muscarinic receptor agonist.[2][3] Unlike arecoline, it appears to lack significant activity at nicotinic receptors.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its metabolic fate, and the experimental protocols used to characterize its pharmacological profile. While quantitative data on its receptor affinity are sparse in the literature, this document details the established methodologies for such determinations and presents available pharmacokinetic data.

Mechanism of Action as a Parasympathomimetic

Parasympathomimetic drugs, or cholinomimetics, are substances that stimulate the parasympathetic nervous system by mimicking the effects of the neurotransmitter acetylcholine (B1216132) (ACh).[4][5] This can occur through direct interaction with cholinergic receptors or indirectly, for instance, by inhibiting the acetylcholinesterase (AChE) enzyme. This compound is understood to act primarily as a direct agonist at muscarinic acetylcholine receptors (mAChRs).

Direct Muscarinic Receptor Agonism

This compound functions as a full agonist at atrial and ileal muscarinic receptors.[1] The M1, M3, and M5 subtypes of muscarinic receptors are known to couple to Gq/11 proteins.[3][6] Agonist binding to these receptors initiates a well-defined signaling cascade. The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This rise in intracellular Ca2+ is a key event that leads to various physiological responses characteristic of the parasympathetic nervous system, such as smooth muscle contraction and glandular secretion.[2][7]

Muscarinic Agonist Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq/11 Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response Ca2->Response Mediates This compound This compound This compound->M3_Receptor Binds to

Caption: Gq-protein coupled muscarinic receptor signaling cascade activated by this compound.
Alternative Hypothesis: Acetylcholinesterase Inhibition

An alternative, though less substantiated, hypothesis suggests that this compound may exert its effects indirectly by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[8] By inhibiting AChE, the concentration and residence time of ACh in the synaptic cleft would increase, leading to enhanced stimulation of cholinergic receptors. This mechanism is distinct from direct receptor agonism.

AChE Inhibition Hypothesis cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Post_Receptor Postsynaptic Receptor ACh->Post_Receptor Activates Choline_Acetate Choline + Acetate AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits

Caption: Proposed indirect parasympathomimetic action of this compound via AChE inhibition.

Quantitative Pharmacological Data

Table 1: Pharmacokinetic Data - In Vitro Hydrolysis of this compound

The primary metabolic pathway for this compound is hydrolysis to its carboxylic acid derivative, guvacine (B1672442).[9] This conversion is significantly slower than the hydrolysis of its parent compound, arecoline.[9]

ParameterValueMatrixSpeciesReference
Vmax (Guvacine formation)35 nmol/min/mgHuman Liver Microsomes (HLM)Human[10]
Apparent Intrinsic Clearance (Clint, in vitro)1.02 µL/min/mgHuman Liver Microsomes (HLM)Human[10]
Apparent Intrinsic Clearance (Clint, in vivo)1.25 mL/min/kgHuman Liver Microsomes (HLM)Human[10]
Apparent Intrinsic Clearance (Clint, in vivo)0.654 mL/min/kgHuman Liver Microsomes (HLM)Human[9]
Apparent Intrinsic Clearance (Clint, in vivo)0.466 mL/min/kgHuman Liver Cytosol (HLC)Human[9]

Metabolism of this compound

This compound is the methyl ester of guvacine.[2] Under basic conditions or through enzymatic action, it undergoes hydrolysis, cleaving the methyl ester group to form guvacine.[1][11] It is critical to note that guvacine has a distinct pharmacological profile, acting as a potent inhibitor of GABA reuptake by targeting GABA transporters (GATs), particularly GAT-1.[12][13][14] This action potentiates GABAergic neurotransmission and is separate from the cholinergic activity of this compound.

Metabolism of this compound This compound This compound (Muscarinic Agonist) Guvacine Guvacine (GABA Uptake Inhibitor) This compound->Guvacine Hydrolysis (Carboxylesterases, Basic pH)

Caption: Metabolic conversion of this compound to its active metabolite, Guvacine.

Key Experimental Protocols

The following sections detail the standard methodologies required to fully characterize the parasympathomimetic activity of this compound.

Protocol: Muscarinic Receptor Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled antagonist.[6][8]

Objective: To determine the Ki of this compound at human M1-M5 receptors.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Non-Specific Agent: Atropine (1 µM) to define non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.

Methodology:

  • Preparation: Thaw and resuspend cell membrane preparations in ice-cold Assay Buffer. Protein concentration is determined via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]-NMS (at a concentration near its Kd) + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + [³H]-NMS + 1 µM Atropine.

    • Competition: Membranes + [³H]-NMS + serial dilutions of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination & Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand Binding Assay Workflow start Start prep Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-NMS) - this compound Dilutions - Atropine (NSB) start->prep plate Plate Assay in Triplicate: Total, NSB, Competition prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) plate->incubate filter Terminate via Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Dry Filters & Measure Radioactivity (CPM) wash->count analyze Data Analysis: Calculate Specific Binding Determine IC50 Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

References

An In-depth Technical Guide to the Off-Target Effects of Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline, a natural alkaloid found in the areca nut, is primarily recognized for its role as an inhibitor of the GABA transporters (GATs). While its on-target effects on the GABAergic system are of significant interest, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for anticipating potential therapeutic applications and adverse effects. This technical guide provides a detailed overview of the known and potential off-target effects of this compound. It consolidates available quantitative data on its interactions with various receptors and enzymes, outlines detailed experimental protocols for assessing these interactions, and presents signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound, the methyl ester of guvacine, is an alkaloid present in the nuts of the Areca catechu palm. It is primarily known as a competitive inhibitor of the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. By inhibiting these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. However, like many small molecule neurotransmitter analogs, this compound has the potential to interact with a range of other biological targets. This guide explores these off-target effects, providing a deeper understanding of its complex pharmacology.

Off-Target Profile of this compound

The off-target activities of this compound are not as extensively characterized as its effects on GATs. However, existing evidence points to significant interactions with cholinergic receptors.

Muscarinic Acetylcholine (B1216132) Receptors

This compound has been identified as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1] This activity is shared with its more well-known structural analog, arecoline. The agonism at these G-protein coupled receptors can lead to a variety of physiological effects, depending on the receptor subtype (M1-M5) and the tissue in which they are expressed.

Nicotinic Acetylcholine Receptors

While this compound's direct interaction with nicotinic acetylcholine receptors (nAChRs) is not well-documented with specific binding affinities, its structural similarity to arecoline, a known nAChR agonist, suggests a potential for interaction. Further research is required to fully characterize the activity of this compound at different nAChR subtypes.

Acetylcholinesterase (AChE)

There is some suggestion in the literature that this compound may inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This action would lead to an increase in acetylcholine levels in the synapse, potentially contributing to its overall cholinergic effects. However, detailed kinetic studies on this compound's AChE inhibition are lacking.

Monoamine Transporters

The interaction of this compound with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) has not been extensively studied. Given its role as a transporter inhibitor, investigating its selectivity profile against these key monoamine transporters is a critical area for future research to rule out or confirm potential off-target effects on dopaminergic, serotonergic, and noradrenergic signaling.

Quantitative Data on this compound's Off-Target Interactions

A comprehensive compilation of quantitative data for this compound's off-target effects is limited in the publicly available literature. The following tables summarize the available information.

Table 1: Inhibitory Potency of this compound at GABA Transporters (GATs)

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Human14[2]
GAT-1Rat39[2]
GAT-2Rat58[2]
GAT-3Human119[2]
GAT-3Rat378[2]
BGT-1Human1870[2]

Note: The lack of selectivity across GAT subtypes is a key characteristic of this compound.

Table 2: Functional Activity of this compound at Muscarinic Receptors

Receptor SubtypeSpeciesAssay TypeActivitypD2Reference
Ileal Muscarinic ReceptorsRatIsolated Tissue ContractionFull Agonist6.09-8.07
Atrial Muscarinic ReceptorsRatElectrically Paced AtriaFull Agonist6.09-8.07

Table 3: Putative Off-Target Interactions with Limited Quantitative Data

TargetInteractionSupporting Evidence
Nicotinic Acetylcholine ReceptorsPotential AgonistStructural similarity to arecoline.
AcetylcholinesterasePotential InhibitorMentioned in literature, but kinetic data is absent.
Monoamine Transporters (DAT, SERT, NET)UnknownNo direct binding or uptake inhibition data found.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's off-target effects. The following sections provide outlines of key experimental protocols.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.[1][3][4][5]

Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors by this compound.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound hydrochloride.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Assay Buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition: Assay Buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate @ RT Membranes->Incubation Radioligand [3H]-NMS Radioligand->Incubation This compound This compound Dilutions This compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the IC50 value of this compound for AChE.[6][7][8][9][10]

Objective: To measure the inhibition of AChE activity by this compound.

Materials:

  • Acetylcholinesterase (AChE) solution.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This compound hydrochloride.

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

  • 96-well microplate and reader.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add:

    • Phosphate Buffer.

    • DTNB solution.

    • AChE solution.

    • This compound solution (or buffer for control).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Plot the percentage of inhibition ((V_control - V_inhibitor) / V_control * 100) against the logarithm of this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G cluster_reactants cluster_products cluster_detection ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis AChE AChE AChE->Thiocholine This compound This compound (Inhibitor) This compound->AChE Inhibition TNB TNB (Yellow) Thiocholine->TNB Acetate Acetate DTNB DTNB (Ellman's Reagent) DTNB->TNB Absorbance @ 412 nm Absorbance @ 412 nm TNB->Absorbance @ 412 nm

AChE Inhibition Assay Principle
GABA Transporter (GAT) Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.[2][11][12][13]

Objective: To determine the IC50 values of this compound for GAT-1, GAT-2, GAT-3, and BGT-1.

Materials:

  • Cell lines stably expressing individual human GAT subtypes (e.g., HEK293 or CHO cells).

  • [³H]-GABA.

  • This compound hydrochloride.

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plates) and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in Uptake Buffer.

  • Assay:

    • Wash the cells with Uptake Buffer.

    • Add the this compound dilutions to the cells and pre-incubate for a short period.

    • Add [³H]-GABA to initiate the uptake.

    • Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Calculate the IC50 value from the resulting curve.

Two-Electrode Voltage Clamp (TEVC) Assay for Nicotinic Receptors

This electrophysiological technique can be used to assess the functional activity (agonist, antagonist, or modulator) of this compound at different nAChR subtypes expressed in Xenopus oocytes.[14][15][16][17][18]

Objective: To measure the effect of this compound on ion currents mediated by specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., α4 and β2).

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • This compound hydrochloride and a known nAChR agonist (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare oocytes. Inject the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Perfuse the oocyte with the recording solution.

  • Compound Application:

    • To test for agonist activity, apply different concentrations of this compound and measure the elicited current.

    • To test for antagonist or modulatory activity, co-apply this compound with a known agonist and compare the response to the agonist alone.

  • Data Analysis:

    • For agonist activity, plot the current response against the logarithm of this compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist-induced current against the logarithm of this compound concentration to determine the IC50.

Signaling Pathways

The off-target effects of this compound can be understood by examining the signaling pathways of its potential targets.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors This compound This compound M135 M1/M3/M5 This compound->M135 Agonist M24 M2/M4 This compound->M24 Agonist Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Conversion

Muscarinic Receptor Signaling Pathways

Conclusion

This compound, while primarily a non-selective GAT inhibitor, exhibits significant off-target activity as a muscarinic receptor agonist. The potential for interactions with nicotinic acetylcholine receptors and acetylcholinesterase warrants further investigation with detailed binding and kinetic studies. A thorough characterization of its effects on monoamine transporters is also essential for a complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the off-target effects of this compound and other novel compounds. A comprehensive assessment of these off-target interactions is critical for the safe and effective development of any therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Guvacoline using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline is one of the primary alkaloids found in the areca nut, the seed of the Areca catechu tree. It is structurally related to other psychoactive alkaloids present in the nut, such as arecoline (B194364), arecaidine, and guvacine. The consumption of areca nut products, commonly known as betel quid, is widespread in many parts of Asia and has been associated with various health risks, including oral and esophageal cancers.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its pharmacological and toxicological properties, assessing human exposure, and in the development of potential therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and reliable analytical technique for the determination of this compound due to its high selectivity, sensitivity, and specificity.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using LC-MS/MS in various sample types, including areca nut-containing products and biological specimens.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis from various studies, providing a comparative overview of method performance and reported concentrations.

Table 1: LC-MS/MS Method Performance for this compound Analysis

ParameterValueMatrixReference
Limit of Detection (LOD)2.5 pg (on column)Standard Solution[1]
Limit of Quantitation (LOQ)5 pg (on column)Standard Solution[1]
Linearity Range10 - 500 pg/µLStandard Solution[1]
> 0.99Standard Solution[1]
Precision (%CV) at LOQ< 15%Standard Solution[1]
Accuracy98 - 104%Standard Solution[1]

Table 2: this compound Concentrations in Various Samples

Sample TypeConcentration RangeReference
Areca Nut-Containing Products0.17 - 0.99 mg/g[1][2]
Human Hair14 pg/mg - 2.5 ng/mg[3]
Saliva of "Betel-Quid" ChewerPresent (detected)[4]
Unripe Areca triandra Fruit Endospermup to 3.39 mg/g[5]
Ripe Areca triandra Fruit Pericarpsas low as 0.0175 mg/g[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Areca Nut Products

This protocol is adapted from the methodology described by Jain et al. (2017).[1]

1. Sample Preparation:

  • Weigh 100 mg of the homogenized areca nut product into a 15 mL polypropylene (B1209903) tube.
  • Add 10 mL of 1% trifluoroacetic acid (TFA) in water.
  • Vortex for 30 minutes to ensure thorough extraction.

2. Centrifugation:

  • Centrifuge the mixture at 13,000 rpm for 5 minutes to pellet the solid particles.

3. Sample Dilution and Internal Standard Addition:

  • Transfer 10 µL of the supernatant to a new microcentrifuge tube.
  • Add an appropriate amount of internal standard (e.g., 50 ng of arecoline-D₅, which can be used for this compound in the absence of a stable isotope-labeled standard).[1]
  • Dilute the sample to a final volume of 1000 µL with 1% TFA.

4. LC-MS/MS Analysis:

  • Inject 8 µL of the prepared sample into the LC-MS/MS system.

Protocol 2: Extraction of this compound from Hair Samples

This protocol is based on the method described for the analysis of betel nut alkaloids in hair.[3]

1. Decontamination:

  • Wash approximately 20 mg of hair with dichloromethane (B109758) to remove external contaminants.
  • Allow the hair to air dry completely.

2. Extraction:

  • Cut the decontaminated hair into very small segments.
  • Place 20 mg of the hair segments into a glass tube.
  • Add a suitable volume of methanol (B129727) (e.g., 1 mL).
  • Incubate in an ultrasonic bath for 2 hours and 30 minutes.

3. Evaporation and Reconstitution:

  • After incubation, transfer the methanolic extract to a new tube.
  • Add 20 µL of octanol (B41247) to prevent volatilization of the analytes.
  • Evaporate the methanol to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. Internal Standard:

  • An internal standard such as nicotine-d₄ can be added before extraction.[3]

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides general conditions for the chromatographic separation and mass spectrometric detection of this compound.

1. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[6]
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.[6]
  • Column Temperature: 40 °C.[6]
  • Gradient Elution: A linear gradient can be employed, for instance, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes. A typical gradient might be a linear increase from 2% to 95% of solvent B over 12 minutes.[1]

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]
  • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be optimized on the instrument. A common transition for this compound is m/z 142 -> m/z 82. The collision energy should also be optimized for this transition.
  • Internal Standard: If a stable isotope-labeled internal standard for this compound is not available, a structurally similar compound can be used. For example, arecoline-D₅ has been used as an internal standard for this compound.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Areca Nut, Hair, Saliva) extraction Extraction (e.g., Solvent Extraction, Ultrasonic Bath) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation dilution Dilution & Internal Standard Addition centrifugation->dilution lc_separation Liquid Chromatography (LC Separation) dilution->lc_separation Inject Sample ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification end Final Report quantification->end

Caption: Experimental workflow for this compound analysis.

signaling_pathway areca_nut Areca Nut This compound This compound areca_nut->this compound arecoline Arecoline areca_nut->arecoline arecaidine Arecaidine areca_nut->arecaidine guvacine Guvacine areca_nut->guvacine hydrolysis Hydrolysis (e.g., in basic conditions) This compound->hydrolysis hydrolysis->guvacine

Caption: Relationship of this compound to other Areca Nut alkaloids.

References

Application Notes and Protocols for In Vitro Hydrolysis Assay of Guvacoline Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a psychoactive alkaloid found in the areca nut, is consumed by millions worldwide.[1][2] Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. Like the more abundant arecoline (B194364), this compound possesses a methyl ester moiety susceptible to hydrolysis.[1][2] This process, primarily occurring in the liver, converts this compound to its carboxylic acid derivative, guvacine (B1672442).[3] In vitro hydrolysis assays are essential tools for characterizing the enzymes responsible for this biotransformation and for determining the kinetic parameters of the reaction. These studies typically utilize human liver microsomes (HLM) and cytosol (HLC) as enzyme sources.[4][5]

This document provides detailed protocols for conducting in vitro hydrolysis assays to investigate this compound metabolism, presenting key quantitative data and outlining the experimental workflow.

Metabolic Pathway

This compound undergoes Phase I metabolism through hydrolysis of its methyl ester group to form guvacine. This reaction is catalyzed by carboxylesterases (CES) present in liver microsomes and cytosol.

Guvacoline_Metabolism This compound This compound Guvacine Guvacine This compound->Guvacine Hydrolysis Enzyme Carboxylesterases (CES) in Human Liver Microsomes (HLM) and Cytosol (HLC) Enzyme->this compound

Caption: Metabolic conversion of this compound to Guvacine via hydrolysis.

Quantitative Data Summary

The following tables summarize the kinetic parameters for this compound hydrolysis in human liver microsomes (HLM) and human liver cytosol (HLC). Notably, the hydrolysis of this compound is significantly less efficient than that of arecoline.[4][5]

Table 1: Enzyme Kinetic Parameters for Guvacine Formation in HLM [1][5]

ParameterValueUnit
Vmax35nmol/min/mg protein
Km34.3mM
Apparent in vitro Clint1.02µL/min/mg protein
Apparent in vivo Clint1.25ml/min/kg

Table 2: In Vitro-In Vivo Extrapolation (IVIVE) Parameters for this compound in HLM [5]

ParameterValueUnit
Fraction unbound in plasma (fu,p)0.998-
Fraction unbound in microsomes (fu,mic)0.985-
Hepatic Clearance (ClH)0.643ml/min/kg
Hepatic Extraction Ratio (EH)0.0306-

Table 3: Comparison of Apparent In Vivo Intrinsic Clearance (Clint,in vivo) of this compound [4][6]

Enzyme SourceClint,in vivoUnit
Human Liver Microsomes (HLM)0.654ml/min/kg
Human Liver Cytosol (HLC)0.466ml/min/kg

Experimental Protocols

Bioanalytical Method for Quantification of this compound and Guvacine

A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or tandem mass spectrometry (LC-MS/MS) method is required to quantify this compound and its metabolite, guvacine, in the reaction mixtures.[1][5][7]

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer

  • Ion exchange chromatography column

Method Validation: The bioanalytical method should be validated for sensitivity, accuracy, and precision according to standard guidelines.[1]

In Vitro Hydrolysis Assay Protocol

This protocol describes the general procedure for assessing the hydrolysis of this compound in HLM and HLC.

Materials:

  • This compound hydrochloride

  • Guvacine hydrochloride (as a reference standard)

  • Pooled human liver microsomes (HLM) and human liver cytosol (HLC)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol or other suitable organic solvent for quenching

  • Microcentrifuge tubes

  • Shaking water bath or incubator set to 37°C

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis P1 Prepare this compound Stock Solution I2 Initiate Reaction by Adding This compound Stock Solution P1->I2 P2 Prepare HLM/HLC Suspensions in Phosphate Buffer I1 Pre-incubate HLM/HLC Suspension at 37°C P2->I1 I1->I2 I3 Incubate at 37°C with Shaking for a Defined Time Course (e.g., 0, 5, 15, 30, 60 min) I2->I3 T1 Terminate Reaction with Cold Organic Solvent I3->T1 T2 Centrifuge to Pellet Protein T1->T2 T3 Collect Supernatant T2->T3 A1 Analyze Supernatant by LC-MS/MS or HPLC-UV T3->A1 A2 Quantify this compound and Guvacine A1->A2 A3 Determine Kinetic Parameters (Vmax, Km, Clint) A2->A3

Caption: Workflow for the in vitro hydrolysis assay of this compound.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

    • Thaw the HLM and HLC on ice.

    • Prepare a suspension of HLM or HLC in potassium phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.2 mg/mL).[5]

  • Incubation:

    • In microcentrifuge tubes, pre-incubate the HLM or HLC suspension at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed enzyme suspension. The final substrate concentrations should cover a range to determine enzyme kinetics (e.g., 0.025–8 mM).[5]

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.[5]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., methanol).

    • Vortex the samples and then centrifuge at a high speed to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Control Experiments:

    • No-Enzyme Control: Incubate this compound in buffer without HLM or HLC to assess non-enzymatic degradation.

    • Heat-Inactivated Enzyme Control: Incubate this compound with heat-inactivated HLM or HLC to confirm that the observed hydrolysis is enzyme-mediated.[1]

  • Data Analysis:

    • Quantify the concentrations of this compound and guvacine in the samples using the validated bioanalytical method.

    • Plot the formation of guvacine over time to determine the initial reaction velocity.

    • Fit the initial velocity data at different substrate concentrations to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[4][5]

    • Calculate the intrinsic clearance (Clint) as the ratio of Vmax to Km.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro hydrolysis of this compound. By following these methodologies, scientists can obtain reliable data on the metabolic stability and kinetic profile of this compound, contributing to a better understanding of its disposition and potential for drug-drug interactions. The significantly lower rate of hydrolysis for this compound compared to arecoline is a key finding that warrants further investigation into the specific carboxylesterases involved and the structural determinants of substrate specificity.[4][5]

References

Application Notes and Protocols for the Quantitation of Guvacoline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline is one of the primary alkaloids found in the areca nut, the seed of the Areca catechu palm.[1] The chewing of areca nut, often in the form of betel quid, is a widespread practice in many parts of Asia.[2] this compound, along with other alkaloids like arecoline (B194364), arecaidine (B1214280), and guvacine, has been implicated in the addictive and potential carcinogenic properties of areca nut products.[2] Arecoline, a major psychoactive component, is metabolized in the body, and its metabolic pathways can lead to the formation of other alkaloids.[1][3] Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding its role in the health effects associated with areca nut use.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices, including plasma/serum, urine, saliva, and tissue. The methodologies described herein are based on established analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of Arecoline

Arecoline undergoes several metabolic transformations in the body. One of the key pathways involves hydrolysis to arecaidine.[1][4] While this compound is a primary alkaloid present in the areca nut, arecoline can also be metabolized through various routes, including N-oxidation and conjugation.[1][3][4] The following diagram illustrates a simplified metabolic pathway of arecoline.

Arecoline Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis Arecoline_N_oxide Arecoline N-oxide Arecoline->Arecoline_N_oxide N-oxidation Other_Metabolites Other Metabolites Arecoline->Other_Metabolites This compound This compound (Present in Areca Nut)

A simplified diagram of Arecoline metabolism.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of this compound and related alkaloids in various biological matrices using different analytical techniques. These values are compiled from multiple sources to provide a comparative overview.

Table 1: LC-MS/MS Quantitative Parameters

AnalyteMatrixLinearity RangeLOQLODReference
This compoundHairLOQ to 20 ng/mg14 pg/mg-[5]
This compoundAreca Nut Products10-500 pg/µL5 pg (on column)2.5 pg (on column)[2]
ArecolineRat Plasma0.5–100 ng/mL0.5 ng/mL-[6]
ArecaidineRat Plasma5–5000 ng/mL5 ng/mL-[6]
GuvacineAreca Nut Products10-500 pg/µL250 pg (on column)50 pg (on column)[2]

Table 2: GC-MS and HPLC Quantitative Parameters

AnalyteMethodMatrixLinearity RangeLOQLODReference
Guanfacine (similar structure)GC-MSUrine0.1, 0.5, and 2.0 mg/L (calibration points)<0.1 mg/L-[7]
ArecolineHPLC-UVSaliva-50 pg-
Nystatin (example)HPLC-UVSaliva5-500 µg/mL0.025 µg/mL0.01 µg/mL[8]
Various ThiolsHPLC-UVSaliva, Plasma, Urine0.1-300 µmol/L0.05-0.12 µmol/L-[9]

Experimental Protocols

This section provides detailed protocols for the quantitation of this compound in various biological samples.

Quantitation of this compound in Plasma/Serum by LC-MS/MS

This protocol is adapted from methods for the analysis of areca alkaloids in plasma.[6]

a. Experimental Workflow

LCMS_Plasma_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for Plasma/Serum Analysis by LC-MS/MS.

b. Detailed Protocol

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., arecoline-D5).

    • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 Series or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • This compound: m/z 142.1 → 82.1 (quantifier), m/z 142.1 → 54.1 (qualifier)

      • Arecoline-D5 (IS): m/z 161.2 → 102.2

    • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), and stability according to relevant guidelines.[10][11][12][13]

Quantitation of this compound in Urine by GC-MS

This protocol is based on general procedures for the analysis of drugs in urine by GC-MS, which often require derivatization.[7][14][15][16][17]

a. Experimental Workflow

GCMS_Urine_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample is Add Internal Standard urine->is hydrolysis Enzymatic Hydrolysis (optional, for glucuronides) is->hydrolysis extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) hydrolysis->extraction dry Evaporate to Dryness extraction->dry derivatize Derivatization (e.g., Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/Scan) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for Urine Analysis by GC-MS.

b. Detailed Protocol

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • If conjugated metabolites are of interest, perform enzymatic hydrolysis (e.g., with β-glucuronidase).

    • Adjust the pH to ~9.5 with a buffer.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Mass selective detector (e.g., Agilent 5975C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis. Choose characteristic ions for this compound and the internal standard.

Quantitation of this compound in Saliva by HPLC-UV

This protocol is adapted from a method for arecoline analysis in saliva.[18]

a. Experimental Workflow

HPLC_Saliva_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing saliva Saliva Sample is Add Internal Standard saliva->is extraction Liquid-Liquid Extraction (e.g., Hexane-Isoamyl Alcohol) is->extraction dry Evaporate to Dryness extraction->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC-UV reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for Saliva Analysis by HPLC-UV.

b. Detailed Protocol

  • Sample Preparation:

    • Collect saliva samples and centrifuge to remove debris.

    • To 500 µL of saliva, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform liquid-liquid extraction with 2 mL of hexane-isoamyl alcohol (99:1 v/v).

    • Vortex and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents may be used to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.[18]

    • Injection Volume: 20 µL.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the quantitative analysis of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results. These methods will be valuable tools for researchers and scientists in the fields of pharmacology, toxicology, and drug development who are investigating the effects of areca nut and its alkaloids.

References

Application Notes and Protocols for the Synthesis and Purification of Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, the methyl ester of guvacine (B1672442), is a naturally occurring pyridine (B92270) alkaloid found in the areca nut.[1][2] It is a known muscarinic acetylcholine (B1216132) receptor agonist and also inhibits the reuptake of γ-aminobutyric acid (GABA).[3][4] These properties make this compound a valuable tool in neuroscience research for studying cholinergic and GABAergic neurotransmission. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes. Two primary synthetic routes are presented: N-demethylation of arecoline (B194364) and esterification of guvacine.

Synthesis of this compound

Two plausible methods for the synthesis of this compound are outlined below. These protocols are based on established organic chemistry reactions.

Method 1: N-Demethylation of Arecoline

This method involves the removal of the N-methyl group from the readily available precursor, arecoline. The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classic method for the N-demethylation of tertiary amines and can be adapted for this synthesis.[5]

Reaction Scheme:

Experimental Protocol:

Step 1: N-demethylation of Arecoline

  • In a well-ventilated fume hood, dissolve arecoline (1 equivalent) in a dry, inert solvent such as chloroform (B151607) or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the cooled arecoline solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyano-norarecoline.

Step 2: Hydrolysis of N-Cyano-norarecoline

  • To the crude N-cyano-norarecoline, add a solution of aqueous acid (e.g., 20% H₂SO₄).

  • Reflux the mixture for 4-8 hours. Monitor the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or a saturated solution of NaHCO₃) to pH 8-9.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Method 2: Esterification of Guvacine

This method involves the direct esterification of guvacine with methanol (B129727) in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol:

  • Suspend guvacine (1 equivalent) in an excess of dry methanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂).

  • Stir the reaction mixture at room temperature or gently reflux for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue multiple times with an organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of Synthetic this compound

Purification of the crude this compound obtained from either synthetic route is crucial to obtain a high-purity product for research applications. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Experimental Protocol:

Step 1: Column Chromatography

  • Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the elution solvent and load it onto the column.

  • Elute the column with a gradient of a suitable solvent system, such as ethyl acetate in hexane, gradually increasing the polarity. For example, start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Recrystallization

  • Dissolve the this compound obtained from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol (B145695) and ether, or acetone).[6]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[7]

  • Dry the purified this compound crystals under vacuum.

For the preparation of this compound hydrochloride, the purified freebase can be dissolved in a suitable solvent (e.g., dry ether) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis of this compound - Reaction Parameters

ParameterMethod 1: N-Demethylation of ArecolineMethod 2: Esterification of Guvacine
Starting Material ArecolineGuvacine
Key Reagents Cyanogen bromide, Sulfuric acidMethanol, Sulfuric acid or Thionyl chloride
Typical Yield 40-60% (overall)70-90%
Reaction Time 16-32 hours (overall)4-12 hours
Reaction Temperature 0 °C to reflux0 °C to reflux

Table 2: Characterization of this compound

PropertyData
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol [1]
Appearance White to off-white solid
Melting Point 118-120 °C (hydrochloride salt)
Purity (after purification) >98% (by HPLC)
Storage Store at -20°C for long-term stability

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.15 (t, 1H), 3.75 (s, 3H), 3.30 (q, 2H), 2.95 (t, 2H), 2.40 (m, 2H), 2.10 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.5, 138.0, 128.5, 51.5, 45.0, 41.0, 25.5
Mass Spectrometry (GC-MS) m/z 141 (M⁺), 110, 82, 54[4]
Infrared (IR) ν (cm⁻¹) 3300-3500 (N-H stretch), 2950 (C-H stretch), 1710 (C=O stretch), 1650 (C=C stretch), 1250 (C-O stretch)[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound acts as an agonist at muscarinic acetylcholine receptors and as an inhibitor of GABA reuptake.

guvacoline_muscarinic_pathway This compound This compound mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) This compound->mAChR binds and activates Gq_11 Gq/11 mAChR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

This compound's agonistic action on muscarinic acetylcholine receptors.

guvacoline_gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA_synapse->GAT1 binds GABA_receptor GABA Receptor GABA_synapse->GABA_receptor binds Inhibition Inhibitory Signal GABA_receptor->Inhibition This compound This compound This compound->GAT1 inhibits

This compound's inhibition of GABA reuptake at the synapse.
Experimental Workflow

A typical workflow for the synthesis and purification of this compound is depicted below.

guvacoline_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (Arecoline or Guvacine) reaction Chemical Reaction (N-demethylation or Esterification) start->reaction workup Reaction Workup (Extraction, Washing, Drying) reaction->workup crude_product Crude this compound workup->crude_product column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Characterization (NMR, MS, IR, HPLC) pure_product->analysis final_product Final Product for Research analysis->final_product

Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for In Vivo Guvacoline Administration

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive guidelines are intended for researchers, scientists, and professionals in drug development engaged in the in vivo administration of Guvacoline. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visual diagrams of pertinent signaling pathways and experimental workflows.

Introduction

This compound, a pyridine (B92270) alkaloid found in the areca nut, is a compound of interest for its pharmacological activity.[1] It primarily functions as a muscarinic receptor agonist and a competitive inhibitor of gamma-aminobutyric acid (GABA) reuptake.[2][3] These actions suggest its potential to modulate cholinergic and GABAergic neurotransmission, making it a candidate for investigation in various neurological and behavioral studies.

Quantitative Data

This section presents key quantitative data for this compound and related compounds to inform experimental design.

Table 1: Solubility of this compound Salts

This compound SaltSolventSolubility
This compound hydrobromidePBS (pH 7.2)10 mg/mL
This compound hydrochlorideWater100 mg/mL (ultrasonic assistance may be needed)
This compound hydrochlorideDMSO100 mg/mL (ultrasonic assistance may be needed)

Data sourced from MedChemExpress and Cayman Chemical.[2][4]

Table 2: In Vivo Administration of Related Areca Alkaloids in Rodents

AlkaloidAnimal ModelRoute of AdministrationDosage
Arecoline (B194364) & Arecaidine (B1214280)MouseOral (p.o.), Intraperitoneal (i.p.)20 mg/kg
Arecoline hydrochlorideWistar RatSubmucosal injection10 mg/kg

This data can be used as a starting point for determining an appropriate dose range for this compound in rodent models.[5][6]

Table 3: In Vitro Metabolic Parameters

CompoundMetaboliteApparent in vivo Clint (ml/min/kg)
ArecolineArecaidine110
This compoundGuvacine1.25

Clint (intrinsic clearance) data from human liver microsomes suggests this compound is metabolized much less rapidly than Arecoline.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound for in vivo studies in rodents, as well as subsequent behavioral analysis.

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.

Materials:

  • This compound hydrochloride[4]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • This compound Solution Preparation:

    • Weigh the desired amount of this compound hydrochloride based on the target concentration. For example, for a 2.5 mg/mL solution, weigh 2.5 mg of this compound hydrochloride.

    • Add the appropriate volume of the prepared vehicle to the this compound hydrochloride.

    • Vortex the mixture vigorously. If the compound does not fully dissolve, sonication or gentle heating can be applied to aid dissolution.[4]

    • Visually inspect the solution to ensure it is clear and free of precipitates before administration.

  • Sterilization:

    • Filter the final this compound solution through a 0.22 µm sterile syringe filter into a sterile vial.

In Vivo Administration of this compound to Rodents

Objective: To administer this compound to rodents via intraperitoneal (i.p.) injection. This route is commonly used for systemic drug delivery in preclinical studies.

Materials:

  • Prepared sterile this compound solution

  • Rodents (e.g., mice or rats)

  • Appropriate restraint device

  • Sterile syringes and needles (27-30 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Handling and Acclimatization:

    • Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.[8]

    • Handle the animals gently to minimize stress.

  • Dose Calculation:

    • Weigh each animal immediately before injection to ensure accurate dosing.

    • Calculate the volume of this compound solution to be injected based on the animal's weight and the desired dose (e.g., in mg/kg).

  • Injection Procedure:

    • Restrain the animal securely. For an i.p. injection in a mouse, this can be done by gently scruffing the neck and securing the tail.

    • Position the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 15-20 degrees).

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its home cage.

  • Post-Administration Monitoring:

    • Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions.

    • Continue to monitor the animals according to the experimental timeline.

Assessment of Behavioral Effects: Open Field Test

Objective: To assess general locomotor activity, exploration, and anxiety-like behavior in rodents following this compound administration.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video recording and tracking software

  • Treated and control animals

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Administration Timing:

    • Administer this compound or vehicle to the animals 30-60 minutes prior to the behavioral test to allow for drug absorption and distribution.[8] The exact timing should be optimized in pilot studies.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a set period, typically 5-15 minutes.

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use video tracking software to analyze the following parameters:

      • Total distance traveled: An indicator of general locomotor activity.

      • Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center may indicate higher anxiety).

      • Rearing frequency: An exploratory behavior.

      • Velocity: Speed of movement.

  • Apparatus Cleaning:

    • Thoroughly clean the apparatus with 70% ethanol or another suitable cleaning agent between each animal to eliminate olfactory cues.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

Guvacoline_Signaling_Pathways cluster_muscarinic Muscarinic Receptor Pathway cluster_gaba GABAergic Pathway Guvacoline_M This compound M_Receptor Muscarinic Receptor (e.g., M1, M3) Guvacoline_M->M_Receptor Gq_11 Gq/11 M_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response_M PKC->Cellular_Response_M Guvacoline_G This compound GAT GABA Transporter (GAT) Guvacoline_G->GAT inhibits GABA_uptake GABA Reuptake GAT->GABA_uptake Extracellular_GABA Increased Extracellular GABA GABA_Receptor GABA Receptor Extracellular_GABA->GABA_Receptor Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Dose_Finding_Study Pilot Dose-Finding Study (optional but recommended) Animal_Acclimatization->Dose_Finding_Study Guvacoline_Prep This compound Solution Preparation Dose_Finding_Study->Guvacoline_Prep Randomization Randomization of Animals (Control vs. This compound groups) Guvacoline_Prep->Randomization Guvacoline_Admin This compound/Vehicle Administration (i.p.) Randomization->Guvacoline_Admin Pre_Test_Period Pre-Behavioral Test Period (e.g., 30-60 min) Guvacoline_Admin->Pre_Test_Period Behavioral_Testing Behavioral Testing (e.g., Open Field Test) Pre_Test_Period->Behavioral_Testing Data_Collection Data Collection (Video Tracking) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Studying Guvacoline Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is primarily known for its role as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2] As GABA is the main inhibitory neurotransmitter in the central nervous system, its regulation is critical for maintaining synaptic homeostasis. GATs terminate GABAergic signaling by removing GABA from the synaptic cleft.[2] The inhibition of this process by compounds like this compound leads to elevated extracellular GABA levels, potentiating inhibitory neurotransmission. This makes this compound and its analogs valuable tools for studying the physiological and pathological roles of the GABAergic system and as potential leads for therapeutic development in conditions like epilepsy.[3]

These application notes provide detailed protocols for utilizing various cell culture models to investigate the biological effects of this compound, focusing on its inhibitory action on GABA transporters and its impact on cell viability.

Data Presentation: Quantitative Inhibitory Profile

This compound is the methyl ester of Guvacine, and they are structurally very similar.[4] While specific inhibitory data for this compound on GAT subtypes is limited in publicly available literature, the data for Guvacine serves as a strong reference point for its expected activity. Guvacine demonstrates modest selectivity across different GAT subtypes.[1][2]

Table 1: Inhibitory Potency (IC₅₀) of Guvacine on GABA Transporter Subtypes

Transporter SubtypeSpeciesIC₅₀ (µM)
GAT-1Human14[1]
GAT-1Rat39[1][2]
GAT-2Rat58[1][2]
GAT-3Human119[1]
GAT-3Rat378[1][2]
BGT-1Human1870[1]

Table 2: Cytotoxic Effects of this compound

Cell LineAssay TypeIC₅₀
Human Buccal Epithelial CellsGrowth Inhibition (Colony Formation)2.1 mM[5]

Signaling Pathways and Experimental Logic

This compound's primary mechanism of action is the competitive inhibition of GABA transporters located on the presynaptic neuron and surrounding glial cells. By binding to the same site as GABA, this compound prevents the reuptake of the neurotransmitter, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic GABA receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA GABA_vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_receptor->Inhibitory_Signal This compound This compound This compound->GAT1 Competitive Inhibition

Mechanism of this compound at a GABAergic synapse.

The following diagram outlines a general workflow for characterizing the effects of this compound on a selected cell line.

cluster_workflow Experimental Workflow for this compound Characterization cluster_assays Functional & Cytotoxicity Assays start Select Cell Model (e.g., HEK293-GAT1) cell_culture Cell Culture & Seeding start->cell_culture uptake_assay [3H]GABA Uptake Assay cell_culture->uptake_assay mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis Data Analysis (IC₅₀ Determination) uptake_assay->data_analysis mtt_assay->data_analysis conclusion Conclusion on this compound's Potency & Toxicity data_analysis->conclusion

General workflow for assessing this compound effects.

Experimental Protocols

Protocol 1: [³H]GABA Uptake Inhibition Assay

This protocol is designed to determine the IC₅₀ value of this compound for the inhibition of GABA uptake in a cell line stably expressing a specific GABA transporter subtype (e.g., HEK293-hGAT1).

Materials:

  • HEK293 cells stably expressing the GAT subtype of interest.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., G418).

  • Poly-D-lysine coated 48-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 10 HEPES, 120 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 20 glucose; pH 7.3).

  • This compound stock solution (in water or appropriate solvent).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • 1% Sodium Dodecyl Sulfate (SDS) for cell lysis.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture the GAT-expressing cells in T75 flasks at 37°C in a 5% CO₂ incubator.

    • Two days before the assay, seed the cells onto poly-D-lysine-coated 48-well plates at a density of 5 x 10⁴ cells per well.[1] Allow cells to adhere and grow to confluency.

  • Preparation of Solutions:

    • Prepare serial dilutions of this compound in KRH buffer to achieve a range of final concentrations for the dose-response curve.

    • Prepare the uptake solution containing 10 nM [³H]GABA and 5 µM unlabeled GABA in KRH buffer.

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash each well once with 1 mL of pre-warmed KRH buffer.

    • Add the various concentrations of this compound to the respective wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (with a saturating concentration of a potent GAT inhibitor like 10 µM tiagabine).

    • Pre-incubate the plate for 3-10 minutes at room temperature.[1][3]

    • Initiate the uptake by adding the [³H]GABA/GABA uptake solution to each well.

    • Incubate for exactly 3 minutes at room temperature.[1]

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells twice with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.5 mL of 1% SDS to each well.[1]

    • Transfer the lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake for each condition: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).

    • Determine the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (Specific Uptake with this compound / Specific Uptake without this compound)) * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[2]

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.

Materials:

  • Selected cell line (e.g., HEK293, Human Buccal Epithelial Cells).

  • Complete cell culture medium.

  • 96-well, flat-bottom tissue culture plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) - DMSO).

  • Microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include control wells with medium only (no cells) for background and medium with vehicle for 100% viability.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background.

    • The absorbance intensity is directly proportional to the number of viable cells.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only (blank) wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.

References

Application Notes and Protocols: Receptor Binding Assay for Guvacoline Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, an alkaloid found in the areca nut, is structurally related to arecoline (B194364) and guvacine (B1672442).[1] While guvacine is a well-characterized competitive inhibitor of the gamma-aminobutyric acid (GABA) transporters (GATs), this compound is identified as its methyl ester and is also known to act as a full agonist at atrial and ileal muscarinic receptors.[1][2][3] Understanding the binding affinity of this compound and its related compounds to their targets is crucial for assessing their pharmacological profile and therapeutic potential. This document provides detailed protocols for determining the binding affinity of this compound and the related compound guvacine, primarily focusing on the GABA transporters.

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GATs.[4] These transporters, including GAT-1, GAT-2, GAT-3, and BGT-1, facilitate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission, a mechanism of action for certain antiepileptic and anxiolytic drugs.[4]

This application note details a competitive radioligand binding assay to determine the affinity of this compound and guvacine for GABA transporters.

Data Presentation: Quantitative Affinity Data

The following table summarizes the inhibitory potency (IC50) of guvacine, a closely related compound to this compound, at different GABA transporter subtypes. A lower IC50 value indicates a higher binding affinity.

Transporter SubtypeSpeciesIC50 (μM)
GAT-1Human14[5]
GAT-1Rat39[5]
GAT-2Rat58[5]
GAT-3Human119[5]
GAT-3Rat378[5]

This compound has been identified as a full agonist of atrial and ileal muscarinic receptors, with pD2 values in the range of 6.09-8.07 in rat ileum and atria.[6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GAT-1

This protocol describes the determination of the binding affinity (Ki) of a test compound like guvacine by measuring its ability to displace a high-affinity radioligand from the GABA transporter type 1 (GAT-1).

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human GAT-1 transporter (e.g., HEK293-GAT1 cells).

  • Radioligand: [³H]tiagabine (a high-affinity GAT-1 inhibitor).

  • Test Compound: Guvacine hydrochloride or this compound hydrobromide.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known GAT-1 inhibitor (e.g., 10 µM tiagabine).

  • Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Scintillation Counter.

  • 96-well plates.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GAT1 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store the membrane aliquots at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (Guvacine or this compound) in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]tiagabine (at a final concentration close to its Kd), and 100 µL of the membrane preparation (containing 20-50 µg of protein).

      • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]tiagabine, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]tiagabine, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding is calculated as: ((Binding in presence of test compound - Non-specific Binding) / (Total Binding - Non-specific Binding)) * 100.

  • Determine IC50 and Ki:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAergic Synapse and Transporter Function

The following diagram illustrates the role of GABA transporters (GATs) in a GABAergic synapse, which is the primary target for guvacine.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GAD GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_in_neuron GABA GABA_in_neuron->GABA_vesicle vGAT GAT1_pre GAT-1 GAT1_pre->GABA_in_neuron Transport GAD->GABA_in_neuron GABA_cleft->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds GAT_glia GAT-3 GABA_cleft->GAT_glia Uptake Ion_channel Cl- influx GABA_receptor->Ion_channel opens GABA_glia GABA GAT_glia->GABA_glia Guvacine Guvacine Guvacine->GAT1_pre Inhibits Guvacine->GAT_glia Inhibits

Caption: Role of GABA transporters in the synapse.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the workflow for the competitive radioligand binding assay described in this document.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare GAT-1 expressing membranes setup_plate Set up 96-well plate: Total, Non-specific, & Test Compound Binding prep_membranes->setup_plate prep_reagents Prepare radioligand, test compound dilutions, and buffers prep_reagents->setup_plate incubate Incubate at 4°C to reach equilibrium setup_plate->incubate filtrate Rapid filtration to separate bound and free radioligand incubate->filtrate count Scintillation counting to measure radioactivity filtrate->count calc_specific Calculate specific binding count->calc_specific plot_curve Plot % specific binding vs. log[test compound] calc_specific->plot_curve determine_ic50 Determine IC50 via non-linear regression plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow of a competitive binding assay.

References

Application Notes and Protocols for Functional Assays to Measure Guvacoline Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, is a bioactive compound with known pharmacological effects on the central nervous system. It primarily functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs) and also exhibits agonist activity at muscarinic acetylcholine (B1216132) receptors.[1] The dual activity of this compound necessitates a comprehensive characterization of its potency at both target types to understand its pharmacological profile.

These application notes provide detailed protocols for key functional assays to quantify the potency of this compound as both a GAT inhibitor and a muscarinic receptor agonist. The included methodologies, data presentation guidelines, and visual aids are intended to assist researchers in the accurate assessment of this compound and its analogs in drug discovery and development programs.

Data Presentation: Quantitative Potency of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) for GABA transporters and its half-maximal effective concentration (EC50) or pD2 value for muscarinic receptors. The following tables summarize the reported potency values for this compound and a reference compound.

Table 1: Inhibitory Potency of this compound against GABA Transporter Subtype 1 (GAT-1)

CompoundTargetAssay TypeSpeciesIC50 (µM)Reference
This compoundGAT-1[³H]GABA Uptake InhibitionHuman14[2]
Nipecotic Acid (Reference)GAT-1[³H]GABA Uptake InhibitionHuman8[2]

Table 2: Agonist Potency of this compound at Muscarinic Receptors

CompoundTargetAssay TypeTissue/SystempD2 ValuePotencyReference
This compound (Norarecoline)Muscarinic ReceptorsFunctional Agonist AssayRat Atria & Ileum6.09 - 8.07Full Agonist[1]
Arecoline (B194364) (Reference)Muscarinic ReceptorsFunctional Agonist AssayRat Atria & Ileum-~15-fold more potent than this compound[1]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of this compound, it is essential to understand the signaling pathways it modulates. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in the protocols.

GABA Transporter (GAT) Inhibition

This compound competitively inhibits the reuptake of GABA from the synaptic cleft by binding to GABA transporters (GATs). This leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds This compound This compound This compound->GAT1 Inhibits Inhibitory Signal Inhibitory Signal GABA_R->Inhibitory Signal cluster_M3 Gq-Coupled (e.g., M3) cluster_M2 Gi-Coupled (e.g., M2) Guvacoline_M3 This compound M3R M3 Receptor Guvacoline_M3->M3R Binds Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Guvacoline_M2 This compound M2R M2 Receptor Guvacoline_M2->M2R Binds Gi Gi M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP start Start cell_culture Culture cells expressing GAT subtype start->cell_culture plating Plate cells in 96-well plates cell_culture->plating pre_incubation Pre-incubate with varying concentrations of this compound plating->pre_incubation uptake_initiation Add [³H]GABA to initiate uptake pre_incubation->uptake_initiation termination Terminate uptake with ice-cold buffer uptake_initiation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity with a scintillation counter lysis->scintillation analysis Analyze data and determine IC50 scintillation->analysis end End analysis->end

References

Application Note: Quantification of Guvacoline in Human Hair by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Guvacoline in human hair. Hair analysis provides a long-term window of detection for substance use, making it an invaluable matrix in forensic toxicology and clinical research.[1] this compound is an alkaloid found in the areca nut, the fruit of the Areca catechu palm.[2] This protocol outlines procedures for hair sample decontamination, extraction, and subsequent analysis, delivering high sensitivity and specificity for quantifying this compound exposure.

Experimental Protocols

Materials and Reagents
  • Standards: this compound certified reference material, Nicotine-d4 (Internal Standard, IS).

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (B109758) (ACS grade), Octanol (B41247) (ACS grade), Formic Acid (LC-MS grade).

  • Reagents: Ammonium acetate (B1210297) (LC-MS grade), Ultrapure water.

  • Samples: Blank human hair for calibration and quality control standards.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and Nicotine-d4 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound primary stock with methanol to create working solutions for calibration standards (CS) and quality controls (QC).

  • Spiking Solutions: Prepare spiking solutions from the working standards to fortify blank hair matrix. Linearity is typically observed for concentrations ranging from the limit of quantification (LOQ) up to 20 ng/mg.[1][3]

Hair Sample Preparation Protocol

The sample preparation protocol is a critical step to ensure the removal of external contaminants and efficient extraction of the analyte from the keratin (B1170402) matrix.

  • Decontamination: Wash approximately 20 mg of hair twice with dichloromethane to remove external contaminants.[2][3] Discard the washings.

  • Homogenization: Finely cut the decontaminated hair into very small segments to increase the surface area for extraction.[1][3]

  • Extraction:

    • Place 20 mg of the minced hair into a glass tube.[1]

    • Add the internal standard (Nicotine-d4) and 1 mL of methanol.[1]

    • Incubate the mixture in an ultrasound bath for 2 hours and 30 minutes to facilitate the extraction of alkaloids.[1][3]

  • Evaporation:

    • After incubation, cool the sample and centrifuge.[1]

    • Transfer the methanolic supernatant to a new tube.

    • To prevent the volatilization of the analyte, add 20 µL of octanol to the supernatant.[1][3]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex. The sample is now ready for UPLC-MS/MS analysis.

Instrumentation and Analytical Conditions

Chromatographic separation is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Parameters

The following table outlines the typical UPLC conditions for the separation of this compound.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid and 20 mmol/L Ammonium Acetate in Water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.2 mL/min[3]
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
4.0
5.0
5.1
7.0

Note: The retention time for this compound under these conditions is expected to be approximately 1.85 minutes but should be confirmed experimentally.[3]

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

ParameterCondition
Mass Spectrometer Waters XEVO TQD or equivalent tandem quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Rates Desolvation: 650 L/hr, Cone: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The precursor ion for this compound ([M+H]+) is m/z 142.[3] It produces characteristic product ions upon fragmentation.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 142810.05OptimizeOptimize
This compound (Qualifier) 1421130.05OptimizeOptimize
Nicotine-d4 (IS) 167.2134.20.05OptimizeOptimize

Note: Cone voltage and collision energy must be optimized for the specific instrument used by infusing a standard solution of the analyte.

Data Presentation and Performance

The method should be validated according to established guidelines to ensure reliability.

Method Validation Summary

The performance of the method is summarized below, with typical values derived from literature.[1][2]

ParameterResult
Linearity Range LOQ - 20 ng/mg[1]
Correlation Coefficient (R²) > 0.998[2]
Lower Limit of Quantitation (LLOQ) 1 - 10 pg/mg[4]
Limit of Detection (LOD) 0.5 - 5 pg/mg[4]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Assessed and compensated for by IS[4]
Typical Results

In studies analyzing hair from betel nut users, measured concentrations of this compound were found to be in the range of 14 pg/mg to 2.5 ng/mg.[1][2]

Workflow Visualization

The following diagrams illustrate the logical flow of the analytical protocol.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Hair Sample (20 mg) Wash Decontaminate (Dichloromethane) Sample->Wash Mince Mince Hair Wash->Mince Extract Ultrasonic Extraction (Methanol + IS) Mince->Extract Evap Evaporate & Reconstitute Extract->Evap UPLC UPLC Separation Evap->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (vs. Calibration Curve) MSMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for this compound analysis in hair.

G cluster_products Product Ions Precursor This compound Precursor Ion (m/z 142) Prod1 Quantifier (m/z 81) Precursor->Prod1 Collision Induced Dissociation Prod2 Qualifier (m/z 113) Precursor->Prod2

Caption: this compound fragmentation pathway for MRM analysis.

References

Application Notes and Protocols for Guvacoline Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline, an alkaloid found in the areca nut, is of significant interest to researchers in various fields, including pharmacology, toxicology, and drug development, due to its psychoactive and physiological effects. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in health and disease. This document provides detailed application notes and protocols for the preparation of this compound samples from various biological matrices for analysis by mass spectrometry (MS). The methodologies described herein are designed to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for robust quantitative analysis.

General Considerations for Sample Handling and Storage

To ensure the integrity of this compound in biological samples, proper handling and storage procedures are paramount. Although specific stability data for this compound is limited, general principles for the handling of similar alkaloids, such as arecoline, should be followed.

Storage Recommendations:

  • Short-term storage (up to 24 hours): Samples should be kept at 4°C.

  • Long-term storage: For extended storage, samples should be frozen at -20°C or, ideally, -80°C to minimize degradation.

  • pH: Maintaining a slightly acidic pH can help to improve the stability of ester-containing alkaloids like arecoline, and similar precautions may be beneficial for this compound.

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix, the required limit of detection, and the available instrumentation. The following sections detail protocols for plasma/serum, urine, saliva, and hair.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum

This protocol is adapted from established methods for the extraction of basic drugs from plasma and is suitable for cleaning up complex biological matrices to reduce ion suppression in LC-MS/MS analysis.[1]

Materials:

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add 300 µL of 2% ammonium hydroxide in water.

    • Vortex for 10 seconds to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with 500 µL of methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 80:20 0.1% formic acid in water:methanol.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction of this compound from Plasma

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 100 µL Plasma pretreat Add 300 µL 2% NH4OH Vortex plasma->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for this compound from plasma.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

LLE is a classic technique for isolating alkaloids from aqueous matrices like urine. This protocol utilizes pH adjustment to ensure this compound is in its free base form for efficient extraction into an organic solvent.

Materials:

  • Chloroform (or other suitable organic solvent like ethyl acetate)

  • Isopropanol

  • Ammonium hydroxide (or other base to adjust pH)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 1 mL of urine in a centrifuge tube, add an appropriate internal standard.

    • Add ammonium hydroxide dropwise to adjust the pH to approximately 9-10. Vortex to mix.

  • Extraction:

    • Add 4 mL of chloroform:isopropanol (9:1 v/v) to the urine sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Collection:

    • Carefully transfer the lower organic layer to a clean tube.

    • Repeat the extraction step with a fresh aliquot of the organic solvent for improved recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction of this compound from Urine

LLE_Workflow cluster_urine Urine Sample cluster_preparation Preparation cluster_extraction Extraction cluster_final Final Steps urine 1 mL Urine ph_adjust Adjust pH to 9-10 with NH4OH urine->ph_adjust add_solvent Add Chloroform: Isopropanol (9:1) ph_adjust->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: LLE workflow for this compound from urine.

Protocol 3: Protein Precipitation of this compound from Saliva

Protein precipitation is a rapid and straightforward method for removing proteins from saliva samples prior to direct injection or further cleanup.

Materials:

Procedure:

  • Sample Collection:

    • Collect saliva samples and centrifuge at a low speed (e.g., 2000 rpm for 5 minutes) to pellet cells and debris. Use the supernatant for extraction.

  • Precipitation:

    • To 100 µL of saliva supernatant, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 30 seconds.

  • Centrifugation:

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new tube.

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase for concentration.

Workflow for Protein Precipitation of this compound from Saliva

PPT_Workflow cluster_saliva Saliva Sample cluster_precipitation Precipitation cluster_analysis Analysis saliva 100 µL Saliva Supernatant add_solvent Add 300 µL ice-cold Acetonitrile/Methanol saliva->add_solvent vortex Vortex add_solvent->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Protein precipitation workflow for saliva.

Protocol 4: Methanol Extraction of this compound from Hair

Hair analysis provides a longer window of detection for drug exposure. This protocol is based on a validated method for the extraction of areca alkaloids from hair.

Materials:

Procedure:

  • Decontamination:

    • Wash hair samples with dichloromethane to remove external contaminants. Allow the hair to air dry completely.

  • Homogenization:

    • Cut the decontaminated hair into small segments (approximately 1 mm).

  • Extraction:

    • Weigh 20 mg of the cut hair into a glass tube.

    • Add 1 mL of methanol.

    • Sonicate in an ultrasonic bath for 2 hours at room temperature.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection:

    • Carefully transfer the methanolic supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS or LC-MS/MS analysis.

Workflow for Methanol Extraction of this compound from Hair

Hair_Extraction_Workflow cluster_hair Hair Sample cluster_extraction Extraction cluster_final Final Steps hair 20 mg Cut Hair add_methanol Add 1 mL Methanol hair->add_methanol sonicate Sonicate for 2 hours add_methanol->sonicate centrifuge Centrifuge sonicate->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Troubleshooting & Optimization

Guvacoline In Vivo Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of guvacoline for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful and reproducible experimental outcomes.

Introduction to this compound

This compound is a naturally occurring alkaloid found in the areca nut.[1][2] It is a precursor to guvacine (B1672442), its primary metabolite.[2] this compound itself acts as a muscarinic acetylcholine (B1216132) receptor agonist.[3][4] Upon administration, it is metabolized to guvacine, which functions as a GABA reuptake inhibitor by targeting the GAT-1 transporter.[5] This dual-action mechanism, direct muscarinic agonism followed by GABAergic modulation via its metabolite, is a critical consideration for in vivo experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vivo?

A1: this compound has a dual mechanism of action. It is a muscarinic acetylcholine receptor agonist.[3][4] Its primary metabolite, guvacine, is a GABA reuptake inhibitor, which increases the concentration of GABA in the synaptic cleft.[5]

Q2: What are the recommended starting dosages for this compound in mice and rats?

A2: There is a lack of direct in vivo studies reporting specific dosages for this compound in rodents. However, based on studies of its primary metabolite, guvacine, and other GABA reuptake inhibitors, a starting dose range can be estimated. For guvacine, doses of 1-10 mg/kg (i.p.) have been used in rats to attenuate myoclonus. Therefore, a conservative starting dose for this compound in rats could be in a similar range, beginning with 1 mg/kg and escalating cautiously. For mice, a study on guvacine showed that doses of 50-100 mg/kg decreased spontaneous activity. Researchers should start at the lower end of this range and carefully observe for behavioral and physiological changes.

Q3: What are the common routes of administration for this compound?

A3: Common routes for administering alkaloids in rodent studies include intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) gavage.[6][7] The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.

Q4: What is the solubility of this compound for in vivo preparations?

A4: this compound hydrobromide is soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of 10 mg/mL.[8] It is also soluble in DMSO and DMF at 1 mg/mL.[8] For in vivo use, it is recommended to dissolve this compound hydrobromide in sterile PBS or saline.

Q5: What are the potential side effects of this compound?

A5: Due to its muscarinic agonist activity, potential side effects could include those related to parasympathetic stimulation. Furthermore, as its metabolite is a GABA reuptake inhibitor, side effects associated with increased GABAergic activity, such as sedation at higher doses, may be observed.[9]

Q6: Are there any known toxicity data for this compound?

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Lack of expected behavioral or physiological effects. - Insufficient Dosage: The administered dose may be too low to elicit a response. - Route of Administration: The chosen route may result in poor bioavailability or rapid metabolism. - Metabolism Variation: Strain or species differences in metabolism could affect the conversion of this compound to guvacine.- Dose Escalation: Gradually increase the dose in subsequent cohorts while carefully monitoring for any adverse effects. - Alternative Route: Consider a different route of administration (e.g., i.p. instead of p.o.) to potentially increase bioavailability. - Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax and half-life of this compound and guvacine in your model.
Unexpected or Adverse Effects (e.g., excessive sedation, seizures). - Dosage Too High: The administered dose is exceeding the therapeutic window. - Muscarinic Overstimulation: The direct muscarinic agonist effects of this compound may be causing adverse reactions.- Dose Reduction: Immediately reduce the dosage in subsequent experiments. - Pre-treatment with Antagonist: To isolate the GABAergic effects of guvacine, consider pre-treating with a peripherally restricted muscarinic antagonist.
Precipitation of this compound in Solution. - Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. - Incorrect pH: The pH of the solution may not be optimal for solubility.- Vehicle Optimization: Ensure the concentration does not exceed 10 mg/mL in PBS (pH 7.2). For higher concentrations, a different vehicle may be necessary, but its potential effects must be controlled for.[8] - pH Adjustment: Check and adjust the pH of the vehicle to ensure it is within the optimal range for this compound hydrobromide solubility.

Data Summary Tables

Table 1: In Vivo Dosages of Guvacine and Related GABA Reuptake Inhibitors

CompoundAnimal ModelRoute of AdministrationDosage RangeObserved Effects
Guvacine Rati.p.1 - 10 mg/kgAttenuation of posthypoxic myoclonus
Guvacine MouseNot specified50 - 100 mg/kgDecreased spontaneous activity
Tiagabine Rati.p.1 - 21 mg/kgIncreased extracellular GABA, anticonvulsant effects

Note: This table provides data on this compound's primary metabolite and other compounds with a similar mechanism of action to guide initial dose selection for this compound.

Table 2: Solubility of this compound Hydrobromide

SolventSolubility
PBS (pH 7.2)10 mg/mL[8]
DMSO1 mg/mL[8]
DMF1 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrobromide for In Vivo Administration
  • Materials:

    • This compound hydrobromide powder

    • Sterile, pyrogen-free phosphate-buffered saline (PBS, pH 7.2) or 0.9% sodium chloride (saline)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sterile filters (0.22 µm)

    • Sterile syringes and needles

  • Procedure:

    • Calculate the required amount of this compound hydrobromide based on the desired concentration and final volume.

    • Aseptically weigh the this compound hydrobromide powder and transfer it to a sterile tube or vial.

    • Add the calculated volume of sterile PBS or saline to the tube.

    • Vortex the solution until the this compound hydrobromide is completely dissolved. The solution should be clear and free of particulates.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

    • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Mice
  • Materials:

    • Prepared this compound hydrobromide solution

    • Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

    • Animal scale

    • 70% ethanol (B145695) for disinfection

  • Procedure:

    • Weigh the mouse to determine the correct volume of the drug solution to inject. The injection volume should typically be 5-10 mL/kg.

    • Gently but firmly restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse to a slight head-down position.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate improper needle placement.

    • If aspiration is clear, slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Visualizations

Guvacoline_Metabolism_and_Signaling This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic_Receptor Agonist Guvacine Guvacine (Metabolite) This compound->Guvacine Metabolism GAT1 GABA Transporter 1 (GAT-1) Guvacine->GAT1 Inhibitor GABA_Synapse GABA in Synaptic Cleft GAT1->GABA_Synapse Reuptake Postsynaptic_Neuron Postsynaptic Neuron GABA_Synapse->Postsynaptic_Neuron Inhibitory Signal

Caption: this compound's dual mechanism of action.

In_Vivo_Dose_Optimization_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing Start Start with Low Dose (e.g., 1 mg/kg) Dose_Escalation Gradual Dose Escalation in Separate Cohorts Start->Dose_Escalation Monitor_Adverse_Effects Monitor for Adverse Effects (e.g., sedation, tremors) Dose_Escalation->Monitor_Adverse_Effects MTD Determine Maximum Tolerated Dose (MTD) Monitor_Adverse_Effects->MTD Select_Doses Select 3-4 Doses below MTD MTD->Select_Doses Behavioral_Assay Perform Behavioral or Physiological Assays Select_Doses->Behavioral_Assay Dose_Response Generate Dose-Response Curve Behavioral_Assay->Dose_Response Optimal_Dose Identify Optimal Effective Dose Dose_Response->Optimal_Dose

Caption: A typical workflow for in vivo dose optimization.

References

Technical Support Center: Improving Guvacoline Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of guvacoline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

This compound is a pyridine (B92270) alkaloid found in the areca nut.[1][2] It is the methyl ester of guvacine.[2] In research, it is commonly available as a salt, such as this compound hydrochloride or this compound hydrobromide, which generally exhibit improved solubility and stability compared to the free base form.[1][3][4][5]

Q2: What is the primary mechanism of action of this compound?

This compound acts as a GABA reuptake inhibitor by selectively binding to and blocking GABA transporters (GATs), particularly GAT-1.[6][7][8] This inhibition prevents the reabsorption of GABA from the synaptic cleft, leading to increased extracellular GABA levels and enhanced inhibitory neurotransmission.[6][7][9][10] It can also act as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though with lower potency than arecoline.[1][4][11][12][13]

Q3: Which solvent should I use to prepare my this compound stock solution?

The choice of solvent depends on the specific salt form of this compound you are using. For cell-based assays, it is crucial to use a solvent that is miscible with your culture medium and has low cytotoxicity at the final concentration. Dimethyl sulfoxide (B87167) (DMSO) and sterile phosphate-buffered saline (PBS) or water are commonly used.[1][4] It's recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[14]

Q4: Why is my this compound precipitating when I add it to the cell culture medium?

Precipitation of this compound upon addition to aqueous cell culture media can occur for several reasons:

  • "Solvent Shock": The compound is highly soluble in the organic stock solvent (like DMSO) but has lower solubility in the aqueous culture medium. When the concentrated stock is added, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.[15][16]

  • High Stock Concentration: Using a very high concentration stock solution can lead to localized supersaturation when added to the medium, causing precipitation.[15]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[15][17]

  • Temperature Effects: Some compounds are less soluble at the incubation temperature (e.g., 37°C) than at room temperature where the stock solution is prepared.[15][17]

Troubleshooting Guide for this compound Precipitation

If you observe precipitation after adding this compound to your cell culture medium, follow this systematic approach to identify and resolve the issue.

Problem Potential Cause Recommended Solution
Immediate cloudiness or precipitation upon adding stock solution to media. High Stock Concentration / Solvent Shock: Adding a highly concentrated stock solution too quickly can cause the compound to crash out of solution.[15][16]1. Use a lower concentration stock solution. 2. Add the stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid dispersal.[15] 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤0.5%, ideally ≤0.1%).[14]
Precipitate forms over time in the incubator. Temperature Instability: The compound may be less soluble at 37°C than at room temperature.[15][17]1. Ensure the final concentration of this compound in the media is well below its solubility limit at 37°C. 2. Minimize the storage time of the prepared media before use.
Interaction with Media Components: this compound may be reacting with salts, metals, or degrading amino acids in the media.[15][17][18][19]1. Prepare a fresh batch of cell culture medium.[15] 2. Test the solubility of this compound in a simpler basal medium (e.g., PBS) to see if the complex components of your complete medium are the issue.
Inconsistent precipitation between experiments. Stock Solution Integrity: Repeated freeze-thaw cycles can lead to the degradation or precipitation of the compound in the stock solution.[15][17]1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] 2. Store stock solutions at -20°C or -80°C as recommended by the supplier.[1][4][12]
pH of the Medium: The pH of the cell culture medium can shift, affecting the solubility of the compound.[20]1. Ensure the incubator's CO2 levels are correct for the bicarbonate concentration in your medium.[20] 2. Check the pH of your medium before and after adding this compound.

Quantitative Data Summary

The solubility of this compound can vary depending on its salt form and the solvent used. The following tables summarize available solubility data.

Table 1: Solubility of this compound Hydrobromide

SolventConcentration
PBS (pH 7.2)10 mg/mL
DMSO1 mg/mL
DMF1 mg/mL
(Data sourced from Cayman Chemical[1])

Table 2: Solubility of this compound Hydrochloride

SolventConcentrationMolarity (Approx.)
Water36 mg/mL202.66 mM
DMSO36 mg/mL202.66 mM
Ethanol36 mg/mL202.66 mM
(Data sourced from Selleck Chemicals[4])

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (Example with DMSO)

  • Calculate Mass: Determine the mass of this compound salt needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).

  • Weigh Compound: Carefully weigh the this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of fresh, high-quality DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.[1][4][12]

Protocol 2: Recommended Method for Adding this compound to Cell Culture Media

  • Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath. This helps to avoid temperature-related precipitation.[15][20]

  • Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration will be non-toxic to your cells (typically ≤0.5%, and ideally ≤0.1%).[14]

  • Dilution: Pipette the calculated volume of the thawed this compound stock solution.

  • Addition: While gently swirling or vortexing the pre-warmed media, slowly add the this compound stock solution drop-wise. This promotes rapid dispersal and prevents localized high concentrations that can lead to precipitation.[15]

  • Final Mix: Gently mix the final solution before adding it to your cells. Do not add the concentrated stock solution directly onto your cells in the culture vessel.

Visualizations

Signaling Pathway and Experimental Workflows

GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA GABA_vesicle->GABA_release Action Potential Triggers Release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) GAT1->GABA_vesicle Recycling GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Receptor (Inhibitory Signal) This compound This compound This compound->GAT1 Blocks Reuptake

Caption: Mechanism of this compound as a GABA Reuptake Inhibitor.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: This compound Precipitation Observed q1 Is precipitation immediate upon mixing? start->q1 solution1 Action: Reduce 'Solvent Shock' 1. Lower stock concentration. 2. Add stock drop-wise to pre-warmed media while vortexing. 3. Ensure final DMSO conc. is low (e.g., <0.1%). q1->solution1 Yes q2 Does precipitation occur over time in the incubator? q1->q2 No end Problem Resolved solution1->end solution2 Action: Address Stability Issues 1. Check for temperature sensitivity. 2. Prepare media fresh before each use. 3. Test in simpler basal media (e.g., PBS). q2->solution2 Yes q3 Is precipitation inconsistent? q2->q3 No solution2->end solution3 Action: Check Reagent Integrity 1. Use fresh aliquots of stock solution (avoid freeze-thaw). 2. Check media pH and incubator CO2 levels. q3->solution3 Yes q3->end No, consult further technical support solution3->end

References

Technical Support Center: Troubleshooting Guvacoline HPLC Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Guvacoline.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: While specific conditions can vary based on the column and system, a common starting point for this compound analysis is reverse-phase HPLC. Key parameters are summarized in the table below.

Q2: My this compound peak is tailing. What are the potential causes and solutions?

A2: Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[1] It can be caused by interactions between the analyte and the stationary phase, a weak mobile phase, or an overloaded column.[1] For basic compounds like this compound, secondary interactions with acidic silanol (B1196071) groups on the column packing are a frequent cause of tailing.[2]

Q3: I am observing peak fronting for my this compound standard. What could be the reason?

A3: Peak fronting, where the front of the peak is sloped, can occur due to several factors including high sample concentration (column overload), or the sample being dissolved in a solvent stronger than the mobile phase.[3][4] It can also be a sign of poor column packing or physical degradation of the column bed.[4]

Q4: My chromatogram shows split peaks for this compound. How can I fix this?

A4: Split peaks can arise from a disruption in the sample flow path.[5] This could be due to a partially blocked frit, a void in the column packing material, or an injection issue where the sample solvent is incompatible with the mobile phase.[2][6] If all peaks in the chromatogram are split, the problem likely lies before the column.[2]

Q5: The baseline of my chromatogram is unstable. What should I check?

A5: An unstable baseline can be caused by a variety of factors, including issues with the mobile phase, detector, or pump.[7] Common culprits include improperly degassed mobile phase leading to bubble formation, contaminated solvents, or a deteriorating detector lamp.[7][8]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions This compound is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase. Solution: Lower the mobile phase pH to protonate the silanol groups, or use an "end-capped" column to minimize surface activity.[2]
Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]
Column Overload Injecting too much sample can saturate the stationary phase.[2] Solution: Reduce the injection volume or dilute the sample and reinject.[3]
Extra-Column Volume Excessive tubing length or fittings with large internal diameters can contribute to peak broadening and tailing.[3] Solution: Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
Column Contamination or Degradation Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[9] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]

A troubleshooting workflow for peak tailing is presented below.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_tail Likely a system issue before the column check_all_peaks->all_tail Yes guva_tail Likely a chemical interaction or column issue check_all_peaks->guva_tail No check_fittings Check for extra-column volume (long tubing, wide fittings) all_tail->check_fittings check_frit Check for partially blocked column frit check_fittings->check_frit flush_column Flush or replace the column check_frit->flush_column reduce_conc Reduce sample concentration/injection volume guva_tail->reduce_conc tailing_persists1 Tailing persists? reduce_conc->tailing_persists1 adjust_ph Adjust mobile phase pH (2 units from pKa) tailing_persists1->adjust_ph Yes end Problem Resolved tailing_persists1->end No tailing_persists2 Tailing persists? adjust_ph->tailing_persists2 use_endcapped Use an end-capped column tailing_persists2->use_endcapped Yes no_end Problem Resolved tailing_persists2->no_end No tailing_persists3 Tailing persists? use_endcapped->tailing_persists3 tailing_persists3->flush_column Yes tailing_persists3->end No

Caption: Troubleshooting workflow for this compound peak tailing.

Issue 2: this compound Peak Fronting

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Column Overload Injecting too high a concentration of the sample can lead to fronting.[10] Solution: Dilute the sample or decrease the injection volume.[3]
Incompatible Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, leading to a distorted peak.[11] Solution: Whenever possible, dissolve the sample in the mobile phase.[12] If this is not feasible, use a solvent that is weaker than the mobile phase.
Poor Column Packing/Column Collapse A void or channel in the column packing can lead to an uneven flow front.[10] This can be caused by physical shock or operating at excessively high pressures or incompatible pH.[4] Solution: Replace the column.[10]
Low Temperature In some cases, operating at a temperature that is too low can lead to poor peak shape. Solution: Increase the column temperature. Ensure the temperature is stable and consistent.[13]

A decision tree for troubleshooting peak fronting is provided below.

G start Peak Fronting Observed reduce_injection Reduce injection volume/concentration start->reduce_injection fronting_persists1 Fronting persists? reduce_injection->fronting_persists1 check_solvent Is sample solvent stronger than mobile phase? fronting_persists1->check_solvent Yes end Problem Resolved fronting_persists1->end No dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes fronting_persists2 Fronting persists? check_solvent->fronting_persists2 No dissolve_in_mp->end replace_column Suspect column void/damage. Replace column. fronting_persists2->replace_column Yes fronting_persists2->end No

Caption: Decision tree for troubleshooting this compound peak fronting.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)
  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid (or other suitable buffer).

  • Procedure:

    • To prepare a 0.1% formic acid in water solution (Mobile Phase A), add 1 mL of formic acid to 999 mL of HPLC-grade water in a clean glass reservoir.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[14]

    • Degas the mobile phases using an inline degasser, helium sparging, or sonication to prevent bubble formation in the system.[12]

Protocol 2: System Suitability Testing
  • Purpose: To verify that the HPLC system is performing adequately for the intended analysis.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration.

    • Make at least five replicate injections of the standard solution.

    • Calculate the following parameters:

      • Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5. A value greater than 2 is often unacceptable.

      • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should typically be less than 2%.

      • Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent.

    • The system is deemed suitable for analysis if all parameters are within the predefined acceptance criteria for the method.

Summary of Typical this compound HPLC Parameters

ParameterTypical Value/Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A time-based gradient from a high aqueous content to a high organic content.
Flow Rate 1.0 mL/min
Column Temperature 25-35 °C
Injection Volume 5-20 µL
Detection UV at approximately 210-220 nm or Mass Spectrometry (MS)

Note: These are example parameters and should be optimized for your specific application and instrumentation.

References

Guvacoline Stability and Storage: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of guvacoline. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low potency or concentration of this compound solution. Hydrolysis: this compound is susceptible to hydrolysis, especially in neutral to basic aqueous solutions, leading to the formation of its less active metabolite, guvacine (B1672442).- Prepare solutions fresh daily using acidic buffers (pH < 7).- If storage of solutions is necessary, store at 2-8°C for no longer than 24 hours.- For long-term storage, prepare aliquots in a suitable organic solvent and store at -20°C.
Discoloration or precipitation in this compound solutions. pH Instability or Contamination: Changes in pH or the presence of contaminants can lead to the degradation of this compound or reactions that cause discoloration and precipitation.- Ensure all glassware is scrupulously clean.- Use high-purity solvents and reagents.- Verify the pH of buffered solutions before adding this compound.
Inconsistent results in bioassays. Degradation during experiment: The experimental conditions (e.g., physiological pH, temperature) may be causing the degradation of this compound over the course of the assay.- Minimize the incubation time at physiological pH and temperature.- Include control samples to monitor this compound stability throughout the experiment.- Consider using a more stable analog if degradation is unavoidable.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The primary factors affecting this compound stability are pH, temperature, and moisture. This compound is an ester and is prone to hydrolysis, a process that is accelerated by basic (alkaline) conditions and elevated temperatures. It is also reported to be hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation.

Q2: What is the main degradation product of this compound?

A2: The main degradation product of this compound is guvacine. This occurs through the hydrolysis of the methyl ester group of this compound.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, solid this compound (as hydrobromide salt) should be stored at -20°C in a tightly sealed container to protect it from moisture.[2] For short-term storage, 2-8°C is also acceptable. It is crucial to handle the compound in a dry environment due to its hygroscopic nature.

Q4: How should I prepare and store this compound solutions?

A4: To minimize hydrolysis, it is recommended to prepare this compound solutions in an acidic buffer (pH < 7). If possible, solutions should be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use within 24 hours. For longer-term storage, consider dissolving this compound in a dry, aprotic organic solvent and storing it at -20°C.

Q5: Is this compound sensitive to light?

Quantitative Stability Data

ParameterConditionResultReference
Storage Temperature (Solid) -20°CStable for ≥ 4 years (as hydrobromide salt)[2]
Hydrolysis Basic conditions (in the presence of lime)Hydrolyzes to guvacine[1]
In Vitro Metabolism Human Liver MicrosomesMinimal hydrolysis observed[3][4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound. These studies are crucial for developing stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature.

  • Collect samples at various time points.

  • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Place solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • Expose the solid to both dry heat and humid conditions (e.g., 75% RH).

  • Collect samples at various time points.

  • Prepare solutions of the stressed solid and analyze by HPLC.

4. Photostability:

  • Expose a solution of this compound and solid this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples by HPLC at a specific time point.

Protocol 2: Representative Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradant, guvacine. Method optimization and validation are essential.

  • Instrumentation: HPLC with UV detector or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare standard solutions of this compound and guvacine in the mobile phase.

    • Prepare sample solutions from the forced degradation studies.

    • Inject the standards and samples onto the HPLC system.

    • Monitor the separation of this compound from guvacine and any other degradation products. The method should be able to resolve all peaks from the parent drug peak.

Visualizations

Guvacoline_Degradation_Pathway This compound This compound (Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) Guvacine Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid) This compound->Guvacine Hydrolysis (e.g., basic conditions, heat) H2O H₂O MeOH Methanol (CH₃OH)

Caption: Degradation pathway of this compound to Guvacine via hydrolysis.

References

Minimizing Guvacoline degradation during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize guvacoline degradation during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample extraction?

A1: The primary degradation pathway for this compound is hydrolysis of its methyl ester group to form its carboxylic acid derivative, guvacine (B1672442).[1][2][3] This reaction is significantly accelerated under basic (high pH) conditions.[2][3][4] While less susceptible to enzymatic hydrolysis in human liver microsomes compared to its analogue arecoline (B194364), enzymatic degradation can still occur.[5]

Q2: What are the optimal pH and temperature conditions for storing samples containing this compound?

A2: To minimize hydrolysis, samples should be stored at a slightly acidic to neutral pH (ideally pH 4-6) and at low temperatures.[6] Storage at -20°C or, for long-term stability, at -80°C is recommended to slow down both chemical and enzymatic degradation processes.[7][8][9] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

Q3: Can this compound degrade through other pathways besides hydrolysis?

A3: While hydrolysis is the most commonly cited degradation pathway, other mechanisms like oxidation and photodegradation are possible, particularly with prolonged exposure to light and oxygen, especially at elevated temperatures.[6] It is advisable to protect samples from light by using amber vials and to minimize headspace in storage containers to reduce oxidative stress.

Q4: Are there any recommended stabilizers for this compound in biological samples?

A4: While specific stabilizers for this compound are not extensively documented, general best practices for analyte stability can be applied. Adding a buffering agent to maintain a slightly acidic pH can be beneficial. For long-term storage, the addition of antioxidants (e.g., ascorbic acid) or the use of preservatives like sodium fluoride (B91410) (for blood samples) may help prevent degradation.[5][8][] However, the compatibility of any additive with the downstream analytical method must be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound recovery Hydrolysis to guvacine: The sample pH may be too high (alkaline).- Adjust the sample pH to a slightly acidic range (pH 4-6) immediately after collection using a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer).- Avoid using basic extraction solvents.
Enzymatic degradation: Endogenous esterases in the biological matrix may be hydrolyzing this compound.- Keep samples on ice during processing and store them at -80°C as quickly as possible.- Consider adding an esterase inhibitor, but validate its non-interference with the analytical method.
Thermal degradation: Exposure to high temperatures during extraction or storage.- Perform all extraction steps at low temperatures (e.g., on ice).- Use a refrigerated centrifuge.- Avoid prolonged exposure to room temperature.
High variability in results Inconsistent sample handling: Differences in time between collection and processing, or storage conditions.- Standardize the entire sample handling workflow, from collection to analysis.- Ensure all samples are processed and stored under identical conditions.
Repeated freeze-thaw cycles: This can lead to sample degradation and variability.- Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Presence of unexpected peaks in chromatogram Degradation products: The peak may correspond to guvacine or other degradation products.- Analyze a guvacine standard to confirm its retention time.- Optimize extraction and storage conditions to minimize degradation (see solutions for low recovery).
Matrix effects: Interference from other components in the biological sample.- Optimize the sample clean-up procedure (e.g., using solid-phase extraction).- Use a matrix-matched calibration curve to correct for matrix effects.

Quantitative Data Summary

The following table summarizes the impact of various conditions on the stability of this compound, based on available literature. Note that specific quantitative kinetic data for this compound degradation is limited, and the information below is largely qualitative or inferred from studies on similar compounds.

Condition Effect on this compound Stability Recommendation References
High pH (alkaline) Significantly increases the rate of hydrolysis to guvacine.Maintain sample pH between 4 and 6.[2][3][4]
Low pH (acidic) Generally improves stability by reducing hydrolysis.Buffer samples to a slightly acidic pH.[6]
High Temperature Accelerates both chemical and enzymatic degradation.Keep samples cold (on ice or at 4°C) during processing and store at -80°C.[6]
Low Temperature Slows down degradation processes.Store samples at -20°C for short-term and -80°C for long-term storage.[7][8][9]
Exposure to Light Potential for photodegradation.Use amber vials and protect samples from direct light.[6]
Presence of Oxygen Potential for oxidative degradation.Minimize headspace in storage vials. Consider storage under an inert atmosphere for long-term stability.[6]

Experimental Protocols

Detailed Methodology: this compound Extraction from Human Plasma

This protocol is designed to minimize the degradation of this compound during extraction from human plasma samples.

1. Sample Collection and Initial Handling:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the blood tubes on ice.

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a clean polypropylene (B1209903) tube and immediately add a stabilizing buffer (e.g., 1 M citrate buffer, pH 4.5) at a ratio of 1:20 (buffer:plasma) to acidify the sample.

  • Vortex briefly and store at -80°C until extraction.

2. Protein Precipitation and Extraction:

  • Thaw the plasma sample on ice.

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

3. Solvent Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Detailed Methodology: this compound Extraction from Human Urine

1. Sample Collection and Stabilization:

  • Collect urine samples in sterile containers.

  • Immediately measure the pH and, if necessary, adjust to a slightly acidic pH (around 6.0) with a small volume of a suitable buffer.

  • Store the samples at -80°C until analysis.

2. Dilution and Filtration:

  • Thaw the urine sample on ice.

  • Vortex the sample to ensure homogeneity.

  • Dilute 100 µL of urine with 900 µL of the initial mobile phase for LC-MS/MS analysis containing an internal standard.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Detailed Methodology: this compound Extraction from Brain Tissue

1. Tissue Homogenization:

  • Weigh the frozen brain tissue sample.

  • Add 5 volumes of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.0, containing protease and esterase inhibitors).

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.

2. Protein Precipitation and Extraction:

  • To the homogenate, add 3 volumes of ice-cold acetonitrile with an internal standard.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

3. Clean-up (Optional, if high matrix interference is observed):

  • Perform a solid-phase extraction (SPE) on the supernatant using a suitable cartridge (e.g., a mixed-mode cation exchange SPE cartridge) to remove interfering substances. Follow the manufacturer's instructions for conditioning, loading, washing, and elution.

4. Solvent Evaporation and Reconstitution:

  • Evaporate the supernatant (or the eluate from SPE) to dryness under a gentle stream of nitrogen at a temperature below 30°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

  • Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Visualizations

Guvacoline_Degradation_Pathway This compound This compound (Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate) Guvacine Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid) This compound->Guvacine Hydrolysis Conditions High pH (Alkaline) High Temperature Esterases Conditions->this compound

Caption: Primary degradation pathway of this compound to guvacine via hydrolysis.

Extraction_Workflow cluster_Pre_Extraction Pre-Extraction cluster_Extraction Extraction cluster_Post_Extraction Post-Extraction Sample_Collection Sample Collection (Blood, Urine, Tissue) Stabilization Immediate Stabilization (Cooling, pH Adjustment) Sample_Collection->Stabilization Storage Long-Term Storage (-80°C) Stabilization->Storage Homogenization Homogenization (for tissue samples) Storage->Homogenization Thaw on ice Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Storage->Protein_Precipitation Thaw on ice Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation (under Nitrogen) Supernatant_Collection->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction from biological samples.

Troubleshooting_Logic Start Low this compound Recovery? Check_pH Check Sample and Solvent pH Start->Check_pH Yes End Recovery Improved Start->End No Check_Temp Review Temperature Control Check_pH->Check_Temp pH OK Adjust_pH Action: Adjust pH to 4-6 Check_pH->Adjust_pH pH > 7? Check_Handling Evaluate Sample Handling Protocol Check_Temp->Check_Handling Temp OK Implement_Cooling Action: Use Ice/Cooling Throughout Check_Temp->Implement_Cooling High Temp Exposure? Standardize_Protocol Action: Standardize Workflow Check_Handling->Standardize_Protocol Inconsistent? Adjust_pH->End Implement_Cooling->End Standardize_Protocol->End

Caption: Troubleshooting logic for low this compound recovery.

References

Guvacoline Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of Guvacoline.

Troubleshooting Guides

Route 1: N-Demethylation of Arecoline

This route involves the removal of the N-methyl group from Arecoline, a major alkaloid found in the areca nut, to yield this compound. A common method for this transformation is the von Braun reaction.

Experimental Protocol: N-Demethylation of Arecoline via von Braun Reaction

  • Reaction Setup: In a well-ventilated fume hood, dissolve Arecoline (1 equivalent) in a dry, inert solvent such as chloroform (B151607) or dichloromethane.

  • Reagent Addition: Slowly add a solution of cyanogen (B1215507) bromide (1.1 equivalents) in the same solvent to the Arecoline solution at 0°C with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude N-cyanothis compound.

  • Hydrolysis: Hydrolyze the crude N-cyanothis compound by refluxing with an aqueous acid (e.g., 20% HCl) or base (e.g., 10% NaOH) to yield this compound.

  • Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane.

Troubleshooting Common Issues in N-Demethylation

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the use of anhydrous solvent, as moisture can react with cyanogen bromide.- Extend the reaction time and continue monitoring by TLC.- Use a slight excess of cyanogen bromide (up to 1.5 equivalents).
Decomposition of starting material or product.- Maintain a low temperature during the addition of cyanogen bromide.- Avoid excessive heating during work-up.
Incomplete hydrolysis of the N-cyano intermediate.- Increase the reflux time or the concentration of the acid/base during the hydrolysis step.
Presence of Unreacted Arecoline Insufficient cyanogen bromide.- Ensure accurate measurement of reagents. Consider adding a small excess of cyanogen bromide.
Short reaction time.- Allow the reaction to proceed until TLC analysis shows complete consumption of the starting material.
Formation of Side Products Reaction with solvent.- Ensure the use of a non-reactive, inert solvent.
Ring-opening of the tetrahydropyridine (B1245486) ring.- While less common for N-demethylation, this can occur under harsh conditions. Use milder reaction conditions if this is observed.[1]
Difficulty in Purifying this compound Co-elution of impurities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation.[2]
This compound is a polar compound.- Consider using a more polar stationary phase for chromatography or employing reverse-phase chromatography.

Quantitative Data Summary (N-Demethylation)

Parameter Reported Range
Yield 60-80% (variable depending on specific conditions)
Purity (after chromatography) >95%

Logical Workflow for Troubleshooting N-Demethylation of Arecoline

cluster_start Start: Low this compound Yield cluster_analysis Analysis cluster_solutions Solutions start Low Yield Observed tlc_analysis Analyze crude reaction mixture by TLC/LC-MS start->tlc_analysis unreacted_arecoline Unreacted Arecoline present? tlc_analysis->unreacted_arecoline side_products Significant side products observed? unreacted_arecoline->side_products No increase_reagent Increase cyanogen bromide stoichiometry Extend reaction time unreacted_arecoline->increase_reagent Yes check_conditions Verify anhydrous conditions Optimize reaction temperature side_products->check_conditions Yes optimize_hydrolysis Increase hydrolysis time or reagent concentration side_products->optimize_hydrolysis No optimize_purification Optimize chromatography conditions increase_reagent->optimize_purification check_conditions->optimize_purification optimize_hydrolysis->optimize_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis via N-demethylation.

Route 2: Esterification of Guvacine

This synthetic approach involves the esterification of Guvacine with methanol in the presence of an acid catalyst, a reaction commonly known as Fischer esterification.

Experimental Protocol: Fischer Esterification of Guvacine

  • Reaction Setup: Suspend Guvacine (1 equivalent) in a large excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

Troubleshooting Common Issues in Esterification

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction due to equilibrium.- Use a large excess of methanol to shift the equilibrium towards the product.[3]- Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.[3]- Increase the reaction time.
Insufficient catalyst.- Ensure the use of an adequate amount of acid catalyst.
Hydrolysis of the ester product.- Ensure complete neutralization during work-up to prevent acid-catalyzed hydrolysis.
Presence of Unreacted Guvacine Short reaction time or insufficient catalyst.- Extend the reflux time and/or increase the amount of catalyst.
Poor solubility of Guvacine.- Ensure vigorous stirring to maintain a good suspension of Guvacine in methanol.
Formation of Side Products Dehydration or other acid-catalyzed side reactions.- Use the minimum effective amount of catalyst and avoid excessively high temperatures.
Difficulty in Purifying this compound This compound and Guvacine have different polarities.- Guvacine is significantly more polar than this compound. A well-chosen solvent system for column chromatography should provide good separation.[2]
Residual acid catalyst.- Ensure thorough neutralization and washing during the work-up procedure.

Quantitative Data Summary (Esterification)

Parameter Reported Range
Yield 70-95% (highly dependent on reaction conditions)[3]
Purity (after chromatography) >98%

Signaling Pathway for Fischer Esterification of Guvacine

Guvacine Guvacine (Carboxylic Acid) Protonated_Carbonyl Protonated Carbonyl Intermediate Guvacine->Protonated_Carbonyl + H⁺ (from catalyst) Methanol Methanol (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Water Water Tetrahedral_Intermediate->Water This compound This compound (Ester) Tetrahedral_Intermediate->this compound - H₂O, - H⁺ This compound->Acid_Catalyst Regenerates Catalyst

Caption: Mechanism of Fischer esterification for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for this compound synthesis: N-demethylation of Arecoline or esterification of Guvacine?

The choice of synthetic route depends on the availability of starting materials and the desired scale of the synthesis.

  • N-demethylation of Arecoline: This is a viable option if Arecoline is readily available. However, the use of toxic reagents like cyanogen bromide requires stringent safety precautions.[1]

  • Esterification of Guvacine: This route is generally considered safer and can provide high yields if the reaction equilibrium is effectively managed. Guvacine can be sourced commercially or extracted from areca nuts.

Q2: What are the main safety concerns when working with cyanogen bromide for the N-demethylation of Arecoline?

Cyanogen bromide is a highly toxic and volatile compound. It should only be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

Q3: How can I effectively monitor the progress of the Fischer esterification of Guvacine?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a polar solvent system (e.g., dichloromethane:methanol, 9:1) to separate the more polar Guvacine from the less polar this compound. The disappearance of the Guvacine spot and the appearance of the this compound spot indicate the progression of the reaction.

Q4: What are the common impurities that I might encounter in my final this compound product?

Common impurities can include:

  • From N-demethylation: Unreacted Arecoline, N-cyanothis compound (if hydrolysis is incomplete), and potential side products from the von Braun reaction.

  • From Esterification: Unreacted Guvacine and byproducts from acid-catalyzed side reactions.

  • General: Residual solvents from the reaction or purification steps.

Q5: What is the best method for purifying synthetic this compound?

Column chromatography on silica gel is the most common and effective method for purifying this compound.[4] A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) will allow for the separation of this compound from less polar impurities and more polar starting materials or byproducts. The purity of the collected fractions should be checked by TLC.

References

Selecting the appropriate solvent for Guvacoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guvacoline

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for this compound, including troubleshooting common solubility issues and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The choice of solvent depends on the experimental context, particularly whether the final solution will be aqueous or organic. For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and water are excellent starting points, especially for the salt forms of this compound (hydrochloride and hydrobromide).[1][2] For direct use in aqueous buffers like PBS (pH 7.2), the hydrobromide salt shows good solubility.[1]

Q2: How does the form of this compound (free base vs. salt) affect solvent choice?

A2: The form of this compound significantly impacts its solubility. Salt forms, such as this compound hydrochloride (HCl) and this compound hydrobromide (HBr), are generally more soluble in aqueous solutions and polar solvents compared to the free base. If you are experiencing solubility issues with the free base in a polar solvent, using a salt form is a recommended troubleshooting step.

Q3: What is the impact of pH on this compound solubility?

A3: pH is a critical factor for this compound's solubility. Studies on the extraction of alkaloids from areca nuts show that this compound is abundantly present in aqueous extracts under basic conditions (e.g., pH 9.5-11.9) but may be absent in neutral aqueous extracts.[3] However, computational studies predict good solubility for the pure compound at acidic and neutral pH levels (pH 1.0, 5.0, and 7.0).[4] This suggests that for experimental work with the purified compound, a range of pH values may be suitable, but adjusting the pH can be a useful tool to improve dissolution.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: It is not recommended to dissolve this compound directly into cell culture medium, especially at high concentrations. This can lead to precipitation and inaccurate final concentrations. The standard and recommended practice is to first prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water and then dilute it to the final desired concentration in the culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue 1: My this compound (salt form) is not dissolving or is precipitating in my aqueous buffer.

  • Possible Cause 1: Concentration Limit Exceeded. You may be trying to achieve a concentration that is above the solubility limit of this compound in that specific buffer and temperature.

    • Solution: Try lowering the final concentration. Refer to the solubility data table below. For example, this compound hydrochloride is soluble in water up to 36 mg/mL, while the hydrobromide salt is soluble in PBS (pH 7.2) at 10 mg/mL.[1][2]

  • Possible Cause 2: Incorrect pH. The pH of your buffer may not be optimal for this compound solubility.

    • Solution: Measure the pH of your final solution. If possible, adjust it slightly to see if solubility improves. Based on extraction data, a slightly basic pH may enhance solubility.[3]

  • Possible Cause 3: Insufficient Mixing. The compound may need more energy to dissolve.

    • Solution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. Always check the compound's stability at higher temperatures before heating.

Issue 2: My this compound stock solution in DMSO appears cloudy or has formed precipitates.

  • Possible Cause: Water Absorption by DMSO. DMSO is hygroscopic and readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of some compounds.[2]

    • Solution: Always use fresh, anhydrous-grade DMSO to prepare stock solutions. Store the stock solution in a tightly sealed vial, preferably with a desiccant, and at the recommended temperature (e.g., -20°C or -80°C) to minimize water absorption and degradation.

Quantitative Solubility Data

The solubility of this compound can vary based on its salt form and the solvent used. The following table summarizes available quantitative data for common laboratory solvents.

Compound FormSolventSolubilityReference
This compound hydrochlorideDMSO36 mg/mL[2]
This compound hydrochlorideWater36 mg/mL[2]
This compound hydrochlorideEthanol36 mg/mL[2]
This compound hydrobromidePBS (pH 7.2)10 mg/mL[1]
This compound hydrobromideDMSO1 mg/mL[1]
This compound hydrobromideDMF1 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the standard method for preparing a stock solution for use in most biological experiments.

Objective: To prepare a 100 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (Molar Mass: 177.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of this compound HCl required. For 1 mL of a 100 mM solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 177.63 g/mol x 1000 mg/g = 17.76 mg

  • Weighing: Accurately weigh 17.76 mg of this compound HCl and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial to ensure stability.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of a concentrated stock solution into a final aqueous buffer for experimentation.

Objective: To prepare a 100 µM working solution of this compound in a cell culture medium from a 100 mM DMSO stock.

Materials:

  • 100 mM this compound HCl stock solution in DMSO

  • Target aqueous buffer (e.g., DMEM, aCSF, PBS)

  • Sterile tubes and calibrated pipettes

Methodology:

  • Serial Dilution (Recommended): To ensure accuracy and minimize pipetting errors, perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 to create an intermediate 1 mM solution.

    • Pipette 5 µL of the 100 mM stock into 495 µL of the target aqueous buffer. Vortex gently.

  • Final Dilution: Dilute the intermediate solution to the final concentration. To make 1 mL of a 100 µM solution:

    • Dilution Factor = 1 mM / 100 µM = 10

    • Pipette 100 µL of the 1 mM intermediate solution into 900 µL of the target aqueous buffer.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that could damage proteins in the medium.

  • Final Solvent Concentration: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.

  • Verification: After preparation, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Logical Workflow Visualization

The following diagram outlines the decision-making process for selecting a suitable solvent system for this compound.

G This compound Solvent Selection Workflow start Define Target Concentration & Final Buffer System decision_aq Is the final buffer aqueous? start->decision_aq task_organic Dissolve directly in an organic solvent (e.g., DMSO, Ethanol, DMF). decision_aq->task_organic No decision_salt Is a salt form (HCl, HBr) of this compound available? decision_aq->decision_salt Yes task_stock Prepare a high-concentration stock solution in DMSO, Water, or Ethanol. (See Protocol 1) decision_salt->task_stock Yes task_caution Use free base with caution. Consider pH adjustment or conversion to a salt form. decision_salt->task_caution No task_dilute Serially dilute stock into final aqueous buffer. (See Protocol 2) task_stock->task_dilute task_caution->task_stock decision_precip Does precipitation occur? task_dilute->decision_precip task_troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH - Check final solvent % decision_precip->task_troubleshoot Yes end_success Solution is Ready for Experiment decision_precip->end_success No task_troubleshoot->task_dilute Re-attempt

Caption: A flowchart illustrating the logical steps for selecting an appropriate solvent and preparing a this compound solution for experimental use.

References

Calibrating mass spectrometer for Guvacoline analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Guvacoline Analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical mass transition (m/z) for this compound in tandem mass spectrometry?

A1: For this compound, a common quantitation transition monitored in selective reaction monitoring (SRM) is m/z 142 → 113. A confirmation transition that can be used is m/z 142 → 81.[1]

Q2: What type of ionization is typically used for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of this compound and other areca alkaloids.[1]

Q3: Is an internal standard necessary for accurate quantification of this compound?

A3: Yes, an internal standard is crucial to account for variability in instrument response and potential matrix effects.[1] Due to the commercial unavailability of an isotope-labeled this compound standard, Arecoline-D5 has been successfully used as an internal standard for this compound analysis.[1] Ideally, for mass spectrometry, a deuterated or C13 labeled standard of the analyte is preferred.[2]

Q4: How often should I calibrate my mass spectrometer?

A4: The frequency of calibration depends on the type of mass spectrometer and the stability of your laboratory conditions. For quadrupole mass spectrometers, calibration a few times a year may be sufficient, but it should be checked regularly.[3] Time-of-flight (TOF) instruments may require daily checks.[3] It is recommended to calibrate the mass spectrometer at least every three months and to check the calibration weekly.[4] A calibration should also be performed if you observe that masses are drifting from their expected values.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration and analysis of this compound.

Issue 1: Poor or No this compound Signal

Q: I am not seeing any peaks, or the signal for this compound is very weak. What are the possible causes and solutions?

A: Poor signal intensity is a common issue in mass spectrometry.[5] Several factors could be contributing to this problem.

  • Sample Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute will produce a weak signal, while a highly concentrated sample can cause ion suppression.[5]

  • Ionization Efficiency: Confirm that the electrospray ionization (ESI) source is operating correctly in positive ion mode.[1] Regularly tune and calibrate the mass spectrometer to ensure it is performing optimally, which includes checking the ion source, mass analyzer, and detector settings.[5]

  • Instrument Calibration & Tuning: The instrument must be properly tuned and calibrated.[5] The tuning process involves infusing a known compound to adjust instrument voltages to maximize the signal.[3] Calibration involves using compounds of known mass to build a calibration curve, maximizing mass accuracy.[3]

  • System Contamination: Contamination of the solvent, sample, or system can be detrimental to proper calibration and results.[3] Ensure you are using high-purity, LC-MS grade reagents.[6]

  • Leaks: Check the system for any gas leaks, which can lead to a loss of sensitivity.[7]

Issue 2: Inaccurate Mass Measurement

Q: The measured mass for this compound is not accurate. How can I resolve this?

A: Inaccurate mass measurement can prevent correct compound identification.

  • Mass Calibration: The most common cause is incorrect or outdated calibration. Perform a mass calibration using appropriate standards that cover the mass range of your analysis.[5][8] The calibration solution should produce ions with known exact masses.[4]

  • Instrument Maintenance: Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines. Instrument drift or contaminants can negatively affect mass accuracy and resolution.[5]

  • Sufficient Ion Intensity: The analyte peak must have sufficient intensity and be free from interference from other masses for accurate measurement.[8]

Issue 3: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What should I investigate?

A: Peak tailing can compromise resolution and quantification.[9]

  • Column Issues: Peak tailing can be caused by column overload, where too much sample is injected.[9] It can also result from a partially blocked inlet frit or voids in the column packing.[9][10] Consider flushing the column or replacing it if it's old.

  • Chemical Interactions: For basic compounds like this compound, strong interactions with ionized silanol (B1196071) groups on the silica (B1680970) surface of the column can cause tailing.[9] Adjusting the mobile phase pH or using an end-capped column can mitigate these secondary interactions.

  • Flow Path Disruption: Indiscriminate tailing of all peaks often points to a disruption in the flow path, such as improper column installation or dead volume in connections.[11]

Issue 4: Matrix Effects Leading to Poor Reproducibility

Q: My results for this compound are not reproducible, especially when analyzing complex samples. Could this be due to matrix effects?

A: Yes, matrix effects are a significant challenge in LC-MS analysis and can cause ion suppression or enhancement, leading to poor reproducibility.[12][13]

  • What it is: Matrix effects occur when co-eluting components from the sample matrix (e.g., salts, lipids) interfere with the ionization of the target analyte.[13][14]

  • Identification: To determine if you have matrix effects, compare the signal response of a standard in pure solvent versus the response of the same standard spiked into a sample extract (post-extraction).[15] A value less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement.[13]

  • Solutions:

    • Internal Standards: The use of a suitable internal standard, ideally an isotopically labeled version of the analyte, is the best way to compensate for matrix effects.[16] Arecoline-D5 has been used for this compound.[1]

    • Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components.

    • Chromatographic Separation: Optimize your LC method to better separate this compound from matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and related areca alkaloids using LC-MS/MS.

Table 1: Mass Spectrometry Parameters for Areca Alkaloids [1]

AnalyteQuantitation Transition (m/z)Confirmation Transition (m/z)Collision Energy (eV) for QuantitationInternal Standard
This compound 142 → 113 142 → 81 14 Arecoline-D5
Guvacine128 → 99128 → 11015Arecaidine-D5
Arecoline (B194364)156 → 44156 → 11315Arecoline-D5
Arecaidine142 → 44142 → 9920Arecaidine-D5

Table 2: Method Performance Characteristics [1]

AnalyteLinearity (R²)Average AccuracyLimit of Detection (LOD) (pg on column)Limit of Quantitation (LOQ) (pg on column)
This compound > 0.9998% - 104%2.55
Guvacine> 0.9998% - 104%50250
Arecoline> 0.9998% - 104%0.10.5
Arecaidine> 0.9998% - 104%0.10.5

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the simultaneous quantification of four areca alkaloids, including this compound.

1. Sample Preparation (Aqueous Extraction) [1]

  • Weigh the areca nut-containing product.

  • Add deionized water (1:10 w/v) and vortex for 1 hour.

  • Centrifuge the mixture at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new vial.

  • Take 10 μL of the extract and add 50 ng each of the internal standards (Arecaidine-D5 and Arecoline-D5).

  • Dilute the mixture to a final volume of 1000 μL with 1% trifluoroacetic acid (TFA).

  • Inject 8 μL of the final sample into the LC-MS/MS system.

2. LC-MS/MS Instrument Settings [1]

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Monitoring Mode: Selective Reaction Monitoring (SRM).

  • Spray Voltage: 3500 V.

  • Heated Capillary Temperature: 350 °C.

  • Collision Gas (Argon) Pressure: 1.4 mTorr.

  • Quadrupole Resolution (Q1 and Q3): 0.4 Da.

  • Scan Time: 0.10 s.

  • Chromatographic Column: A suitable reverse-phase column (e.g., C8) is typically used.[18]

  • Mobile Phase: A gradient of solvents like ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is common.[18]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the calibration and troubleshooting process.

cluster_workflow Experimental Workflow for this compound Analysis SamplePrep 1. Sample Preparation (Aqueous Extraction) AddIS 2. Add Internal Standard (Arecoline-D5) SamplePrep->AddIS Dilution 3. Dilute with 1% TFA AddIS->Dilution LCMS 4. LC-MS/MS Analysis (ESI+, SRM Mode) Dilution->LCMS DataProc 5. Data Processing (Peak Integration) LCMS->DataProc Quant 6. Quantification (External Calibration Curve) DataProc->Quant

Caption: High-level workflow for this compound quantification.

cluster_troubleshooting Troubleshooting Logic for Poor this compound Signal Start Problem: Poor or No Signal CheckCal Is the instrument tuned & calibrated? Start->CheckCal CheckSample Is sample concentration appropriate? CheckCal->CheckSample Yes Sol_Cal Solution: Perform tuning and mass calibration. CheckCal->Sol_Cal No CheckSource Are ESI source parameters correct? CheckSample->CheckSource Yes Sol_Sample Solution: Adjust concentration or check for ion suppression. CheckSample->Sol_Sample No CheckSystem Any leaks or contamination? CheckSource->CheckSystem Yes Sol_Source Solution: Optimize spray voltage, gas flow, and temp. CheckSource->Sol_Source No Sol_System Solution: Perform leak check and clean the system. CheckSystem->Sol_System Yes

Caption: Decision tree for diagnosing weak signal issues.

References

Addressing variability in Guvacoline in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in in vitro experiments involving Guvacoline. The guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

General & Foundational Issues

Q1: My this compound stock solution seems unstable, leading to inconsistent results. How should I prepare and store it?

A1: this compound stability is crucial for reproducible experiments.

  • Preparation: this compound hydrochloride is soluble in aqueous buffers like PBS (up to 10 mg/ml) and organic solvents such as DMSO and ethanol (B145695) (up to 36 mg/mL).[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock in sterile PBS or DMSO and then dilute it to the final working concentration in your assay medium. When using DMSO, ensure the final concentration in the culture does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • Storage: Solid this compound hydrochloride should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]

Q2: I'm observing high variability between replicate wells in my cell-based assays. What are the common causes?

A2: Well-to-well variability often stems from technical inconsistencies or suboptimal cell culture practices.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers per well is a major source of variability. Use a calibrated pipette and mix the cell suspension gently between pipetting.

  • Cell Health & Passage Number: Only use healthy, viable cells within a low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Aim for cells that are 60-80% confluent and in an exponential growth phase.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or cells can introduce significant errors. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.

Receptor & Transporter Binding Assays

Q3: Why is the signal in my this compound binding assay unexpectedly low?

A3: A low signal can result from issues with any of the core assay components.

  • Receptor/Transporter Source: The cell membranes or tissue homogenates may have low expression of the target (e.g., muscarinic receptors, GABA transporters). Use a cell line known to express the target at high levels or consider transient transfection to overexpress the protein of interest.

  • Ligand Issues: If using a radiolabeled or fluorescent ligand for competition assays, ensure it has not degraded and possesses high specific activity. Use the ligand at a concentration at or below its dissociation constant (Kd) for optimal specific binding.

  • Assay Not at Equilibrium: The incubation time may be too short. Perform a time-course experiment to determine the optimal time to reach binding equilibrium.

Q4: My non-specific binding (NSB) is very high, masking the specific binding signal. How can I reduce it?

A4: High NSB is a common problem, especially with lipophilic compounds.

  • Reduce Ligand Concentration: Using a radioligand concentration significantly above its Kd can increase binding to non-target sites.

  • Optimize Washing Steps: Increase the number or duration of wash steps with ice-cold wash buffer to more effectively remove unbound ligand. Ensure the filtration and washing process is rapid to minimize dissociation of specifically bound ligand.

  • Add Blocking Agents: Including BSA (0.1-1%) in the binding buffer can help block non-specific sites on the reaction tube or filter membrane. For filtration assays, pre-soaking filter mats in a solution like polyethyleneimine can reduce ligand binding to the filter itself.

Second Messenger & Downstream Signaling Assays

Q5: I am not observing the expected change in cAMP levels after this compound treatment. What could be wrong?

A5: this compound is a muscarinic agonist, and its effect on cAMP will depend on the G-protein subtype the receptor is coupled to (Gαi for M2/M4, Gαq for M1/M3/M5).

  • For Gαi-coupled receptors (expecting a decrease in cAMP):

    • Forskolin (B1673556) Stimulation: The inhibitory effect of Gαi is typically measured against forskolin-stimulated cAMP production. Ensure your forskolin concentration is optimal for producing a robust but submaximal signal.

    • Phosphodiesterase (PDE) Inhibitors: cAMP is rapidly degraded by PDEs. Including a PDE inhibitor like IBMX (0.5 mM) is highly recommended to prevent cAMP degradation and amplify the signal window.

  • For Gαq-coupled receptors (no direct cAMP change): These receptors primarily signal through PLC and calcium mobilization. You will not see a direct cAMP response but should measure downstream effects like inositol (B14025) phosphate (B84403) accumulation or intracellular calcium flux.

  • General Checks: Verify that your cells are healthy and expressing the target receptor. Ensure your cAMP assay kit reagents are active and that the plate reader settings are correct.

Q6: I cannot detect ERK1/2 phosphorylation (p-ERK) via Western blot after stimulating cells with this compound. What should I troubleshoot?

A6: Detecting transient signaling events like protein phosphorylation requires careful optimization.

  • Stimulation Time Course: ERK phosphorylation is often rapid and transient, peaking within 2-10 minutes and declining thereafter. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to identify the peak response time.

  • Lysis Buffer Composition: The lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors to preserve the phosphorylated state of ERK. Always use fresh lysates and work on ice.

  • Antibody Quality: Ensure the anti-p-ERK antibody is specific and validated for your application. Use the recommended antibody dilution and blocking buffer (5% BSA in TBST is often preferred over milk for phospho-antibodies).

  • Protein Loading: Load a sufficient amount of protein (typically 20-40 µg of total cell lysate) to detect the signal. Always probe for total ERK on the same membrane after stripping to confirm equal protein loading and that the lack of a p-ERK signal is not due to a general blotting failure.

Cell Viability & Cytotoxicity Assays

Q7: I'm observing unexpected cytotoxicity at high concentrations of this compound. Is this a known effect?

A7: Yes, at high concentrations, this compound can exhibit cytotoxic and genotoxic effects. One study reported an IC50 value of 2.1 mM for growth inhibition in human buccal epithelial cells.[3]

  • Dose-Response: Always perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay duration.

  • Assay Choice: Different viability assays measure different cellular processes (e.g., metabolic activity for MTT/MTS, membrane integrity for Trypan Blue). Results can vary between methods. Consider using an orthogonal method to confirm cytotoxicity. For example, if an MTT assay shows reduced viability, confirm cell death with a dye exclusion assay.

  • Confounding Factors: High concentrations of any compound can induce non-specific effects or alter media pH, leading to apparent cytotoxicity. Ensure the final concentration of solvents like DMSO is non-toxic.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related compounds from published literature. Variability in these values can arise from different experimental systems (e.g., cell lines, tissue preparations) and assay conditions.

Table 1: Pharmacological Activity of this compound

Parameter Target/Assay Species/System Value Reference
Agonist Activity Muscarinic Receptors Rat Atria & Ileum Full Agonist [4]
Potency Muscarinic Receptors Rat Atria & Ileum ~15-fold less potent than Arecoline (B194364) [2][4]
pD₂ Muscarinic Receptors Rat Atria & Ileum 6.09 - 8.07 (Range for this compound and related compounds) [4]

| IC₅₀ | Growth Inhibition | Human Buccal Epithelial Cells | 2.1 mM |[3] |

Table 2: In Vitro Hydrolysis Kinetics of this compound vs. Arecoline

Compound System Vmax (nmol/min/mg protein) Km (mM) Apparent Intrinsic Clearance (Clint. in vivo, ml/min/kg) Reference
This compound Human Liver Microsomes (HLM) 35 34.3 0.654 [5]
Arecoline Human Liver Microsomes (HLM) 833 >8 57.8 [3]
This compound Human Liver Cytosol (HLC) - - 0.466 [3]
Arecoline Human Liver Cytosol (HLC) - - 11.6 [3]

Note: this compound is hydrolyzed at a dramatically lower rate than Arecoline.[3][5]

Visualizations

Signaling Pathways of this compound

Guvacoline_Pathways cluster_muscarinic Muscarinic Receptor Agonism cluster_gaba GABA Reuptake Inhibition This compound This compound M2_M4 M2/M4 Receptors This compound->M2_M4 Binds GAT1 GABA Transporter 1 (GAT1) This compound->GAT1 Binds/Inhibits (as precursor to Guvacine) Gi Gαi/o M2_M4->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP GABA_uptake GABA Reuptake GAT1->GABA_uptake ext_GABA ↑ Extracellular GABA GABA_uptake->ext_GABA Reduces

Caption: Potential signaling pathways activated or modulated by this compound.

Experimental Workflow: ERK1/2 Phosphorylation Western Blot

WB_Workflow A 1. Seed Cells (e.g., HEK293) in 6-well plates B 2. Starve Cells (serum-free media, 4-16h) A->B C 3. Stimulate with this compound (Time course: 0, 2, 5, 10, 30 min) B->C D 4. Lyse Cells on Ice (Buffer + Protease/Phosphatase Inhibitors) C->D E 5. Quantify Protein (BCA or Bradford Assay) D->E F 6. SDS-PAGE (Load 20-40µg protein) E->F G 7. Transfer to PVDF Membrane F->G H 8. Block Membrane (5% BSA in TBST, 1h) G->H I 9. Incubate with Primary Ab (anti-p-ERK1/2, 4°C overnight) H->I J 10. Incubate with Secondary Ab (HRP-conjugated, 1h RT) I->J K 11. Detect Signal (ECL Substrate & Imager) J->K L 12. Strip & Re-probe (anti-Total-ERK1/2) K->L M 13. Analyze Data (Normalize p-ERK to Total-ERK) L->M

Caption: Standard workflow for detecting this compound-induced ERK1/2 phosphorylation.

Troubleshooting Guide: Low Signal in a Binding Assay

Troubleshooting_Tree Problem Problem: Low or No Specific Binding CheckTotal Is Total Binding Low? Problem->CheckTotal CheckNSB Is Non-Specific Binding (NSB) >20% of Total? CheckTotal->CheckNSB No, Total is OK Cause_Ligand Cause: Ligand Problem (Degraded, Low Specific Activity) CheckTotal->Cause_Ligand Yes Cause_Receptor Cause: Receptor Problem (Low Expression, Degraded Prep) CheckTotal->Cause_Receptor Yes Cause_Equilibrium Cause: Assay Not at Equilibrium CheckTotal->Cause_Equilibrium Yes CheckNSB->Cause_Receptor No, NSB is Low Cause_HighNSB Cause: High NSB CheckNSB->Cause_HighNSB Yes Solution_Ligand Solution: Purchase new ligand. Verify concentration and storage. Cause_Ligand->Solution_Ligand Solution_Receptor Solution: Use high-expressing cells. Prepare fresh membranes with protease inhibitors. Cause_Receptor->Solution_Receptor Solution_Equilibrium Solution: Perform time-course experiment to find optimal incubation time. Cause_Equilibrium->Solution_Equilibrium Solution_HighNSB Solution: Optimize washing. Reduce ligand concentration. Add BSA to buffer. Cause_HighNSB->Solution_HighNSB

Caption: Decision tree for troubleshooting low signal in a binding assay.

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (Membrane Prep)

This protocol is a general template for measuring this compound's affinity for a target receptor (e.g., muscarinic) expressed in cell membranes.

  • Membrane Preparation:

    • Culture cells expressing the target receptor to ~90% confluency.

    • Wash cells with ice-cold PBS and scrape into a centrifuge tube.

    • Pellet cells (500 x g, 5 min, 4°C) and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Homogenize cells using a Dounce or polytron homogenizer on ice.

    • Centrifuge homogenate at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer, determine protein concentration (BCA assay), and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine:

      • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Radioligand (e.g., [³H]-NMS for muscarinic receptors) at a final concentration near its Kd.

      • A range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Membrane preparation (20-50 µg protein).

    • For non-specific binding (NSB) wells, add a high concentration of a known antagonist (e.g., 10 µM Atropine). For total binding wells, add vehicle.

    • Incubate the plate at room temperature for 1-2 hours (or as determined by equilibrium studies).

    • Rapidly harvest the assay onto glass fiber filters using a cell harvester.

    • Wash filters 3-4 times with ice-cold wash buffer.

    • Measure radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

Protocol 2: [³H]-GABA Uptake Assay

This protocol measures the ability of this compound (or its metabolite, Guvacine) to inhibit GABA reuptake into cells or synaptosomes.

  • Cell Preparation:

    • Culture cells expressing the GABA transporter of interest (e.g., GAT1) on poly-D-lysine coated plates.

    • Wash cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Uptake Assay:

    • Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of this compound.

    • Initiate the uptake by adding a mixture of [³H]-GABA (final concentration near its Km) and unlabeled GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 0.1 M NaOH or 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Define non-specific uptake using a known potent GAT inhibitor (e.g., Tiagabine) or by performing the assay at 4°C.

    • Subtract non-specific uptake from all values.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by non-linear regression.

References

Best practices for handling Guvacoline hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Guvacoline hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrobromide and what is its primary mechanism of action?

A1: this compound hydrobromide is the hydrobromide salt of this compound, a natural alkaloid found in areca nuts.[1] It functions as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though with a lower potency compared to arecoline.[2][3] Its primary mechanism of action is to bind to and activate these receptors, which are G protein-coupled receptors involved in various physiological processes.

Q2: What are the main research applications for this compound hydrobromide?

A2: this compound hydrobromide is primarily used in scientific research to study the function of muscarinic acetylcholine receptors.[4] It can be a helpful tool in identifying and characterizing these receptors in different tissues and cell types.[4]

Q3: What are the synonyms for this compound hydrobromide?

A3: this compound hydrobromide is also known by several other names, including Norarecoline hydrobromide, 1,2,5,6-Tetrahydro-3-pyridinecarboxylic Acid Methyl Ester Hydrobromide, and 3-(Methoxycarbonyl)-1,2,5,6-tetrahydropyridine Hydrobromide.[4]

Handling and Storage

Q4: How should solid this compound hydrobromide be stored?

A4: Solid this compound hydrobromide should be stored at -20°C.[5] It is supplied as a crystalline solid.[3]

Q5: How should I prepare and store solutions of this compound hydrobromide?

A5: this compound hydrobromide is soluble in various solvents. Stock solutions can be prepared in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is soluble in PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day. For long-term storage of stock solutions in solvents, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Data Summary: Solubility and Storage

SolventSolubilityRecommended Storage of Stock Solution
Dimethylformamide (DMF)1 mg/mL-80°C (up to 1 year)
Dimethyl sulfoxide (DMSO)1 mg/mL-80°C (up to 1 year)
PBS (pH 7.2)10 mg/mLUse within one day

Q6: What are the general safety precautions for handling this compound hydrobromide?

A6: While some safety data sheets do not classify this compound hydrobromide as hazardous, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Avoid breathing dust and ensure work is conducted in a well-ventilated area. Wash hands thoroughly after handling.

Troubleshooting Experimental Issues

Q7: I am seeing inconsistent results in my cell-based assays. What could be the cause?

A7: Inconsistent results can arise from several factors:

  • Solution Instability: As aqueous solutions are not stable, always prepare them fresh for each experiment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Ensure your stock solutions are aliquoted.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Changes in cell passage number can also affect receptor expression and cellular responses.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all wells, as solvents can have physiological effects.

Q8: My compound does not seem to be active in my in vitro assay. What should I check?

A8: If you are not observing the expected activity, consider the following:

  • Compound Integrity: Verify the purity and integrity of your this compound hydrobromide.

  • Receptor Expression: Confirm that your cell line or tissue preparation expresses the target muscarinic acetylcholine receptors.

  • Assay Conditions: Optimize assay parameters such as incubation time, temperature, and cell density.

  • Concentration Range: Ensure you are using a wide enough concentration range to observe a dose-dependent effect.

Experimental Protocols

General Protocol for an In Vitro Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound hydrobromide for muscarinic acetylcholine receptors in a cell membrane preparation.

1. Materials:

  • This compound hydrobromide

  • Cell membranes expressing muscarinic receptors

  • Radioligand (e.g., [³H]-NMS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well plates

  • Filter mats

  • Scintillation fluid

  • Microplate scintillation counter

2. Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Increasing concentrations of this compound hydrobromide (unlabeled competitor)

    • A fixed concentration of the radioligand

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the concentration of this compound hydrobromide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathway

muscarinic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound hydrobromide mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) This compound->mAChR Binds to G_protein Gq/11 Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway activated by this compound.

Experimental Workflow: Competitive Binding Assay

competitive_binding_workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - Radioligand solution - Membrane preparation start->prepare_reagents assay_setup Set up 96-well plate: Add reagents to wells prepare_reagents->assay_setup incubation Incubate at 30°C for 60-120 min assay_setup->incubation filtration Filter and wash to separate bound from free radioligand incubation->filtration counting Dry filters and count radioactivity filtration->counting data_analysis Analyze data: Calculate IC₅₀ and Ki counting->data_analysis end End data_analysis->end

References

Guvacoline Hydrolysis in Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying guvacoline, understanding its stability and hydrolysis rate is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during assays involving this compound.

Factors Affecting this compound Hydrolysis Rate: FAQs

Q1: What are the primary factors that influence the rate of this compound hydrolysis in experimental assays?

A1: The hydrolysis of this compound, the methyl ester of guvacine (B1672442), is primarily affected by two main factors: enzymatic activity and chemical instability related to pH and temperature.

  • Enzymatic Hydrolysis: In biological systems, this compound can be hydrolyzed by carboxylesterases (CES) to its metabolite, guvacine. However, studies have shown that this compound is a poor substrate for these enzymes, and its rate of enzymatic hydrolysis is significantly lower than that of the structurally similar compound, arecoline (B194364).[1][2][3]

  • Chemical Hydrolysis (Non-Enzymatic): this compound's ester group is susceptible to hydrolysis under certain chemical conditions.

    • pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Basic (alkaline) conditions promote the hydrolysis of the ester bond.[4][5] Conversely, acidic conditions can also catalyze hydrolysis, although the effect might be less pronounced than under basic conditions for many esters.[1][6]

    • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of esters.[5][7][8] Therefore, prolonged incubation at elevated temperatures can lead to significant non-enzymatic degradation of this compound.

Q2: How does the enzymatic hydrolysis of this compound compare to that of arecoline?

A2: Research indicates that human liver microsomes (HLM) have a minimal capacity to hydrolyze this compound, whereas they rapidly hydrolyze arecoline to arecaidine.[2] The intrinsic clearance (Clint) of this compound in HLM is dramatically lower than that of arecoline, suggesting that this compound is much more stable in the presence of these metabolic enzymes.[3]

Q3: Can this compound degrade in my stock solutions or during sample preparation?

A3: Yes, this compound can degrade under improper storage or handling conditions. To minimize non-enzymatic hydrolysis, stock solutions should be prepared in a stable buffer (ideally at a slightly acidic to neutral pH) and stored at low temperatures (e.g., -20°C or -80°C). During sample preparation for assays, it is crucial to maintain a consistent and appropriate pH and temperature to prevent degradation before the experiment begins.

Troubleshooting Guide for this compound Hydrolysis Assays

This guide addresses common issues encountered during the experimental determination of this compound hydrolysis rates.

Problem Potential Cause Troubleshooting Steps
High Variability in Results Inconsistent timing or temperature during incubations.Ensure precise timing for all experimental steps and use a calibrated incubator or water bath to maintain a constant temperature.[6]
Pipetting errors, especially with small volumes.Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.[9][10]
Instability of this compound in the assay buffer.Prepare fresh solutions before each experiment. Assess the stability of this compound in your specific assay buffer by incubating it without the enzyme or biological matrix and measuring its concentration over time.
No or Very Low this compound Hydrolysis Detected Low enzymatic activity.This compound is known to be a poor substrate for carboxylesterases.[2][3] Ensure your enzyme preparation is active using a known, more readily hydrolyzed substrate as a positive control. You may need to use higher protein concentrations or longer incubation times to detect this compound hydrolysis.
Incorrect assay conditions (pH, temperature).Optimize the pH and temperature of your assay to be within the optimal range for the enzymes being studied, while also considering the chemical stability of this compound.
Issues with the analytical method (e.g., HPLC).Verify the sensitivity and linearity of your analytical method for both this compound and its metabolite, guvacine. Check for issues with peak shape, retention time shifts, or detector response.[9][10][11][12]
Higher than Expected Hydrolysis (High Background) Non-enzymatic hydrolysis.Run a control experiment without the enzyme (or with heat-inactivated enzyme) to quantify the extent of non-enzymatic degradation under your assay conditions.[2] If non-enzymatic hydrolysis is high, consider optimizing the assay pH and temperature to minimize it.
Contamination of reagents or samples.Use high-purity reagents and ensure that all labware is clean. Filter-sterilize buffers and solutions where appropriate.
Poor Recovery of this compound or Guvacine Adsorption to labware.Use low-adsorption plasticware (e.g., polypropylene) for sample preparation and storage.
Inefficient extraction from the assay matrix.Optimize your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient recovery of both the parent compound and its metabolite.

Data on Factors Affecting Ester Hydrolysis

Below is a summary of kinetic data for the enzymatic hydrolysis of this compound in human liver microsomes (HLM).

ParameterValueUnitSource
Vmax35nmol/min/mg[2]
Clint (in vitro)1.02µl/min/mg[2]
Clint (in vivo)1.25ml/min/kg[2]

Experimental Protocols

Protocol for In Vitro this compound Hydrolysis Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the enzymatic hydrolysis of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

  • Incubation:

    • Pre-warm the reaction buffer and HLM to 37°C.

    • In a microcentrifuge tube, combine the reaction buffer and HLM to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Initiate the reaction by adding the this compound stock solution to achieve the desired final substrate concentration.

    • Incubate at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Control Experiments:

    • No-Enzyme Control: Incubate this compound in the reaction buffer without HLM to assess non-enzymatic hydrolysis.

    • Heat-Inactivated Enzyme Control: Incubate this compound with HLM that has been heat-inactivated (e.g., boiled for 10 minutes) to confirm that the observed hydrolysis is enzyme-mediated.[2]

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of this compound and its metabolite, guvacine.

    • Calculate the rate of hydrolysis from the decrease in this compound concentration or the formation of guvacine over time.

Visualizations

Logical Workflow for Troubleshooting this compound Hydrolysis Assays

TroubleshootingWorkflow Troubleshooting Workflow for this compound Hydrolysis Assays start Inconsistent or Unexpected Results check_variability High Variability? start->check_variability check_hydrolysis No/Low Hydrolysis? check_variability->check_hydrolysis No solution_variability Review incubation timing and temperature control. Verify pipette calibration. Assess compound stability in assay buffer. check_variability->solution_variability Yes check_background High Background Hydrolysis? check_hydrolysis->check_background No solution_no_hydrolysis Confirm enzyme activity with positive control. Optimize enzyme/substrate concentrations. Validate analytical method sensitivity. check_hydrolysis->solution_no_hydrolysis Yes solution_background Run no-enzyme and heat-inactivated controls. Optimize pH and temperature to minimize non-enzymatic hydrolysis. check_background->solution_background Yes end Optimized Assay check_background->end No solution_variability->end solution_no_hydrolysis->end solution_background->end M3SignalingPathway This compound-Mediated M3 Muscarinic Receptor Signaling This compound This compound m3_receptor M3 Muscarinic Receptor (GPCR) This compound->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation cellular_response Downstream Cellular Response ca_release->cellular_response pkc_activation->cellular_response

References

Guvacoline Quantification Precision: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the precision of Guvacoline quantification in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and robust methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is particularly favored for its high selectivity and sensitivity, allowing for the simultaneous analysis of this compound and other related alkaloids like Arecoline (B194364), Guvacine, and Arecaidine.[4][5]

Q2: What is a typical concentration range for this compound found in Areca nut products?

A2: The concentration of this compound in Areca nut-containing products varies significantly. Reported ranges are typically between 0.17 to 0.99 mg/g and 0.060 to 1.216 mg/g, depending on the product type and origin.[3][4][6]

Q3: this compound and Arecoline are structurally similar. How can I ensure my method distinguishes between them?

A3: Due to their structural similarities, this compound and Arecoline may have close elution times in chromatography.[4] While chromatographic separation can be optimized, using tandem mass spectrometry (LC-MS/MS) is the most reliable method for differentiation. These compounds produce different precursor and product ions, allowing for unambiguous identification and quantification even if they co-elute.[4] For example, this compound's precursor ion ([M+H]⁺) is m/z 142, which fragments into product ions like m/z 113 and m/z 81.[4] In contrast, Arecoline's precursor ion is m/z 156.[4]

Q4: What is the relationship between this compound and Guvacine?

A4: this compound is the methyl ester of Guvacine.[7] Under basic conditions, such as the presence of slaked lime (calcium hydroxide) often used in betel quid preparations, this compound can be hydrolyzed to Guvacine.[7][8][9] This chemical transformation is a critical consideration during sample preparation and analysis, as the pH of the extraction solvent can alter the native ratio of these two alkaloids.[10]

Troubleshooting Guide

Problem 1: Low or Inconsistent this compound Recovery

Q: My this compound signal is unexpectedly low or varies significantly between replicates. What could be the cause?

A: This issue often points to problems in the sample preparation or extraction phase.

  • Extraction pH: this compound can be hydrolyzed to Guvacine in a basic medium (pH > 7).[8][10] If your extraction method uses a basic solvent, you may be unintentionally converting your target analyte.

    • Solution: Ensure your extraction solvent is neutral or slightly acidic. For aqueous extractions, a buffer may be necessary to maintain a stable pH.

  • Extraction Method: The efficiency of extraction can be influenced by the solvent and technique used. Aqueous and salivary extractions have been shown to yield different levels of this compound from the same sample.[4]

    • Solution: For biological fluids like saliva or plasma, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to efficiently isolate the analyte.[11] For solid samples like areca nut, methanolic extraction followed by ultrasonication can be effective.[8]

  • Analyte Stability: this compound, like many analytes, can degrade over time or under improper storage conditions.

    • Solution: Process samples as quickly as possible and store extracts at low temperatures (e.g., -20°C or -80°C) and protected from light.[12] Perform stability tests on your matrix to understand how storage affects analyte concentration.

Problem 2: Poor Peak Shape or Shifting Retention Times

Q: I'm observing peak tailing, fronting, or retention time drift for my this compound standard and samples. How can I fix this?

A: These are classic chromatographic issues that can compromise precision.

  • Column Contamination: Co-extracted matrix components can accumulate on the column, affecting its performance.[13]

    • Solution: Use a guard column and implement a robust column washing cycle after each analytical run. Ensure your sample cleanup is adequate to remove interfering substances.

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can lead to inconsistent chromatography.

    • Solution: Prepare fresh mobile phase daily. Degas the solvents before use to prevent bubble formation. Ensure the pH is consistent, as this can affect the ionization state and retention of this compound.

  • Column Overloading: Injecting too high a concentration of the analyte can saturate the column, leading to poor peak shape.[14]

    • Solution: Dilute your sample extract. If sensitivity is an issue, consider optimizing the MS detector settings rather than increasing the injection volume or concentration.

Problem 3: Matrix Effects Compromising Quantification

Q: I suspect matrix effects are impacting my results, leading to either signal suppression or enhancement. How can I confirm and mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like biological fluids or plant extracts.[15][16] They occur when co-eluting compounds interfere with the ionization of the target analyte in the MS source.[15]

  • Confirmation:

    • Post-Extraction Spike: Compare the signal response of an analyte spiked into a blank matrix extract versus the response of the same concentration in a neat solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction procedure as your samples. This is a highly effective way to compensate for signal suppression or enhancement.[13][15]

    • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the gold standard for correction, as the labeled standard will co-elute and experience the same matrix effects as the native analyte.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[15] However, this may compromise the limit of quantification (LOQ).

    • Improved Sample Cleanup: Employ more rigorous cleanup steps like Solid-Phase Extraction (SPE) to remove a larger portion of the interfering matrix components before injection.[13]

Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative parameters for this compound analysis using LC-MS/MS as reported in the literature.

Table 1: LC-MS/MS Method Performance for this compound Quantification

Parameter Reported Value Source
Linearity (R²) > 0.99 [4]
Concentration Range 10-500 pg/µL [4]
Accuracy 98 to 104% [4]
Limit of Quantification (LOQ) 5 pg (on column) [4]

| Limit of Detection (LOD) | 2.5 pg (on column) |[4] |

Table 2: Reported Concentration of this compound in Various Samples

Sample Type Concentration Range Source
Areca Nut Products 0.17 - 0.99 mg/g [4][5]
Areca Chewable Products 0.060 – 1.216 mg/g [3][6]

| Hair (from Areca users) | 14 pg/mg - 2.5 ng/mg |[8][17] |

Experimental Protocols

Protocol 1: this compound Extraction from Solid Samples (e.g., Areca Nut)

This protocol is adapted from methodologies used for the analysis of alkaloids in areca nut products.[4]

  • Homogenization: Weigh approximately 100 mg of the homogenized, dried sample powder into a microcentrifuge tube.

  • Extraction: Add 1 mL of extraction solvent (e.g., 50:50 methanol/water or 1% trifluoroacetic acid).

  • Sonication/Vortexing: Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the solid particles.[4]

  • Dilution: Transfer the supernatant to a new vial. Add an internal standard (if used). Dilute the extract to a suitable concentration for LC-MS/MS analysis using the initial mobile phase composition (e.g., dilute 10 µL of extract to 1000 µL with 1% trifluoroacetic acid).[4]

  • Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the simultaneous quantification of areca alkaloids.[4]

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2-95% Solvent B over approximately 10-12 minutes.[4]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Key Transitions for this compound:

    • Precursor Ion [M+H]⁺: m/z 142

    • Product Ions: m/z 113 and m/z 81[4]

  • Capillary Temperature: 350 °C[4]

  • Spray Voltage: 3500 V[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Solvent Extraction (Neutral or Acidic pH) Sample->Extraction Cleanup Centrifugation & Filtration (Optional: SPE) Extraction->Cleanup LC LC Separation (Reversed-Phase C18) Cleanup->LC MS MS/MS Detection (Positive ESI, MRM Mode) LC->MS Quant Quantification (Matrix-Matched Curve) MS->Quant Review Data Review & Validation Quant->Review

Caption: General workflow for precise this compound quantification.

G start Inaccurate Quantification (Low Recovery or High Variability) q1 Is Extraction pH Basic (pH > 7)? start->q1 a1_yes Hydrolysis to Guvacine likely. Use neutral/acidic solvent. q1->a1_yes Yes q2 Are Matrix Effects Suspected? q1->q2 No a1_yes->q2 a2_yes Implement Mitigation: 1. Matrix-Matched Calibration 2. Use Isotope-Labeled IS 3. Improve Sample Cleanup q2->a2_yes Yes q3 Is Chromatography Poor? q2->q3 No a2_yes->q3 a3_yes Troubleshoot LC: 1. Check for Column Contamination 2. Prepare Fresh Mobile Phase 3. Check for Overloading q3->a3_yes Yes end_node Precision Improved q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for this compound analysis.

G This compound This compound (Methyl Ester) Condition Basic Conditions (e.g., + OH⁻ / Slaked Lime) Hydrolysis This compound->Condition Guvacine Guvacine (Carboxylic Acid) Condition->Guvacine

Caption: Chemical hydrolysis of this compound to Guvacine.

References

Validation & Comparative

A Comparative Analysis of Guvacoline and Arecoline on Muscarinic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscarinic acetylcholine (B1216132) receptor (mAChR) activity of two prominent alkaloids found in the areca nut: guvacoline and arecoline (B194364). This analysis is supported by experimental data to delineate their respective pharmacological profiles.

Introduction to this compound and Arecoline

This compound and arecoline are two structurally related alkaloids present in the fruit of the areca palm, Areca catechu. Both compounds are known to interact with the cholinergic system, specifically muscarinic acetylcholine receptors, which are pivotal in mediating a wide array of physiological functions. Arecoline is the most abundant of these alkaloids and is recognized for its psychoactive effects.[1] this compound, a demethylated analog of arecoline, also demonstrates activity at muscarinic receptors.[2] A critical distinction between the two is that arecoline also exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), whereas this compound's activity is specific to muscarinic receptors.[2][3] This guide will focus on their comparative actions on the five subtypes of muscarinic receptors (M1-M5).

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are integral to modulating the signaling of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Their activation initiates distinct intracellular signaling cascades.

The five subtypes can be broadly categorized into two major signaling pathways based on their G protein coupling:

  • Gq/11-coupled receptors (M1, M3, and M5): Upon activation, these receptors stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

  • Gi/o-coupled receptors (M2 and M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The following diagram illustrates the canonical signaling pathways for muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 Gq11 Gq/11 M1->Gq11 Agonist M3 M3 M3->Gq11 Agonist M5 M5 M5->Gq11 Agonist PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2 M2 Gio Gi/o M2->Gio Agonist M4 M4 M4->Gio Agonist AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP ATP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi

Canonical Muscarinic Receptor Signaling Pathways.

Comparative Muscarinic Receptor Activity

Experimental data reveals distinct profiles for arecoline and this compound in terms of their potency and efficacy at muscarinic receptor subtypes. Arecoline is generally characterized as a non-selective partial agonist, whereas this compound is described as a muscarinic-specific full agonist.[4]

Quantitative Comparison of Receptor Efficacy and Affinity

The following tables summarize the available quantitative data for the muscarinic receptor activity of arecoline and the qualitative and comparative information for this compound.

Table 1: Agonist Efficacy (EC₅₀) at Muscarinic Receptor Subtypes

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)Data Source
Arecoline 7951141069[3]
This compound Less potent than arecolineFull agonist at atrial receptors (predominantly M2)Less potent than arecoline; Full agonist at ileal receptors (predominantly M3)No specific dataNo specific data[2][3]

EC₅₀ (Half maximal effective concentration) values indicate the concentration of an agonist that produces 50% of the maximal response.

Table 2: Binding Affinity (IC₅₀) at Muscarinic Receptor Subtypes

CompoundReceptor SubtypeIC₅₀ (µM)NotesData Source
Arecoline M11.3Inhibition of [³H]pirenzepine binding in rat hippocampus.[5]
M211750% inhibition of isoprenaline response in guinea-pig small intestine.[6]
This compound Gq-coupled (M1, M3, M5)-At 10 µM, produced a significantly smaller response than 10 µM arecoline.[3]

IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of a ligand that inhibits a specific binding or response by 50%.

Key Differences in Muscarinic Activity
  • Potency: Experimental evidence indicates that arecoline is a more potent agonist at Gq-coupled muscarinic receptors (M1, M3, M5) compared to this compound.[3] One study on guinea-pig small intestine smooth muscle, where M2 and M3 receptors are prevalent, also suggests arecoline has a higher potency.[6]

  • Receptor Specificity: The most significant pharmacological distinction is this compound's selectivity for muscarinic receptors, in contrast to arecoline which also acts on nicotinic receptors.[2][3] This makes this compound a more specific tool for studying purely muscarinic effects.

  • Efficacy: this compound is described as a full agonist at atrial (mainly M2) and ileal (mainly M3) muscarinic receptors.[2] Arecoline is generally considered a partial agonist at M1, M2, M3, and M4 receptors.[7]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. The following sections detail the methodologies for two key types of experiments used to characterize muscarinic receptor ligands.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor. This is typically expressed as an inhibition constant (Ki) or an IC₅₀ value.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a single subtype of muscarinic receptor.

  • Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (the "competitor," such as arecoline or this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. This value represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The following diagram illustrates the workflow for a radioligand binding assay.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing specific mAChR subtype) incubate 2. Incubation (Membranes + Radioligand + Competitor) prep->incubate filter 3. Rapid Filtration (Separates bound from free radioligand) incubate->filter count 4. Scintillation Counting (Quantifies bound radioactivity) filter->count analyze 5. Data Analysis (Generate competition curve) count->analyze result Determine IC₅₀ / Ki analyze->result

Workflow for a Radioligand Binding Assay.
Functional Assay: Calcium Mobilization

Functional assays are used to measure the biological response elicited by an agonist, providing information on its efficacy (e.g., EC₅₀ and Emax). For Gq-coupled receptors like M1, M3, and M5, calcium mobilization assays are commonly used.

Methodology:

  • Cell Culture: Cells expressing the Gq-coupled muscarinic receptor of interest are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the agonist (e.g., arecoline or this compound) are added to the wells.

  • Fluorescence Measurement: A specialized plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Concentration-response curves are generated by plotting the fluorescence signal against the agonist concentration. The EC₅₀ value is then calculated from this curve.

The diagram below outlines the workflow for a calcium mobilization assay.

Calcium Mobilization Assay Workflow culture 1. Cell Culture (Cells expressing Gq-coupled mAChR) dye_load 2. Dye Loading (Load with Ca²⁺-sensitive fluorescent dye) culture->dye_load add_agonist 3. Agonist Addition (Add varying concentrations of test compound) dye_load->add_agonist measure 4. Fluorescence Measurement (Detect changes in intracellular Ca²⁺) add_agonist->measure analyze 5. Data Analysis (Generate concentration-response curve) measure->analyze result Determine EC₅₀ / Emax analyze->result

Workflow for a Calcium Mobilization Assay.

Conclusion

  • Arecoline is a non-selective partial agonist across M1-M4 receptors with demonstrated efficacy at all five subtypes.[3][7] A key feature of arecoline is its additional activity as an agonist at nicotinic acetylcholine receptors.[3]

  • This compound acts as a muscarinic-specific agonist, lacking the nicotinic activity of arecoline.[2] It is described as a full agonist at atrial and ileal muscarinic receptors but is generally less potent than arecoline.[2][3]

The choice between these two alkaloids for research purposes will depend on the specific experimental goals. This compound offers a more targeted tool for investigating purely muscarinic-mediated effects, whereas arecoline provides a broader cholinergic stimulus that includes both muscarinic and nicotinic pathways. Further quantitative studies on this compound's binding affinity and efficacy across all five muscarinic receptor subtypes would be beneficial for a more precise comparison.

References

A Comparative Guide to the Synthesis and Activity of Guvacoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guvacoline, a naturally occurring alkaloid found in the areca nut, serves as a crucial scaffold in medicinal chemistry due to its interactions with key neurological targets.[1] As an analog of the neurotransmitter γ-aminobutyric acid (GABA) and an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), this compound and its derivatives present a rich area of exploration for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[2][3] This guide provides a comparative overview of the synthesis and biological activity of various this compound analogs, supported by experimental data and detailed protocols.

Muscarinic Receptor Activity of this compound Analogs

This compound and its N-demethyl derivative act as full agonists at both atrial and ileal muscarinic receptors.[4] The potency and efficacy of these analogs are significantly influenced by the nature of the substituent on the nitrogen atom and the ester group.

Comparative Activity at Muscarinic Receptors

The following table summarizes the muscarinic receptor activity of a series of N-substituted guvacine (B1672442) esters. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to the this compound scaffold impact receptor interaction. For instance, replacement of the N-methyl group with larger substituents generally leads to a decrease or loss of agonistic activity.[4] Propargyl esters, however, tend to exhibit higher potency than their corresponding methyl ester counterparts.[4]

CompoundAtria (M2-like) ActivityIleum (M3-like) Activity
pD2Intrinsic Activity (α)
This compound (Norarecoline) 6.091.0
Arecoline (B194364) 7.271.0
N-Ethylguvacine methyl ester --
N-Propylguvacine methyl ester < 5.0-
N-Benzylguvacine methyl ester --
Guvacine propargyl ester 6.871.0
Arecaidine (B1214280) propargyl ester (APE) 8.071.0
N-Ethylguvacine propargyl ester ~6.50.79
N-Propylguvacine propargyl ester 5.900.55
N-Butylguvacine propargyl ester < 5.0-
N-Benzylguvacine propargyl ester < 5.0-
APE Methiodide ~6.50.67

Data sourced from a study on rat ileum and electrically paced left atria.[4] pD2 is the negative logarithm of the EC50 value for agonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[5]

GABA Reuptake Inhibition by this compound Analogs

Guvacine, the carboxylic acid precursor of this compound, is a known competitive inhibitor of GABA transporters (GATs).[3] Lipophilic analogs of guvacine have been synthesized to enhance their ability to cross the blood-brain barrier and improve their potency as GABA reuptake inhibitors, with potential applications as anticonvulsants.[6][7]

Comparative Activity at GABA Transporters

The inhibitory activity of guvacine and its analogs against different GAT subtypes is presented below. The data illustrates the impact of N-substitution on the inhibitory potency and selectivity.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)
Guvacine 3958378-
(R)-Nipecotic acid ----
Tiagabine 0.07 (human GAT-1)---
NNC-711 0.04 (human GAT-1)---
SK&F 89976-A High affinity---
CI-966 High affinity---
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid > 200215140

IC50 values for Guvacine are from rat studies.[8] Data for Tiagabine and NNC-711 are for cloned human GAT-1.[6] Data for the triarylnipecotic acid derivative is for cloned human transporters.[9]

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of this compound analogs for muscarinic receptor subtypes.

1. Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compounds: this compound analogs.

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, and liquid scintillation counter.[10]

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]-NMS, and cell membranes.

    • Non-specific Binding: Atropine solution, [3H]-NMS, and cell membranes.

    • Competition: Test compound dilution, [3H]-NMS, and cell membranes.[10]

  • Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at 20°C) to reach equilibrium.[11]

  • Terminate the binding by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

[³H]GABA Uptake Assay

This assay measures the ability of this compound analogs to inhibit the uptake of GABA into cells or synaptosomes expressing GABA transporters.

1. Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes.

  • [³H]GABA.

  • Test Compounds: this compound analogs.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES).[8]

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the cells or synaptosomes with the test compound or vehicle for a defined period.

  • Initiate the uptake by adding a fixed concentration of [³H]GABA.

  • Incubate for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Terminate the uptake by rapid filtration and washing with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]

3. Data Analysis:

  • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Signaling Pathways and Experimental Workflow

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[13]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Agonist PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC M2_M4 M2/M4 Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP

Caption: Canonical signaling pathways of muscarinic acetylcholine receptors.

GABA Transporter (GAT) Mechanism and Inhibition

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[14] this compound analogs act as competitive inhibitors, blocking this reuptake process and prolonging the presence of GABA in the synapse.

GABA_Transporter_Workflow cluster_synapse GABAergic Synapse cluster_inhibition Inhibition by this compound Analog Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicles Presynaptic->GABA_vesicle Synthesis Postsynaptic Postsynaptic Neuron GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds GAT->Presynaptic Recycling GABA_R->Postsynaptic Inhibitory Signal Guvacoline_analog This compound Analog Guvacoline_analog->GAT Inhibits

Caption: Mechanism of GABA reuptake and its inhibition by a this compound analog.

This guide provides a foundational comparison of this compound analogs. Further research into the development of subtype-selective muscarinic agonists and potent, brain-penetrant GAT inhibitors holds significant promise for the treatment of various neurological and psychiatric conditions.

References

A Comparative Guide to the Differential Effects of Guvacoline on M2 and M3 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Guvacoline, a pyridine (B92270) alkaloid, on M2 and M3 muscarinic acetylcholine (B1216132) receptors. Due to the limited availability of direct quantitative data for this compound, this guide utilizes experimental data for its close structural analog, arecoline (B194364), to illustrate the differential pharmacological effects on these two receptor subtypes. This information is crucial for researchers in pharmacology and drug development investigating the therapeutic potential and selectivity of muscarinic agonists.

Quantitative Comparison of Muscarinic Agonist Activity

The following table summarizes the functional potency of arecoline, a close structural analog of this compound, at M2 and M3 muscarinic receptors. This data is derived from studies on guinea-pig ileal longitudinal smooth muscle. The M2 receptor activity was measured by the inhibition of isoprenaline-induced cyclic AMP accumulation, while M3 receptor activity was assessed by the activation of Ca2+-activated K+ current, indicative of Ca2+ store release.

AgonistReceptor SubtypeFunctional AssayPotency (IC50/EC50)
ArecolineM2Inhibition of cAMP accumulation117 µM (IC50)[1]
ArecolineM3Evoked Ca2+-activated K+ currentEffective at 300-1000 µM[1]

Signaling Pathways of M2 and M3 Muscarinic Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M2 and M3 subtypes are coupled to distinct intracellular signaling cascades.

The M2 receptor primarily couples to inhibitory G proteins (Gi/o).[2] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Conversely, the M3 receptor typically couples to Gq/11 G proteins.[2] Activation of the Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). There is also evidence suggesting that M3 receptors can couple to other G proteins, including Gi and Gs.

M2_Signaling_Pathway cluster_membrane M2 M2 Receptor G_protein_M2 Gi/o Protein M2->G_protein_M2 This compound AC Adenylyl Cyclase G_protein_M2->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

M2 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane M3 M3 Receptor G_protein_M3 Gq/11 Protein M3->G_protein_M3 This compound PLC Phospholipase C (PLC) G_protein_M3->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC

M3 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the differential effects of compounds on receptor subtypes. Below are representative protocols for key experiments.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing either the human M2 or M3 muscarinic receptor.

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of cAMP Accumulation (M2 Receptor Activity)

This assay measures the ability of an agonist to inhibit the production of cAMP, a key signaling molecule downstream of M2 receptor activation.[1]

  • Cell Culture: Cells expressing the M2 receptor are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with the test compound (this compound) at various concentrations.

  • Stimulation: Adenylyl cyclase is stimulated with a known activator, such as forskolin (B1673556) or isoprenaline, to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

  • Data Analysis: The concentration of the agonist that causes a 50% inhibition of the stimulated cAMP level (IC50) is determined.

Functional Assay: Calcium Mobilization (M3 Receptor Activity)

This assay measures the increase in intracellular calcium concentration following the activation of M3 receptors.

  • Cell Culture: Cells expressing the M3 receptor are seeded in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (this compound) is added at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the concentration-response curve.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50/IC50) cluster_m2 M2 Activity cluster_m3 M3 Activity Membrane_Prep Membrane Preparation (M2 or M3 expressing cells) Radioligand_Incubation Incubation with [3H]-NMS & this compound Membrane_Prep->Radioligand_Incubation Filtration Filtration Radioligand_Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Ki_Calculation Ki Calculation Scintillation_Counting->Ki_Calculation M2_Cells M2 Expressing Cells cAMP_Inhibition cAMP Inhibition Assay M2_Cells->cAMP_Inhibition IC50_M2 IC50 Determination cAMP_Inhibition->IC50_M2 M3_Cells M3 Expressing Cells Ca_Mobilization Calcium Mobilization Assay M3_Cells->Ca_Mobilization EC50_M3 EC50 Determination Ca_Mobilization->EC50_M3

Experimental Workflow for this compound

Conclusion

This guide highlights the differential effects of muscarinic agonists on M2 and M3 receptors, using arecoline as a proxy for this compound. The distinct signaling pathways and functional outcomes underscore the importance of receptor subtype selectivity in drug development. The provided experimental protocols offer a framework for researchers to further investigate the pharmacological profile of this compound and other muscarinic ligands. Future studies focusing on direct radioligand binding and functional assays with this compound are necessary to definitively characterize its affinity and potency at M2 and M3 receptors.

References

Validating a Novel Analytical Method for Guvacoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a new analytical method for the quantification of Guvacoline, a significant alkaloid found in the areca nut. For the purpose of this guide, we will compare a hypothetical new High-Performance Liquid Chromatography (HPLC) method with established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental protocols to support methodological validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is crucial and often involves a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of our hypothetical new HPLC method against existing HPLC-UV and LC-MS/MS methods for this compound analysis.

Performance MetricNew HPLC Method (Hypothetical)HPLC-UV[1]LC-MS/MS[2]
Linearity Range 0.1 - 100 µg/mLNot specified10 - 500 pg/µL
Correlation Coefficient (r²) >0.999>0.99>0.99
Limit of Detection (LOD) 0.05 µg/mLNot specified2.5 pg (on column)
Limit of Quantification (LOQ) 0.1 µg/mLNot specified5 pg (on column)
Precision (RSD%) < 2%Not specified< 15% at LOQ
Accuracy (Recovery %) 98 - 102%Not specified98 - 104%
Specificity HighModerateVery High
Run Time ~10 min~15 min~6 min

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the protocols for sample preparation and the validation of the new HPLC method.

Sample Preparation: Extraction of this compound from Areca Nut

A reliable extraction method is fundamental for accurate quantification.

  • Objective: To extract this compound and other alkaloids from areca nut samples.

  • Materials: Dried areca nut powder, 50% methanol (B129727) in water (extraction solvent), 0.45 µm syringe filters, vortex mixer, centrifuge.

  • Procedure:

    • Weigh 1 gram of powdered areca nut into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 15 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

New HPLC Method Validation Protocol

The validation of the new HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution.[3]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection Wavelength: Determined by the UV absorption maximum of this compound.

    • Injection Volume: 20 µL.[5]

    • Column Temperature: 30°C.[4][5]

  • Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample extract.

    • Linearity: A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[6]

    • Accuracy: Determined by a recovery study, where a known amount of this compound standard is added to a sample. The percentage of recovery is then calculated.[6]

    • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is evaluated by analyzing multiple replicates of a homogenous sample and expressing the results as the relative standard deviation (RSD).[7]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The reliability of the method is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[8]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating a new analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters start Start: Method Development pre_validation Pre-Validation Checks (System Suitability) start->pre_validation validation_protocol Define Validation Protocol (ICH Guidelines) pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis and Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis documentation Documentation and Reporting data_analysis->documentation end Method Validated documentation->end

Caption: Workflow for the validation of a new analytical method for this compound.

References

A Comparative Guide to Guvacoline Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of Guvacoline, a key psychoactive alkaloid found in the areca nut. Understanding the metabolic fate of this compound is crucial for assessing its pharmacological and toxicological profiles in preclinical species and predicting its disposition in humans. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of species-specific differences in this compound metabolism.

Data Presentation: Cross-Species Metabolic Parameters of this compound

The following table summarizes the available quantitative data on this compound metabolism. A significant data gap exists for in vivo quantitative analysis in non-human species, with much of the available information being qualitative or focused on related compounds.

ParameterHumanRatMouseNon-Human Primate
Primary Metabolic Pathway Hydrolysis to Guvacine[1][2][3]Ring Reduction, Glutathione Conjugation[4][5]Hydrolysis to Guvacine (inferred)[6]No Data Available
Primary Metabolite(s) Guvacine[1][2][3]N-nitrosonipecotic acid (from N-nitroso-guvacoline), Mercapturic acid conjugate[4][5]Guvacine[6]No Data Available
Key Enzymes Involved Carboxylesterase 1 (CES1) (inferred from arecoline (B194364) data, minimal activity)[1][3]UnknownUnknownNo Data Available
In Vitro Intrinsic Clearance (Clint) in Liver Microsomes Very Low (1.02 µL/min/mg)[1]No Data AvailableNo Data AvailableNo Data Available
In Vivo Observations Poorly metabolized[2][3]N-nitroso-guvacoline is extensively metabolized via ring reduction[4]. This compound can form mercapturic acid conjugates[5].Limited data available. Related alkaloid arecoline is extensively metabolized[7][8][9][10][11].No Data Available

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Metabolic Stability in Human Liver Microsomes[1][3]
  • Objective: To determine the rate of this compound metabolism in human liver microsomes (HLM).

  • Materials: Pooled HLM, this compound, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • This compound (at various concentrations) is incubated with HLM in the presence of an NADPH regenerating system at 37°C.

    • Aliquots are taken at multiple time points and the reaction is quenched with a suitable organic solvent (e.g., acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by a validated HPLC-UV or LC-MS/MS method to quantify the remaining concentration of this compound and the formation of the metabolite, Guvacine.

    • The rate of disappearance of this compound is used to calculate the intrinsic clearance (Clint).

In Vivo Metabolism and Metabolite Identification in Rodents[4][8]
  • Objective: To identify the major metabolites of this compound or its derivatives in rats or mice.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Animals are administered this compound (or a derivative) via oral gavage or intraperitoneal injection.

    • Urine and feces are collected over a specified period (e.g., 24 or 48 hours) using metabolic cages.

    • Biological samples are processed (e.g., enzymatic hydrolysis, solid-phase extraction) to isolate metabolites.

    • Metabolites are identified and characterized using high-resolution mass spectrometry (e.g., UPLC-Q-TOF-MS).

    • The relative abundance of metabolites is determined to identify the major metabolic pathways.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the known and proposed metabolic pathways of this compound across different species.

Guvacoline_Metabolism cluster_human Human (Liver) cluster_rat Rat (In Vivo) cluster_mouse Mouse (Inferred) Guvacoline_H This compound Guvacine_H Guvacine Guvacoline_H->Guvacine_H Hydrolysis (CES1, very slow) Guvacoline_R This compound GSH_conjugate Mercapturic Acid Conjugate Guvacoline_R->GSH_conjugate Glutathione Conjugation N_nitroso_this compound N-nitroso-guvacoline Guvacoline_R->N_nitroso_this compound Nitrosation N_nitrosonipecotic_acid N-nitrosonipecotic Acid N_nitroso_this compound->N_nitrosonipecotic_acid Ring Reduction Guvacoline_M This compound Guvacine_M Guvacine Guvacoline_M->Guvacine_M Hydrolysis

Caption: Metabolic pathways of this compound in human, rat, and mouse.

Experimental Workflow for Cross-Species In Vitro Metabolism Comparison

This diagram outlines a typical experimental workflow for comparing the in vitro metabolism of a compound like this compound across different species.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Liver_Microsomes Source Liver Microsomes (Human, Rat, Mouse, etc.) Incubation Incubate this compound with Microsomes and Cofactors at 37°C Liver_Microsomes->Incubation Compound_Prep Prepare this compound Stock Solution Compound_Prep->Incubation Cofactor_Prep Prepare NADPH Regenerating System Cofactor_Prep->Incubation Quenching Quench Reaction at Various Time Points Incubation->Quenching Sample_Processing Process Samples (Centrifugation) Quenching->Sample_Processing LCMS_Analysis Analyze by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Quantify Parent Compound and Metabolite(s) LCMS_Analysis->Data_Analysis Parameter_Calculation Calculate Metabolic Stability (t1/2, Clint) Data_Analysis->Parameter_Calculation Comparison Compare Parameters Across Species Parameter_Calculation->Comparison

Caption: Workflow for in vitro cross-species metabolism studies.

References

Guvacoline's Nicotinic Receptor Activity Lags Significantly Behind Arecoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparison reveals that guvacoline exhibits substantially weaker activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to its structural analog, arecoline (B194364). While arecoline acts as a partial agonist at several nAChR subtypes, this compound's interaction is minimal, positioning arecoline as the primary nicotinic active alkaloid in the areca nut.

Arecoline, the principal psychoactive component of the areca nut, demonstrates notable partial agonism at neuronal nAChRs containing α4β2 and α6 subunits, which are crucial in the neurobiology of addiction.[1][2] In contrast, studies utilizing two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing human nAChR subtypes show that this compound elicits only negligible responses at α4β2 receptors, even at high concentrations, and displays no activity at the α7 nAChR subtype.[3]

Comparative Analysis of Nicotinic Receptor Activity

The following table summarizes the available quantitative data for the nicotinic receptor activity of arecoline. Corresponding quantitative data for this compound is largely absent from the scientific literature, with studies noting only minimal or undetectable activity.

LigandReceptor SubtypeEC50 (μM)Imax (% of ACh max response)Activity TypeReference
Arecoline α4β2 (high sensitivity)14 ± 3~6-10%Partial Agonist[1]
α4β2 (low sensitivity)75 ± 7~6-10%Partial Agonist[1]
α6/α3β2β321 ± 4~6-10%Partial Agonist[1]
α7>1000 (without PAM)Not ApplicableSilent Agonist[1][4]
This compound α4β2Not ReportedBarely detectable at 100 μMVery Weak Partial Agonist / Antagonist[3]
α7Not ReportedNo activity detected at 100 μMInactive[3]

EC50: Half maximal effective concentration. Imax: Maximum efficacy. PAM: Positive Allosteric Modulator. ACh: Acetylcholine.

Signaling Pathways and Experimental Workflow

The differential activity of arecoline and this compound at nAChRs can be understood through the canonical signaling pathway of these ligand-gated ion channels. Upon agonist binding, the receptor undergoes a conformational change, opening a central ion pore and leading to downstream cellular responses.

nAChR Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Conformational_Change Conformational Change nAChR->Conformational_Change Induces Arecoline Arecoline (Partial Agonist) Arecoline->nAChR Binds This compound This compound (Very Weak Activity) This compound->nAChR Binds Weakly Ion_Channel_Opening Ion Channel Opening Conformational_Change->Ion_Channel_Opening Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Figure 1. Agonist binding and activation of nAChRs.

The functional characterization of these compounds at nAChRs is primarily achieved through electrophysiological measurements in Xenopus oocytes expressing specific receptor subtypes. The workflow for this experimental approach is outlined below.

Two_Electrode_Voltage_Clamp_Workflow Oocyte_Prep Xenopus Oocyte Preparation and cRNA Injection Receptor_Expression Expression of nAChR Subunits (1-7 days) Oocyte_Prep->Receptor_Expression TEVC_Setup Two-Electrode Voltage Clamp Setup Receptor_Expression->TEVC_Setup Oocyte_Placement Placement of Oocyte in Recording Chamber TEVC_Setup->Oocyte_Placement Electrode_Impale Impale Oocyte with Voltage and Current Electrodes Oocyte_Placement->Electrode_Impale Drug_Application Perfusion of Arecoline or this compound Electrode_Impale->Drug_Application Data_Acquisition Record Ion Current Changes Drug_Application->Data_Acquisition Analysis Data Analysis (EC50, Imax) Data_Acquisition->Analysis

Figure 2. Workflow for nAChR functional analysis.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

The functional activity of arecoline and this compound at different nAChR subtypes is assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. Oocytes are then injected with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2, or α7).[2]

  • Receptor Expression: Injected oocytes are incubated for 1-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.[2]

  • TEVC Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the membrane potential at a holding potential (typically -70 mV).

  • Compound Application: A baseline response is established by applying acetylcholine (ACh). Following a washout period, solutions of arecoline or this compound at varying concentrations are perfused over the oocyte.[3]

  • Data Acquisition and Analysis: The resulting inward ion currents generated by the activation of the nAChRs are recorded. The peak current amplitude is measured and plotted against the ligand concentration to generate a dose-response curve. From this curve, the EC50 (concentration that elicits a half-maximal response) and Imax (maximal response relative to a saturating concentration of ACh) are determined.[4]

Conclusion

The available experimental data unequivocally demonstrates that arecoline is the primary alkaloid in the areca nut responsible for significant nicotinic acetylcholine receptor activity. Its profile as a partial agonist at addiction-related nAChR subtypes, such as α4β2 and α6-containing receptors, likely contributes to the psychoactive and addictive properties of areca nut chewing.[1][2][5] In stark contrast, this compound shows negligible activity at these same receptors.[3] This significant disparity in nicotinic receptor agonism is a critical factor for researchers investigating the pharmacology of areca alkaloids and for professionals in the field of drug development, particularly in the context of addiction and smoking cessation. While both arecoline and this compound are known to be muscarinic receptor agonists, their activities diverge dramatically at nicotinic receptors.[3][6]

References

Comparative Toxicity of Guvacoline and Other Areca Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of guvacoline and other major alkaloids found in the areca nut: arecoline (B194364), arecaidine, and guvacine. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Executive Summary

Areca nut and its constituent alkaloids are associated with a range of adverse health effects, including oral submucous fibrosis and oral cancer. Among the primary alkaloids, arecoline is the most extensively studied and generally considered the most potent in terms of cytotoxicity and genotoxicity. This compound, the N-demethylated form of arecoline, also exhibits toxic effects, though often to a lesser extent. Arecaidine and guvacine, the hydrolyzed metabolites of arecoline and this compound respectively, demonstrate comparatively minor cytotoxic and genotoxic effects in several in vitro studies. A key mechanism underlying the fibrotic potential of these alkaloids involves the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Data Presentation: Comparative Toxicity of Areca Alkaloids

AlkaloidChemical StructureAcute Toxicity (Oral, Mice)In Vitro Cytotoxicity (Human Buccal Epithelial Cells)[1][2][3]Genotoxicity (DNA Damage)[1][2]
Arecoline C₈H₁₃NO₂Minimum Lethal Dose (MLD): 100 mg/kgDecreases cell survival and cellular thiol levels.Induces DNA single-strand breaks and DNA-protein cross-links.
This compound C₇H₁₁NO₂Data not availableDecreases cell survival and cellular thiol levels.Data not available in direct comparison.
Arecaidine C₇H₁₁NO₂Data not availableMinor effects on cell survival and cellular thiols.Not a primary contributor to DNA damage in the studied models.
Guvacine C₆H₉NO₂Data not availableMinor effects on cell survival and cellular thiols.Not a primary contributor to DNA damage in the studied models.

Signaling Pathway: Activation of TGF-β by Areca Alkaloids

Several areca alkaloids have been shown to activate the TGF-β signaling pathway, a critical pathway in the pathogenesis of fibrosis. This activation leads to the phosphorylation of downstream proteins, such as SMAD2, which then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production, contributing to the development of conditions like oral submucous fibrosis.

TGF_beta_pathway cluster_alkaloids Areca Alkaloids cluster_receptors Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arecoline Arecoline TGFBR TGF-β Receptor (TβRI/TβRII) Arecoline->TGFBR Activate Arecaidine Arecaidine Arecaidine->TGFBR Activate Guvacine Guvacine Guvacine->TGFBR Activate pSMAD2 p-SMAD2 TGFBR->pSMAD2 Phosphorylates Complex p-SMAD2/SMAD4 Complex pSMAD2->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription (e.g., Collagen) Complex->Gene Translocates to nucleus and promotes transcription

Caption: Activation of the TGF-β signaling pathway by areca alkaloids.

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To assess the effect of areca alkaloids on cell viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., human buccal epithelial cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the areca alkaloids (this compound, arecoline, arecaidine, guvacine) in a suitable cell culture medium. Remove the existing medium from the wells and add 100 µL of the alkaloid solutions at various concentrations. Include a vehicle control (medium without alkaloids).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Alkaline Elution Assay for DNA Damage

Objective: To detect DNA single-strand breaks and DNA-protein cross-links induced by areca alkaloids.

Methodology:

  • Cell Labeling and Treatment: Label cellular DNA by growing cells in a medium containing [³H]thymidine. After labeling, expose the cells to the areca alkaloids for a specified duration.

  • Cell Lysis: Lyse the cells directly on a filter with a solution containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.

  • DNA Elution: Elute the DNA from the filter with a high pH buffer. The rate of elution is proportional to the number of DNA single-strand breaks.

  • Quantification: Collect fractions of the eluate over time and measure the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of DNA retained on the filter versus the elution time. An increased rate of elution compared to the control indicates the presence of DNA single-strand breaks.

Western Blot for SMAD2 Phosphorylation

Objective: To determine the effect of areca alkaloids on the phosphorylation of SMAD2.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the areca alkaloids for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total SMAD2) to determine the relative levels of p-SMAD2.

References

Investigating the Selectivity of Guvacoline for Muscarinic Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of Guvacoline for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Due to the limited availability of quantitative data for this compound, this guide utilizes data from the structurally similar muscarinic agonist Arecoline as a primary comparator. The performance of this compound is objectively compared with other well-characterized muscarinic agonists, namely Xanomeline, Pilocarpine (B147212), and Carbachol. Supporting experimental data for these alternatives is presented in clearly structured tables. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Introduction to Muscarinic Receptor Subtypes and Agonist Selectivity

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making subtype-selective agonists valuable tools for research and potential therapeutic agents for a variety of disorders.

Data Presentation: Comparative Analysis of Muscarinic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected muscarinic agonists for the M1-M5 receptor subtypes. These values are compiled from various sources and are presented to illustrate the relative selectivity profiles of these compounds. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.

Table 1: Binding Affinity (Ki) of Muscarinic Agonists for M1-M5 Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Arecoline 19,00047,50062,50058,000-
Xanomeline ~10-20[3]~30+[3]~30+[3]~10-20[3]~30+[3]
Pilocarpine 2000[4]9800[4]7943[4]6310[4]-
Carbachol -----

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.

Table 2: Functional Potency (EC50) of Muscarinic Agonists at M1-M5 Receptors

CompoundM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)
Arecoline 7951141069
Xanomeline 30.91700850014.11800
Pilocarpine 18,000 (PI Turnover)[5]4,500 (GTPase)[5]---
Carbachol -15 (cAMP inhibition)[6]170 (Contraction)[6]-15,800 (IPs)[7]

Note: A lower EC50 value indicates higher potency. The functional assay is specified where the information is available. "-" indicates data not available.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptor subtypes initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing receptor selectivity.

Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Signaling (M1, M3, M5) cluster_gi Gi/o Signaling (M2, M4) cluster_arrestin β-Arrestin Pathway (All Subtypes) M135 M1, M3, M5 Receptors Gq11 Gq/11 M135->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M24 M2, M4 Receptors Gio Gi/o M24->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit cAMP ↓ cAMP AC->cAMP Receptor Activated Receptor GRK GRK Receptor->GRK Phosphorylation by P_Receptor Phosphorylated Receptor GRK->P_Receptor b_Arrestin β-Arrestin P_Receptor->b_Arrestin Recruitment of Internalization Receptor Internalization b_Arrestin->Internalization Signaling Signal Transduction b_Arrestin->Signaling

Muscarinic Receptor Signaling Pathways

Experimental Workflow for Receptor Selectivity start Start cell_culture Cell Culture (Expressing M1-M5 subtypes) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay Functional Assays cell_culture->functional_assay data_analysis Data Analysis (Compare Ki and EC50 values) binding_assay->data_analysis ca_flux Calcium Flux Assay (Gq/11) (Determine EC50 for M1, M3, M5) functional_assay->ca_flux camp cAMP Assay (Gi/o) (Determine EC50 for M2, M4) functional_assay->camp arrestin β-Arrestin Recruitment Assay (Determine EC50 for all subtypes) functional_assay->arrestin ca_flux->data_analysis camp->data_analysis arrestin->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Experimental Workflow for Receptor Selectivity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to investigate the selectivity of muscarinic agonists.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay measures the affinity of a test compound (e.g., this compound) by its ability to displace a radiolabeled ligand from the muscarinic receptors.

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Test compound (this compound or other agonists).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in Assay Buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration that inhibits 50% of the specific binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for EC50 Determination)

1. Calcium Flux Assay (for M1, M3, M5 Receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.

Materials:

  • Cells stably expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound or other agonists).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer at 37°C in the dark for about 1 hour.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject serial dilutions of the test compound and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

2. cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, upon activation of Gi/o-coupled receptors.

Materials:

  • Cells stably expressing the M2 or M4 receptor subtype.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Test compound (this compound or other agonists).

Procedure:

  • Cell Plating: Seed the cells in a suitable assay plate.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound.

  • Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate for a defined period.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 value.

3. β-Arrestin Recruitment Assay (for All Subtypes)

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Materials:

  • Cells co-expressing the muscarinic receptor subtype of interest fused to a reporter tag (e.g., a fragment of a luciferase or β-galactosidase enzyme) and β-arrestin fused to the complementary fragment.

  • Test compound (this compound or other agonists).

  • Substrate for the reporter enzyme.

  • A luminometer or spectrophotometer.

Procedure:

  • Cell Plating: Seed the cells in a white, opaque 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound and incubate for a specified time.

  • Detection: Add the enzyme substrate and measure the luminescence or absorbance using a plate reader.

  • Data Analysis: The signal generated is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

While a complete quantitative selectivity profile for this compound across all five muscarinic receptor subtypes remains to be fully elucidated, the available information suggests it functions as a muscarinic agonist. By comparing its known actions with the detailed pharmacological data of the structurally similar compound Arecoline and other muscarinic agonists like Xanomeline and Pilocarpine, researchers can gain valuable insights into its potential subtype preferences. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting further investigations to precisely characterize the selectivity of this compound and other novel muscarinic ligands, thereby aiding in the development of more targeted and effective therapeutics.

References

A Comparative Guide to Guvacoline and Guvacine's Effects on GABA Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of guvacoline and its hydrolysis product, guvacine (B1672442), concerning their effects on γ-aminobutyric acid (GABA) uptake. While both are alkaloids found in the areca nut, their direct activities on GABA transporters differ significantly. This document synthesizes experimental data to clarify their roles and potencies in modulating GABAergic neurotransmission.

Introduction

This compound and guvacine are two of the primary alkaloids present in the nut of the Areca catechu palm. This compound is the methyl ester of guvacine.[1][2] In the traditional practice of betel quid chewing, the addition of slaked lime facilitates the hydrolysis of this compound into guvacine.[2] This conversion is critical, as evidence strongly indicates that guvacine, along with another areca alkaloid, arecaidine, are the primary constituents responsible for the inhibition of GABA uptake.[3][4] this compound itself is not reported to be a direct or potent inhibitor of GABA transporters. Therefore, this guide will focus on the well-documented effects of guvacine on GABA uptake.

Guvacine acts as a competitive inhibitor of GABA transporters (GATs), binding to the same site as GABA and thereby blocking the reuptake of this principal inhibitory neurotransmitter from the synaptic cleft.[5][6] This inhibition leads to an elevated concentration of GABA in the synapse, enhancing GABAergic signaling.

Quantitative Comparison of Guvacine's Inhibitory Potency

The inhibitory effect of guvacine on GABA uptake is quantified by its half-maximal inhibitory concentration (IC50), which varies across different GABA transporter (GAT) subtypes. The following table summarizes the reported IC50 values for guvacine against human and rat GATs.

CompoundTransporter SubtypeSpeciesIC50 (µM)
GuvacineGAT-1Human14
GuvacineGAT-1Rat39
GuvacineGAT-2Rat58
GuvacineGAT-3Human119
GuvacineGAT-3Rat378
GuvacineBGT-1Human1870

Data compiled from publicly available sources.

Experimental Protocols

The most common method for determining the inhibitory potency of compounds like guvacine on GABA uptake is the [³H]GABA uptake assay. This assay directly measures the amount of radiolabeled GABA transported into cells or synaptosomes.

[³H]GABA Uptake Assay in Cultured Cells

Objective: To determine the IC50 value of a test compound (e.g., guvacine) for the inhibition of GABA uptake mediated by a specific GAT subtype.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the target GAT subtype (e.g., hGAT-1).

  • Cell culture medium (e.g., DMEM with appropriate supplements).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (radiolabeled γ-aminobutyric acid).

  • Test compound (e.g., guvacine hydrochloride).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected cells in appropriate flasks or plates until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well plates and allow them to adhere and grow.

  • Preparation of Solutions: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Initiation:

    • Wash the cells with pre-warmed assay buffer.

    • Add the test compound at various concentrations to the wells.

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer. This step removes extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells to release the intracellular contents.

    • Add a scintillation cocktail to the lysate.

    • Measure the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of [³H]GABA taken up by the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for guvacine is the competitive inhibition of GABA transporters. These transporters are crucial for maintaining the balance of GABAergic neurotransmission by clearing GABA from the synaptic cleft.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1_pre GAT1 GABA->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binds to Guvacine Guvacine Guvacine->GAT1_pre Inhibits Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Generates

Caption: Mechanism of Guvacine's Inhibition of GABA Uptake.

Experimental Workflow for [³H]GABA Uptake Assay

The following diagram outlines the key steps in a typical [³H]GABA uptake assay used to determine the inhibitory potency of compounds like guvacine.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture GAT-expressing HEK-293 cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating wash1 Wash cells with assay buffer plating->wash1 add_inhibitor Add varying concentrations of Guvacine wash1->add_inhibitor add_gaba Add [³H]GABA to initiate uptake add_inhibitor->add_gaba incubation Incubate at 37°C add_gaba->incubation wash2 Terminate uptake and wash with cold buffer incubation->wash2 lysis Lyse cells wash2->lysis scintillation Add scintillation cocktail and count radioactivity lysis->scintillation analysis Data analysis: Calculate % inhibition and determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow of a [³H]GABA Uptake Inhibition Assay.

Conclusion

The available scientific literature indicates that this compound is a precursor to the active GABA uptake inhibitor, guvacine. Guvacine competitively inhibits GABA transporters, particularly showing a preference for GAT-1 over other subtypes. This inhibitory action leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. The standard method for quantifying this inhibition is the [³H]GABA uptake assay, which provides reliable IC50 values for comparing the potency of different inhibitors. For researchers investigating the GABAergic effects of areca nut alkaloids, it is crucial to consider the conversion of this compound to guvacine to accurately interpret experimental outcomes.

References

A Comparative Analysis of Guvacoline and Pilocarpine: Muscarinic Agonist Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guvacoline and pilocarpine (B147212) are both naturally derived alkaloids recognized for their activity as muscarinic acetylcholine (B1216132) receptor agonists. While pilocarpine is a well-established therapeutic agent for conditions such as glaucoma and xerostomia, this compound, a compound found in the areca nut, is primarily a subject of pharmacological research. This guide provides a comparative study of their performance, drawing upon available experimental data to delineate their respective pharmacological profiles.

Pharmacodynamics: Receptor Binding and Functional Potency

The interaction of a ligand with its receptor is a critical determinant of its pharmacological effect. This is characterized by its binding affinity (Kᵢ or Kd) and its functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Pilocarpine is a non-selective muscarinic agonist, demonstrating binding affinity for multiple muscarinic receptor subtypes. Experimental data indicates that pilocarpine displaces radioligands from M₁, M₂, and M₃ receptors with Kᵢ values of 0.64 µM, 0.56 µM, and 1.61 µM, respectively[1]. Functionally, pilocarpine acts as a partial agonist at several muscarinic receptor subtypes[2]. For instance, in stimulating phosphoinositide turnover in the rat hippocampus (an M₁/M₃-mediated response), pilocarpine exhibited an EC₅₀ value of 18 µM and achieved 35% of the maximal response of carbachol[3]. In contrast, for the M₂ receptor-mediated response of low-Kₘ GTPase activation in the cortex, it had an EC₅₀ of 4.5 µM and produced 50% of carbachol's maximal effect[3]. This demonstrates a degree of functional selectivity, with a higher potency at M₂ receptors in this particular assay.

This compound is described as a full agonist at muscarinic receptors located in the atria and ileum[2][4]. Functional studies in these tissues have reported a pD₂ value range of 6.09 to 8.07[4]. The pD₂ value is the negative logarithm of the EC₅₀, suggesting an EC₅₀ in the nanomolar to low micromolar range. However, specific binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) for individual muscarinic receptor subtypes (M₁-M₅) are not as extensively documented in publicly available literature as they are for pilocarpine. One study noted that in human buccal epithelial cells, this compound decreased colony-formation efficiency with an IC₅₀ of 2.1 mM, though this may reflect cytotoxicity rather than receptor-mediated potency[2].

ParameterThis compoundPilocarpineReceptor Subtype(s)Tissue/Cell Type
Binding Affinity (Kᵢ) Data not available0.56 µMM₂Not specified
0.64 µMM₁Not specified
1.61 µMM₃Not specified
Functional Potency (EC₅₀) pD₂: 6.09 - 8.074.5 µMM₂ (Low-Kₘ GTPase)Rat Cortex
18 µMM₁/M₃ (PI Turnover)Rat Hippocampus
~3 µM (relative to CCh)M₁ (Ca²⁺ Mobilization)CHO-K1 cells
Efficacy Full AgonistPartial AgonistM₁/M₂/M₃Various
35% of Carbachol maxM₁/M₃ (PI Turnover)Rat Hippocampus
50% of Carbachol maxM₂ (Low-Kₘ GTPase)Rat Cortex

Pharmacokinetics: A Look at Systemic Exposure

The pharmacokinetic profiles of this compound and pilocarpine dictate their absorption, distribution, metabolism, and excretion, which in turn influences their therapeutic application and potential for adverse effects.

Pilocarpine 's pharmacokinetics have been extensively studied. Following oral administration of a 5 mg dose, the mean elimination half-life is approximately 0.76 hours, with a peak plasma concentration (Cₘₐₓ) of 15 ng/mL reached at a Tₘₐₓ of 1.25 hours. A 10 mg oral dose results in a half-life of 1.35 hours, a Cₘₐₓ of 41 ng/mL, and a Tₘₐₓ of 0.85 hours. Pilocarpine is metabolized by plasma esterases to pilocarpic acid and by CYP2A6 to 3-hydroxypilocarpine.

Limited information is available regarding the in vivo pharmacokinetics of This compound . In vitro studies using human liver microsomes have shown that this compound is hydrolyzed to its corresponding carboxylic acid metabolite, guvacine[5]. However, this hydrolysis occurs at a significantly lower rate compared to the hydrolysis of its structural analog, arecoline[5]. Detailed in vivo parameters such as Cₘₐₓ, Tₘₐₓ, and elimination half-life for this compound are not well-documented in the available literature.

ParameterThis compoundPilocarpine (5 mg oral)Pilocarpine (10 mg oral)
Cₘₐₓ Data not available15 ng/mL41 ng/mL
Tₘₐₓ Data not available1.25 hours0.85 hours
Half-life (t₁/₂) Data not available0.76 hours1.35 hours
Metabolism Hydrolysis to guvacine (B1672442)Hydrolysis to pilocarpic acid, oxidation by CYP2A6Hydrolysis to pilocarpic acid, oxidation by CYP2A6

Signaling Pathways

Both this compound and pilocarpine exert their effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes of muscarinic receptors (M₁ to M₅) are linked to different intracellular signaling cascades. M₁, M₃, and M₅ receptors primarily couple to Gq/₁₁ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M₂ and M₄ receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Below are diagrams illustrating the canonical signaling pathways activated by muscarinic agonists and a general workflow for comparing their activity.

Muscarinic Receptor Signaling Pathway cluster_M1_M3_M5 M₁, M₃, M₅ Receptor Pathway cluster_M2_M4 M₂, M₄ Receptor Pathway Agonist1 This compound or Pilocarpine M1_M3_M5 M₁, M₃, M₅ Receptor Agonist1->M1_M3_M5 Binds to Gq_11 Gq/₁₁ M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Response1 Cellular Response Ca_release->Response1 PKC_activation->Response1 Agonist2 This compound or Pilocarpine M2_M4 M₂, M₄ Receptor Agonist2->M2_M4 Binds to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Response2 Cellular Response cAMP->Response2

Figure 1: Muscarinic Receptor Signaling Pathways

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize and compare muscarinic agonists like this compound and pilocarpine.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells (e.g., CHO or HEK cells) or tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or pilocarpine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the agonist upon binding to the receptor.

Phosphoinositide (PI) Turnover Assay (for M₁, M₃, M₅ receptors):

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol.

  • Stimulation: The cells are stimulated with varying concentrations of the agonist in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted.

  • Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay (for M₂, M₄ receptors):

  • Cell Culture: Cells expressing the M₂ or M₄ receptor are cultured.

  • Stimulation: The cells are treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of the muscarinic agonist.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC₅₀ value.

Experimental Workflow for Comparing Muscarinic Agonists start Start receptor_prep Prepare Cells/Tissues Expressing Muscarinic Receptors start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assays receptor_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis pi_turnover PI Turnover Assay (M₁, M₃, M₅) functional_assay->pi_turnover camp_assay cAMP Accumulation Assay (M₂, M₄) functional_assay->camp_assay pi_turnover->data_analysis camp_assay->data_analysis ki_determination Determine Kᵢ values data_analysis->ki_determination ec50_determination Determine EC₅₀/IC₅₀ values data_analysis->ec50_determination emax_determination Determine Eₘₐₓ values data_analysis->emax_determination comparison Comparative Analysis of This compound and Pilocarpine ki_determination->comparison ec50_determination->comparison emax_determination->comparison end End comparison->end

Figure 2: General Experimental Workflow

Conclusion

Based on the available data, pilocarpine is a well-characterized partial agonist at muscarinic receptors with a relatively balanced affinity across M₁, M₂, and M₃ subtypes and a clear pharmacokinetic profile. This compound is identified as a full muscarinic agonist in specific tissues, but a comprehensive understanding of its receptor subtype selectivity and in vivo pharmacokinetics is lacking. Further research, particularly head-to-head comparative studies employing standardized experimental protocols, is necessary to fully elucidate the pharmacological differences between these two muscarinic agonists. Such studies would be invaluable for drug development professionals seeking to design novel and selective muscarinic receptor modulators.

References

Unveiling the Genotoxic Potential of Guvacoline Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of existing research confirms the genotoxic properties of guvacoline, a primary alkaloid found in the areca nut. This guide synthesizes findings from multiple studies, presenting a comparative overview of this compound's effects on various cell lines, detailing the experimental methodologies employed, and illustrating the cellular pathways implicated in its mechanism of DNA damage. This information is crucial for researchers in toxicology, oncology, and drug development.

Comparative Genotoxicity of this compound in Different Cell Lines

This compound has demonstrated genotoxic effects, primarily through the induction of DNA single-strand breaks and chromosomal aberrations. The extent of this damage has been evaluated in several cell lines, with human buccal epithelial cells being a significant focus due to their direct exposure during areca nut chewing.

Table 1: Summary of this compound's Genotoxic Effects in Various Cell Lines

Cell LineAssay TypeObserved EffectsConcentration RangeReference
Human Buccal Epithelial CellsAlkaline ElutionDNA single-strand breaks, decreased cell survivalUp to 5 mM[1][2]
Chinese Hamster Ovary (CHO) CellsChromosome Aberration, Sister Chromatid ExchangeIncreased frequency of aberrations and exchanges (in combination with nicotine)Not specified for this compound alone[3]
Human Keratinocytes (HaCaT) CellsMicronucleus Assay, HPRT Mutation AssayIncreased micronuclei frequency and mutations (with areca nut extract)Not specified for this compound alone[4]

Note: Data for some cell lines are derived from studies on areca nut extracts where this compound is a major component. Specific quantitative data for purified this compound across a wide range of cell lines remains a key area for future research.

Experimental Protocols for Assessing this compound-Induced Genotoxicity

Standardized assays are pivotal in determining the genotoxic potential of chemical compounds. The following are detailed methodologies for key experiments cited in the evaluation of this compound and related areca nut alkaloids.

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line after treatment with this compound.

  • Embedding: Approximately 1 x 10^5 cells/mL are mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (typically containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Slides are placed in an electrophoresis buffer with a high pH to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the percentage of DNA in the tail, tail length, and tail moment.[5][6][7][8][9][10][11][12]

Micronucleus Assay

This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and exposed to various concentrations of this compound.

  • Cytokinesis Block (Optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Staining: The cell suspension is dropped onto clean microscope slides, air-dried, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring a predefined number of cells (typically 1000-2000) under a microscope.[13][14][15][16][17][18]

Signaling Pathways and Experimental Workflows

The genotoxicity of this compound is believed to be mediated through the induction of oxidative stress and the subsequent DNA damage response pathways.

DNA Damage Response Pathway

Upon DNA damage by agents like this compound, cells activate a complex signaling network to arrest the cell cycle and initiate repair.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Single-Strand Breaks ROS->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 (Transducers) ATM_ATR->CHK1_CHK2 p53 p53 (Effector) CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced DNA Damage Response Pathway.

Experimental Workflow for Genotoxicity Assessment

The process of evaluating the genotoxicity of a compound like this compound involves a series of sequential steps, from cell line selection to data analysis.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis Cell_Selection Cell Line Selection Treatment Cell Treatment Cell_Selection->Treatment Guvacoline_Prep This compound Preparation Guvacoline_Prep->Treatment Comet_Assay Comet Assay Treatment->Comet_Assay MN_Assay Micronucleus Assay Treatment->MN_Assay Data_Acquisition Data Acquisition Comet_Assay->Data_Acquisition MN_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General workflow for assessing this compound's genotoxicity.

References

Safety Operating Guide

Safe and Compliant Disposal of Guvacoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Guvacoline, a pyridine (B92270) alkaloid found in the areca nut, and its salts (hydrobromide and hydrochloride) are utilized in research as muscarinic acetylcholine (B1216132) receptor agonists.[1][2] While some safety data sheets (SDS) may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize its potent biological activity.[3] Furthermore, some suppliers classify this compound hydrobromide as a "Dangerous Good for transport," underscoring the need for cautious handling and disposal.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and contaminated materials, aligning with standard practices for managing hazardous alkaloid waste.[4][5] Adherence to these procedures is essential to ensure the safety of laboratory personnel and maintain regulatory compliance.

This compound Properties

A summary of key quantitative data for this compound and its common salt forms is presented below for easy reference.

PropertyThis compoundThis compound HydrobromideThis compound Hydrochloride
Molecular Formula C₇H₁₁NO₂[2]C₇H₁₂BrNO₂[1]C₇H₁₂ClNO₂
Molecular Weight 141.17 g/mol [2]222.07 g/mol [1]177.62 g/mol
CAS Number 495-19-2[2]17210-51-4[3]6197-39-3[6]
Boiling Point Not specifiedNot specified209.1°C at 760 mmHg[6]
Flash Point Not specifiedNot specified80.2°C[6]

Protocol for Proper Disposal of this compound

Due to its classification as a biologically active alkaloid, all this compound waste, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of via sink drains or in regular trash.[4][7]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent accidental exposure.[5]

  • Gloves: Use chemical-resistant nitrile gloves.[4]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat is mandatory to protect against spills.[4]

  • Work Area: Conduct all handling and waste preparation within a certified chemical fume hood to minimize inhalation risk.[5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated weigh boats, pipette tips, and gloves into a dedicated, robust, and sealable hazardous waste container.[4][5]

    • This container must be clearly labeled as "Hazardous Waste - this compound."[5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible liquid waste container.[4][9]

    • Do not mix with incompatible waste streams; specifically, keep alkaloid waste separate from strong acids, bases, and oxidizers.[9]

    • Label the container with "Hazardous Waste - this compound Solution" and list all chemical constituents, including solvents.

  • Empty Containers:

    • A container that held this compound is considered hazardous waste.

    • For containers of highly toxic chemicals, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste. The rinseate should be added to your liquid this compound waste container.

    • After triple rinsing, deface or remove all labels from the empty container before disposing of it as regular trash or according to institutional policy.[7]

Step 3: Labeling and Storage

Accurate labeling and proper storage are mandated by federal and state regulations.

  • Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date waste was first added.[5]

  • Storage:

    • Store sealed waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[8]

    • The SAA must be a secure, secondary containment area away from general lab traffic.[5]

    • Ensure containers remain closed at all times except when adding waste.[7]

Step 4: Arrange for Professional Disposal

Hazardous waste must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms accurately, providing a full description of the waste contents.

G_Disposal_Workflow start Start: Prepare this compound Waste for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Step 3: Use Labeled, Compatible Hazardous Waste Containers segregate->containerize store Step 4: Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Step 5: Contact EHS for Pickup (When Container is Full) store->contact_ehs end End: Waste Removed by Authorized Personnel contact_ehs->end

This compound Disposal Workflow

Signaling Pathway Information

This compound functions as an agonist at muscarinic acetylcholine receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs).[2][3] These receptors are integral to a wide range of physiological processes. The M3 muscarinic receptor, for example, primarily signals through the Gq family of G proteins. The diagram below illustrates this canonical signaling pathway, which is activated by ligands such as this compound.

Upon binding, the receptor activates the Gq protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC cleaves the membrane phospholipid PIP₂ into two critical second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8]

G_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (mAChR) Gq Gq Protein (Inactive) mAChR->Gq Activates Gq_active Gq Protein (Active) Gq->Gq_active GDP->GTP PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq_active->PLC Activates Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release PKC_active PKC Activation DAG->PKC_active Response Downstream Cellular Responses Ca_release->Response PKC_active->Response This compound This compound (Agonist) This compound->mAChR Binds

This compound-Activated Muscarinic Receptor Signaling (Gq Pathway)

References

Essential Safety and Handling of Guvacoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Guvacoline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper disposal of materials. Adherence to these protocols is critical for mitigating potential risks associated with this compound.

This compound, a natural alkaloid found in areca nuts, and its salts (hydrochloride and hydrobromide) are used in research as muscarinic receptor agonists.[1][2][3] While the hazard classification of this compound can vary depending on its salt form, it is imperative to handle all forms with a comprehensive set of safety precautions.[4][5] For instance, this compound hydrochloride is classified as acutely toxic if swallowed.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in preventing chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile).Prevents direct skin contact. Due to a lack of specific glove material testing for this compound, it is advisable to follow general best practices for handling chemicals.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles and accidental splashes.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust in a poorly ventilated area.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials.

2. Handling and Use:

  • All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In the event of a spill, avoid breathing in any dust.

  • Wear appropriate PPE, including gloves, eye protection, and if necessary, respiratory protection.

  • Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.[6]

  • For household disposal of medicines not on the flush list, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then throwing it in the trash.[7] All personal information on prescription labels should be scratched out before disposing of the container.[7]

Operational Workflow for Handling this compound

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If OK DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh/Handle in Fume Hood DonPPE->Weigh Use Perform Experiment Weigh->Use CollectWaste Collect Waste Use->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[4]
Eye Contact Rinse opened eye for several minutes under running water. If irritation persists, consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Emergency Response Logic

cluster_exposure Exposure Event cluster_response Immediate Response cluster_assessment Assessment cluster_action Action Exposure Accidental Exposure to this compound Remove Remove from Exposure Source Exposure->Remove Decontaminate Decontaminate Affected Area (Skin/Eyes) Remove->Decontaminate Assess Are Symptoms Present? Decontaminate->Assess SeekMedical Seek Immediate Medical Attention Assess->SeekMedical Yes Monitor Monitor for Symptoms Assess->Monitor No

Caption: A logical diagram outlining the immediate steps to take in case of accidental exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guvacoline
Reactant of Route 2
Guvacoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.